Kartogenin
Description
Properties
IUPAC Name |
2-[(4-phenylphenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUINPGXGFUMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385074 | |
| Record name | Kartogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4727-31-5 | |
| Record name | Kartogenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kartogenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KARTOGENIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | KARTOGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q93BBN11CP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chondrogenic Potential of Kartogenin: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kartogenin (KGN), a small heterocyclic molecule, has emerged as a promising therapeutic agent for cartilage repair and the treatment of osteoarthritis. Its ability to promote the selective differentiation of mesenchymal stem cells (MSCs) into chondrocytes, while simultaneously protecting existing cartilage, has garnered significant interest within the regenerative medicine community. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's chondrogenic and chondroprotective effects. We will delve into its primary molecular target and the intricate signaling pathways it modulates, supported by quantitative data from key studies. Furthermore, this document outlines detailed experimental protocols for assays crucial to characterizing this compound's bioactivity, and presents visual representations of the key signaling cascades and experimental workflows.
Core Mechanism of Action: Targeting the Filamin A-CBFβ Axis
The primary mechanism of action of this compound involves the disruption of a key protein-protein interaction within the cytoplasm of mesenchymal stem cells.[1][2] this compound directly binds to Filamin A (FLNA) , an actin-binding protein.[1][2] This binding event prevents FLNA from sequestering the core-binding factor β (CBFβ) in the cytoplasm.[1]
The release of CBFβ allows it to translocate into the nucleus, where it forms a heterodimeric complex with the transcription factor Runt-related transcription factor 1 (RUNX1) . This CBFβ-RUNX1 complex is a potent transcriptional activator that binds to the promoter regions of key chondrogenic genes, initiating the differentiation of MSCs into chondrocytes. The central role of this pathway has been substantiated by experiments showing that knockdown of CBFβ inhibits this compound-induced chondrogenesis.
Modulation of Key Signaling Pathways
Beyond its primary mechanism, this compound's influence extends to several other signaling pathways crucial for chondrogenesis and cartilage homeostasis.
BMP/Smad Pathway
This compound has been shown to activate the Bone Morphogenetic Protein (BMP) signaling pathway. Specifically, it promotes the activation of the BMP-7/Smad5 pathway . This involves the phosphorylation of Smad5, which then translocates to the nucleus to regulate the expression of chondrogenic genes. Furthermore, this compound is also reported to activate the Smad4/5 pathway, contributing to collagen synthesis.
PI3K-Akt Pathway
Recent studies have indicated that a hydrolysis product of this compound, 4-aminobiphenyl (4-ABP) , may mediate some of its biological effects. 4-ABP has been shown to activate the PI3K-Akt pathway , which is known to promote cell proliferation and survival, thereby contributing to the regenerative process in cartilage.
Upregulation of SOX9
SOX9 is a master transcriptional regulator of chondrogenesis, essential for the expression of key cartilage matrix proteins like type II collagen (COL2A1) and aggrecan (ACAN). This compound treatment leads to a significant upregulation of SOX9 expression in MSCs, further amplifying the chondrogenic differentiation program initiated by the CBFβ-RUNX1 complex.
Quantitative Effects of this compound on Chondrogenesis
The chondrogenic activity of this compound has been quantified in numerous studies. The following tables summarize key findings on its effective concentration and its impact on the expression of critical chondrogenic markers and extracellular matrix production.
Table 1: Effective Concentrations of this compound for Chondrogenesis
| Parameter | Effective Concentration | Cell Type | Reference |
| EC50 | 100 nM | Human Mesenchymal Stem Cells (hMSCs) | |
| Optimal Chondrogenic Induction | 100 nM - 1.0 µM | Rat Mesenchymal Stem Cells (rMSCs) | |
| Optimal Chondrogenic Induction | 5 µM | Adipose-Derived Stem Cells (ADSCs) | |
| Pro-proliferative Effect | 10⁻⁸ M to 10⁻⁶ M | Bone Marrow-Derived MSCs (BM-MSCs) |
Table 2: this compound-Induced Changes in Chondrogenic Gene and Protein Expression
| Gene/Protein | Cell Type | KGN Concentration | Treatment Duration | Fold Change/Observation | Reference |
| SOX9 mRNA | rMSCs | 1.0 µM | 7 days | Upregulated | |
| SOX9 mRNA | Human Cartilage Progenitor Cells | Not specified | 3-10 days | Significantly increased | |
| SOX9 Protein | Nucleus Pulposus Cells | 1 µM | Not specified | 2.7-fold increase | |
| COL2A1 mRNA | rMSCs (3D culture) | 1.0 µM | 21 days | Significantly upregulated | |
| COL2A1 mRNA | Human Cartilage Progenitor Cells | Not specified | 3-10 days | Significantly increased | |
| ACAN mRNA | rMSCs | 1.0 µM | 7 days | Significantly upregulated (p < 0.001) | |
| ACAN Protein | Nucleus Pulposus Cells | 1 µM | Not specified | 89.8% increase | |
| GAG Production | Human Cartilage Progenitor Cells | Dose-dependent | Not specified | Significantly increased |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to elucidate the mechanism of action of this compound.
In Vitro Chondrogenesis of Mesenchymal Stem Cells
This assay is fundamental to assessing the chondrogenic potential of this compound.
Protocol:
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Cell Seeding: Plate MSCs at a high density (e.g., 2.5 x 10⁵ cells/well in a 96-well plate) in a serum-free chondrogenic induction medium.
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This compound Treatment: Supplement the chondrogenic medium with varying concentrations of this compound (e.g., 0.1 µM, 1.0 µM, 10 µM) or a vehicle control (e.g., DMSO).
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Micromass Culture: Centrifuge the plate to form a cell pellet at the bottom of each well. Culture the cells for 14-21 days, changing the medium every 2-3 days.
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Analysis: After the culture period, assess chondrogenesis through various methods:
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Histology: Fix, embed, and section the cell pellets. Stain with Safranin O to visualize proteoglycan-rich extracellular matrix.
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Biochemical Assays: Quantify glycosaminoglycan (GAG) content using a dimethylmethylene blue (DMMB) assay.
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Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) for chondrogenic marker genes (SOX9, COL2A1, ACAN).
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Protein Analysis: Perform Western blotting or immunofluorescence to detect the expression of key chondrogenic proteins.
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Quantitative Real-Time PCR (qRT-PCR) for Chondrogenic Markers
Protocol:
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RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA isolation kit.
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cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase kit.
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qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the target genes (e.g., SOX9, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
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Primer Sequences (Example for Rat):
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Acan (Aggrecan): F: 5'-GGCCTTCCCTCTGGATTTAG-3', R: 5'-...
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Col2a1 (Collagen Type II): F: 5'-...
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Sox9: F: 5'-...
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β-actin: F: 5'-...
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Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Western Blot Analysis
Protocol:
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Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
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Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., SOX9, RUNX1, p-Smad5) and a loading control (e.g., GAPDH, β-actin).
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Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Immunoprecipitation (IP) for Filamin A and CBFβ Interaction
Protocol:
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Cell Lysis: Lyse MSCs treated with this compound or vehicle control in a non-denaturing lysis buffer.
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Pre-clearing: Pre-clear the lysates with protein A/G agarose beads to reduce non-specific binding.
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Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against either Filamin A or CBFβ overnight at 4°C.
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Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
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Washing: Wash the beads extensively to remove non-specifically bound proteins.
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Elution and Analysis: Elute the proteins from the beads and analyze the co-immunoprecipitated proteins by Western blotting using an antibody against the other protein in the complex (e.g., IP with anti-Filamin A, blot with anti-CBFβ). A reduced amount of co-precipitated protein in the this compound-treated sample would indicate disruption of the interaction.
Safranin O Staining for Proteoglycans
Protocol:
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Sample Preparation: Fix the cell pellets or cartilage tissue sections in 10% neutral buffered formalin, embed in paraffin, and cut into thin sections.
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Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a series of graded ethanol washes to distilled water.
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Staining:
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Stain with Weigert's iron hematoxylin to stain the nuclei.
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Counterstain with Fast Green to stain the cytoplasm and background.
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Stain with 0.1% Safranin O solution, which will stain proteoglycan-rich matrix red/orange.
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Dehydration and Mounting: Dehydrate the stained sections through graded ethanol and clear in xylene before mounting with a permanent mounting medium.
Conclusion
This compound represents a significant advancement in the field of cartilage regeneration. Its well-defined mechanism of action, centered on the targeted disruption of the Filamin A-CBFβ interaction and the subsequent activation of the RUNX1-mediated chondrogenic program, provides a solid foundation for its therapeutic development. The modulation of additional key signaling pathways, including the BMP/Smad and PI3K-Akt pathways, further underscores its multifaceted role in promoting cartilage formation and repair. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future research should continue to explore the intricate interplay of these signaling networks and optimize delivery strategies to maximize the clinical efficacy of this promising small molecule.
References
The Discovery and Synthesis of Kartogenin: A Technical Guide for Cartilage Regeneration Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Kartogenin (KGN), a small heterocyclic molecule, has emerged as a promising agent in the field of regenerative medicine, particularly for its potent ability to induce chondrogenesis and protect cartilage. Discovered through a high-throughput screening of over 22,000 compounds, this compound selectively promotes the differentiation of mesenchymal stem cells into chondrocytes and has demonstrated efficacy in preclinical models of osteoarthritis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental validation of this compound, intended to serve as a resource for researchers and professionals in drug development and cartilage biology. Detailed experimental protocols, quantitative data summaries, and visual representations of its molecular pathways are presented to facilitate further investigation and application of this promising molecule.
Discovery of this compound: A High-Throughput Screening Approach
This compound was identified in 2012 by Johnson and colleagues through an image-based high-throughput screening designed to find small molecules that could induce the differentiation of human mesenchymal stem cells (hMSCs) into chondrocytes.[1][2] The screening of approximately 22,000 structurally diverse, drug-like heterocyclic molecules led to the identification of this compound as a potent inducer of chondrogenesis.[1][2][3]
The discovery process followed a logical workflow, beginning with a primary screen to identify compounds that promote the formation of chondrocyte nodules, a hallmark of chondrogenesis. This was followed by secondary assays to confirm the chondrogenic phenotype and assess dose-response relationships.
Chemical Synthesis of this compound
This compound, with a molecular weight of 317.34 g/mol , is synthesized through a straightforward chemical reaction. The synthesis involves the reaction of 4-aminobiphenyl with phthalic anhydride. This reaction forms an amide bond, linking the two precursor molecules to create N-(biphenyl-4-yl)-2-carboxybenzamide, the chemical name for this compound.
Mechanism of Action: The Filamin A-CBFβ-RUNX1 Signaling Pathway
The primary mechanism of action of this compound involves the disruption of an intracellular protein-protein interaction. In the cytoplasm of mesenchymal stem cells, Filamin A (FLNA), an actin-binding protein, is bound to the core-binding factor β (CBFβ) subunit. This interaction sequesters CBFβ in the cytoplasm.
This compound binds to Filamin A, causing a conformational change that leads to the dissociation of CBFβ. The released CBFβ is then free to translocate to the nucleus, where it complexes with the transcription factor Runt-related transcription factor 1 (RUNX1). This CBFβ-RUNX1 complex then binds to the promoter regions of chondrogenic genes, such as SOX9, collagen type II (COL2A1), and aggrecan (ACAN), initiating their transcription and driving the differentiation of the mesenchymal stem cell into a chondrocyte.
In addition to the core Filamin A-CBFβ-RUNX1 pathway, this compound has been shown to modulate other signaling pathways involved in chondrogenesis and cartilage homeostasis, including the Transforming Growth Factor-β (TGF-β)/Smad and Bone Morphogenetic Protein 7 (BMP-7)/Smad5 pathways.
Quantitative Data Presentation
The following tables summarize the key quantitative data related to the activity and efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Value/Effect | Reference(s) |
| EC50 for Chondrogenesis | Human Mesenchymal Stem Cells (hMSCs) | 100 nM | |
| Optimal Concentration for Chondrogenesis | hMSCs | 100 nM - 1 µM | |
| Effect on Chondrogenic Gene Expression | hMSCs | Upregulation of SOX9, COL2A1, ACAN | |
| Effect on Glycosaminoglycan (GAG) Production | Cartilage Progenitor Cells | Significant dose-dependent increase | |
| Effect on Catabolic Enzymes | Chondrocytes | Decreased expression of MMP-13 and ADAMTS5 |
Table 2: In Vivo Efficacy of this compound in Osteoarthritis (OA) Models
| Animal Model | Treatment Regimen | Key Findings | Reference(s) |
| Rat Anterior Cruciate Ligament Transection (ACLT) Model | 125 µM intra-articular injection, weekly for 12 weeks | Significantly lowered T1ρ and T2 relaxation times (indicating decreased cartilage degradation), decreased serum COMP and CTX-I levels. | |
| Mouse Destabilization of the Medial Meniscus (DMM) Model | 10 µM or 100 µM intra-articular injection | Significantly improved OARSI histological scores, increased cartilage matrix production. | |
| Rat Temporomandibular Joint OA (TMJOA) Model | Intra-articular injection | Attenuated cartilage degeneration and subchondral bone resorption, enhanced chondrocyte proliferation. | |
| Rabbit Full-Thickness Cartilage Defect Model | Not specified | 50% healing at 4 weeks, 100% healing at 12 weeks based on gross morphology. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
High-Throughput Screening for Chondrogenic Compounds
This protocol is a generalized representation based on the methods used for the discovery of small molecules promoting chondrogenesis.
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Cell Seeding: Plate human mesenchymal stem cells (hMSCs) in 384-well plates at a density that allows for the formation of micromass cultures.
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Compound Addition: Add compounds from a small molecule library to each well at a final concentration of 10 µM. Include appropriate positive (e.g., TGF-β3) and negative (e.g., DMSO vehicle) controls.
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Chondrogenic Culture: Culture the cells for 7-14 days in a chondrogenic basal medium.
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Staining: Fix the cells and stain for cartilage matrix components. For example, use Rhodamine B to stain for the formation of chondrogenic nodules.
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Imaging and Analysis: Acquire images of each well using an automated high-content imaging system. Analyze the images to quantify the area and intensity of the stained chondrogenic nodules.
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Hit Selection: Identify compounds that induce a significant increase in chondrogenic nodule formation compared to the negative control.
Chemical Synthesis of this compound
This protocol describes the synthesis of N-(biphenyl-4-yl)-2-carboxybenzamide (this compound).
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Reactant Preparation: In a round-bottom flask, dissolve 4-aminobiphenyl (1 equivalent) in a suitable aprotic solvent such as pyridine or dimethylformamide (DMF).
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Reaction Initiation: Add phthalic anhydride (1 equivalent) to the solution.
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Reaction Conditions: Heat the reaction mixture at a temperature of 135-140°C for approximately 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. If necessary, neutralize with an appropriate acid or base.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
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Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Chondrogenesis Assay (Pellet Culture)
This is a standard method to assess the chondrogenic potential of MSCs.
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Cell Preparation: Resuspend 2.5 x 10^5 MSCs in a chondrogenic medium.
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Pellet Formation: Centrifuge the cell suspension in a 15 mL conical tube to form a cell pellet at the bottom.
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Culture: Culture the pellet in the chondrogenic medium, with or without this compound (e.g., 100 nM), at 37°C and 5% CO2. Loosen the cap to allow for gas exchange.
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Medium Change: Change the medium every 2-3 days.
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Harvesting: After 21 days, harvest the pellets for analysis.
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Histological Analysis: Fix the pellets in 10% neutral buffered formalin, embed in paraffin, and section. Stain the sections with Safranin O or Alcian Blue to visualize proteoglycan content.
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Gene Expression Analysis: Alternatively, extract RNA from the pellets for RT-qPCR analysis of chondrogenic marker genes (SOX9, COL2A1, ACAN).
Quantitative Real-Time PCR (RT-qPCR) for Chondrogenic Markers
This protocol is used to quantify the expression of key chondrogenic genes.
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RNA Extraction: Extract total RNA from cultured cells using a commercial kit according to the manufacturer's instructions.
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
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qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, the synthesized cDNA, and primers specific for the target genes (SOX9, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH).
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Thermocycling: Perform the qPCR in a real-time PCR system.
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
In Vivo Osteoarthritis Model and this compound Treatment
This protocol describes a surgically induced model of osteoarthritis in rodents to evaluate the in vivo efficacy of this compound.
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Animal Model: Induce osteoarthritis in rats or mice through a surgical procedure such as anterior cruciate ligament transection (ACLT) or destabilization of the medial meniscus (DMM).
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This compound Administration: Following a recovery period, administer this compound via intra-articular injection into the affected joint. A typical dose is 100-125 µM in a volume of 10-50 µL, once a week for 8-12 weeks.
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Outcome Assessment: At the end of the treatment period, assess the joint health using various methods:
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Histology: Harvest the joints, section, and stain with Safranin O/Fast Green. Score the cartilage damage using a standardized system like the OARSI score.
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Immunohistochemistry: Stain joint sections for markers of cartilage matrix (e.g., Collagen II) and degradation (e.g., MMP-13).
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Micro-computed Tomography (µCT): Analyze the subchondral bone architecture.
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Biomarker Analysis: Measure serum or synovial fluid levels of cartilage and bone turnover markers (e.g., COMP, CTX-I).
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Co-immunoprecipitation (Co-IP) for Filamin A and CBFβ Interaction
This protocol can be used to demonstrate the disruption of the Filamin A-CBFβ interaction by this compound.
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Cell Treatment: Treat MSCs with this compound (e.g., 1 µM) or a vehicle control for a specified time.
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Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
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Immunoprecipitation: Incubate the cell lysate with an antibody against either Filamin A or CBFβ overnight at 4°C. Then, add protein A/G agarose beads to pull down the antibody-protein complexes.
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Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
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Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
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Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both Filamin A and CBFβ to detect the co-immunoprecipitated protein.
RUNX1 Luciferase Reporter Assay
This assay measures the transcriptional activity of RUNX1 in response to this compound treatment.
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Cell Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing RUNX1 binding sites upstream of the luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.
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This compound Treatment: Treat the transfected cells with various concentrations of this compound or a vehicle control.
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Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), lyse the cells.
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Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase in the normalized luciferase activity indicates an increase in RUNX1 transcriptional activity.
Conclusion
This compound stands out as a significant discovery in the pursuit of small molecule therapeutics for cartilage regeneration. Its well-defined mechanism of action, centered on the modulation of the Filamin A-CBFβ-RUNX1 signaling axis, provides a clear rationale for its pro-chondrogenic effects. The robust in vitro and in vivo data, supported by the detailed experimental protocols outlined in this guide, underscore its potential as a disease-modifying agent for osteoarthritis and other cartilage-related disorders. This technical guide serves as a foundational resource for researchers aiming to further elucidate the therapeutic potential of this compound and develop novel strategies for cartilage repair.
References
Kartogenin's Role in Chondrocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kartogenin (KGN), a small heterocyclic molecule, has emerged as a potent modulator of chondrocyte differentiation and a promising therapeutic agent for cartilage repair and osteoarthritis (OA). This technical guide provides an in-depth analysis of KGN's mechanism of action, focusing on its role in promoting the chondrogenic lineage commitment of mesenchymal stem cells (MSCs) and protecting chondrocytes. We delve into the core signaling pathways, present quantitative data on its efficacy from key studies, and provide detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the field of cartilage biology and regenerative medicine.
Core Mechanism of Action: The CBFβ-RUNX1 Axis
The primary mechanism by which this compound promotes chondrogenesis involves the regulation of the core-binding factor β (CBFβ) and Runt-related transcription factor 1 (RUNX1). In unstimulated mesenchymal stem cells, CBFβ is sequestered in the cytoplasm through its interaction with Filamin A (FLNA), an actin-binding protein.[1][2]
KGN acts by binding to Filamin A, which disrupts the FLNA-CBFβ interaction.[1][2] This dissociation allows CBFβ to translocate into the nucleus, where it complexes with RUNX1.[1] The nuclear CBFβ-RUNX1 complex then acts as a transcriptional co-activator, binding to the promoter regions of key chondrogenic genes and initiating their transcription. This signaling cascade is pivotal for the commitment of MSCs to the chondrocyte lineage.
Caption: this compound's core signaling pathway in chondrocyte differentiation.
Modulation of Key Chondrogenic Markers
KGN treatment significantly upregulates the expression of critical markers associated with chondrogenesis. The most consistently reported markers include:
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SOX9: A master transcription factor essential for chondrocyte differentiation and cartilage formation. KGN has been shown to increase the expression of SOX9.
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Collagen Type II (COL2A1): The primary collagenous component of hyaline cartilage, providing its tensile strength. KGN treatment leads to a marked increase in COL2A1 expression.
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Aggrecan (ACAN): The major proteoglycan in articular cartilage, responsible for its compressive resistance. KGN enhances the expression of aggrecan.
Notably, KGN promotes the formation of hyaline-like cartilage without significantly inducing hypertrophic markers such as Collagen Type X (COL10) and RUNX2, which are associated with endochondral ossification. This selective chondrogenic effect is a key advantage of KGN for cartilage repair applications.
Involvement of Other Signaling Pathways
While the CBFβ-RUNX1 axis is the primary described mechanism, evidence suggests that KGN's effects on chondrogenesis are pleiotropic, involving other signaling pathways:
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TGF-β/Smad Pathway: KGN has been shown to regulate the canonical TGF-β and BMP signaling pathways. It selectively increases the phosphorylation of Smad2/3, which is associated with chondrogenesis, while suppressing the phosphorylation of Smad1/5/8, which can lead to hypertrophic differentiation. In another study, KGN was found to promote chondrogenic differentiation by down-regulating miR-145-5p, which targets the Smad4 pathway.
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JNK Pathway: KGN may exert its pro-chondrogenic effects by activating the JNK-RUNX1 pathway, while its anti-osteogenic effects are attributed to the suppression of the β-catenin-RUNX2 pathway.
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PI3K-Akt Pathway: A recent study has indicated that a lytic product of KGN, 4-aminobiphenyl (4-ABP), promotes the proliferation of cartilage-derived stem/progenitor cells and mesenchymal stem cells through the activation of the PI3K-Akt pathway.
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BMP-7/Smad5 Pathway: KGN has been reported to induce the selective differentiation of mesenchymal stem cells into chondrocytes by activating the BMP-7/Smad5 pathway.
Caption: Other signaling pathways influenced by this compound.
Quantitative Data on this compound's Efficacy
The following tables summarize quantitative data from various studies on the effects of this compound on chondrocyte differentiation.
Table 1: In Vitro Gene Expression Changes in Mesenchymal Stem Cells (MSCs) Following KGN Treatment
| Cell Type | KGN Concentration | Treatment Duration | Gene | Fold Change vs. Control | Reference |
| Rabbit BMSCs | 5 µmol·L⁻¹ | 2 weeks | Aggrecan | 8-fold increase | |
| Rabbit BMSCs | 5 µmol·L⁻¹ | 2 weeks | Collagen II | 5-fold increase | |
| Rabbit BMSCs | 5 µmol·L⁻¹ | 2 weeks | SOX9 | 5-fold increase | |
| Rabbit PTSCs | 5 µmol·L⁻¹ | 2 weeks | Collagen II | 31-fold increase | |
| Rat MSCs | 1.0 µM | 21 days | Aggrecan | Significantly up-regulated | |
| Rat MSCs | 1.0 µM | 21 days | SOX9 | Significantly up-regulated | |
| Human CPCs | Not specified | 3-10 days | SOX9 | Significantly increased | |
| Human CPCs | Not specified | 3-10 days | COL2 | Significantly increased | |
| Human BM-MSCs | Not specified | 3-10 days | COL10 | Significantly reduced | |
| Human BM-MSCs | Not specified | 3-10 days | MMP-13 | Significantly reduced | |
| Synovial-derived MSCs | 1 µmol/L and 10 µmol/L | Not specified | Aggrecan | Significantly increased | |
| Synovial-derived MSCs | 1 µmol/L and 10 µmol/L | Not specified | Collagen Type II | Significantly increased |
BMSCs: Bone Marrow-Derived Stromal Cells; PTSCs: Patellar Tendon Stem/Progenitor Cells; CPCs: Cartilage-Derived Mesenchymal Progenitor Cells
Table 2: In Vitro Protein and Glycosaminoglycan (GAG) Production Following KGN Treatment
| Cell/Tissue Type | KGN Concentration | Treatment Duration | Outcome Measure | Result | Reference |
| Human CPCs | Dose-dependent | Not specified | GAG Production | Significant dose-dependent increase | |
| Human BM-MSCs | Not specified | 5-10 days | MMP-13 Protein | Significant decrease | |
| OA Chondrocytes in Thermogel | Not specified | 14 days | GAG Production | Significantly higher than thermogel alone | |
| OA Chondrocytes in Thermogel | Not specified | 14 days | COL-2 Production | Significantly higher than thermogel alone | |
| OA Chondrocytes in Thermogel | Not specified | 14 days | MMP-13 Production | Minimal increase compared to thermogel alone |
OA: Osteoarthritis
Experimental Protocols
This section outlines common methodologies for investigating the effects of this compound on chondrocyte differentiation.
Cell Culture and Chondrogenic Differentiation
-
Cell Source: Isolate mesenchymal stem cells from bone marrow (BMSCs), adipose tissue (ADSCs), or synovial fluid (SF-MSCs) following established protocols.
-
Cell Culture: Culture the isolated MSCs in a standard growth medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Chondrogenic Induction: To induce chondrogenesis, culture the MSCs in a chondrogenic differentiation medium. A typical basal medium consists of high-glucose DMEM supplemented with ITS+ Premix, dexamethasone, ascorbate-2-phosphate, and L-proline.
-
KGN Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in the chondrogenic differentiation medium to the desired final concentrations (e.g., 1 nM to 10 µM). A vehicle control containing the same concentration of DMSO should be included in all experiments.
-
Micromass Culture: For three-dimensional culture, create high-density micromass cultures by seeding a small volume of a concentrated cell suspension (e.g., 2.5 x 10⁵ cells in 10 µL) in the center of a culture well and allowing the cells to adhere before adding the differentiation medium.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: After the desired treatment period, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time quantitative PCR (qPCR) using a qPCR instrument and a SYBR Green-based master mix. Use primers specific for the target genes (e.g., SOX9, COL2A1, ACAN, RUNX1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Protein Analysis
-
Immunofluorescence Staining:
-
Fix the cultured cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Incubate with primary antibodies against chondrogenic markers (e.g., anti-Collagen Type II, anti-Aggrecan).
-
Incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Visualize the staining using a fluorescence microscope.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect the cell culture supernatant to measure secreted proteins (e.g., MMP-13).
-
Use a commercial ELISA kit specific for the protein of interest and follow the manufacturer's protocol.
-
Histological and Histochemical Analysis
-
Sample Preparation: Fix cultured cell pellets or tissue samples in 4% paraformaldehyde, embed in paraffin, and section.
-
Safranin O Staining: Stain the sections with Safranin O and counterstain with Fast Green to visualize proteoglycan content (stains red/orange).
-
Alcian Blue Staining: Stain the sections with Alcian Blue to detect sulfated glycosaminoglycans (stains blue).
Caption: A typical experimental workflow for evaluating this compound's effects.
Conclusion and Future Directions
This compound stands out as a promising small molecule for stimulating chondrocyte differentiation and promoting cartilage repair. Its well-defined primary mechanism of action, centered on the CBFβ-RUNX1 signaling axis, provides a solid foundation for its therapeutic application. The ability of KGN to selectively promote chondrogenesis without inducing significant hypertrophy is a major advantage. The quantitative data consistently demonstrates its efficacy in upregulating key chondrogenic markers.
Future research should continue to explore the interplay of KGN with other signaling pathways to fully elucidate its pleiotropic effects. Further in vivo studies are warranted to optimize delivery strategies, assess long-term efficacy and safety, and translate the promising preclinical findings into clinical applications for the treatment of osteoarthritis and other cartilage-related disorders. The development of KGN-eluting biomaterials and combination therapies holds significant potential for advancing the field of regenerative medicine.
References
Kartogenin: A Deep Dive into its Pro-Chondrogenic Signaling Cascades
For Immediate Release
PROVIDENCE, RI – Kartogenin (KGN), a small heterocyclic molecule, has emerged as a significant agent in the field of regenerative medicine, particularly for its potent ability to induce chondrogenesis—the formation of cartilage. This technical guide provides an in-depth exploration of the molecular signaling pathways activated by this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its mechanism of action. The information presented herein is compiled from peer-reviewed scientific literature and is intended to facilitate further research and development in cartilage repair and osteoarthritis therapeutics.
Core Mechanism: The Liberation of CBFβ and Activation of RUNX1
The most well-documented signaling pathway initiated by this compound involves the disruption of a key protein-protein interaction, leading to the nuclear translocation of a critical transcription factor co-regulator. This compound binds to Filamin A (FLNA), an actin-binding protein, which under normal conditions sequesters Core-binding factor beta (CBFβ) in the cytoplasm. This binding event disrupts the FLNA-CBFβ interaction, freeing CBFβ to translocate into the nucleus.[1][2][3][4][5]
Once in the nucleus, CBFβ forms a heterodimeric complex with Runt-related transcription factor 1 (RUNX1). This CBFβ-RUNX1 complex is a potent transcriptional activator that binds to the promoter regions of key chondrogenic genes, including SRY-Box Transcription Factor 9 (SOX9), Collagen Type II Alpha 1 Chain (COL2A1), and Aggrecan (ACAN), thereby driving the differentiation of mesenchymal stem cells (MSCs) into chondrocytes. The effective concentration for inducing chondrogenesis is noted to be around 100 nM.
Modulation of TGF-β and BMP Signaling Pathways
This compound exerts a nuanced control over the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways, which are crucial for skeletal development and chondrogenesis. It has been shown to selectively promote the phosphorylation of Smad2/3, a downstream effector of the canonical TGF-β pathway that is strongly associated with chondrogenic differentiation. Conversely, this compound suppresses the Smad1/5/8 pathway, which is often linked to hypertrophic differentiation of chondrocytes, a state that can lead to cartilage breakdown. This differential regulation suggests that this compound promotes the formation of stable, hyaline cartilage while inhibiting its degradation.
Furthermore, this compound has been found to activate the BMP-7/Smad5 signaling pathway, which also contributes to the chondrogenic differentiation of MSCs.
Involvement of Other Pro-Chondrogenic and Anti-Hypertrophic Pathways
Beyond the primary CBFβ-RUNX1 and TGF-β/BMP pathways, this compound's pro-chondrogenic effects are mediated by a network of interconnected signaling cascades:
-
JNK-RUNX1 Pathway: this compound activates the c-Jun N-terminal kinase (JNK)-RUNX1 pathway, which further contributes to its pro-chondrogenic activity.
-
β-catenin-RUNX2 Pathway: To prevent the terminal differentiation and hypertrophy of newly formed chondrocytes, this compound suppresses the β-catenin-RUNX2 pathway, a key signaling cascade in osteogenesis.
-
PI3K-Akt Pathway: The hydrolysis product of this compound, 4-aminobiphenyl (4-ABP), has been shown to activate the Phosphoinositide 3-kinase (PI3K)-Akt pathway. This pathway is known to promote the proliferation and chondrogenic differentiation of mesenchymal stem cells.
-
AMPK-SIRT1 Signaling Pathway: this compound stimulates the proliferation of human adipose-derived stem cells and bone marrow MSCs through the activation of the AMP-activated protein kinase (AMPK)-Sirtuin 1 (SIRT1) signaling pathway.
-
MicroRNA Regulation: this compound has been demonstrated to down-regulate miR-145-5p, which in turn targets the Smad4 pathway, promoting chondrogenic differentiation. It also exerts anti-arthritic effects through the miR-146a/NRF2 axis.
-
IL-6/Stat3 Signaling Pathway: this compound can activate the Interleukin-6 (IL-6)/Signal Transducer and Activator of Transcription 3 (Stat3) signaling pathway, leading to the upregulation of chondrocyte-specific gene expression.
Quantitative Effects of this compound on Chondrogenic Gene Expression
The pro-chondrogenic activity of this compound has been quantified in numerous studies by measuring the upregulation of key cartilage-specific genes. The following table summarizes representative data on the fold-change in gene expression following this compound treatment in various mesenchymal stem cell populations.
| Gene | Cell Type | This compound Concentration | Fold Change vs. Control | Reference |
| SOX9 | Human Mesenchymal Stem Cells | 100 nM | Increased expression | |
| Human Mesenchymal Stem Cells | 1 µM | Slightly up-regulated | ||
| Cartilage Progenitor Cells | Not Specified | Significantly increased | ||
| Fibrocartilage Stem Cells | 100 nM | Increased expression | ||
| COL2A1 | Human Mesenchymal Stem Cells | 10 nM - 10 µM | Increased expression | |
| Human Mesenchymal Stem Cells | 100 nM | Increased expression | ||
| Rabbit SF-MSCs | Not Specified | Significantly increased | ||
| Rat Mesenchymal Stem Cells | 1.0 µM | Significantly up-regulated | ||
| Aggrecan | Human Mesenchymal Stem Cells | 100 nM | Increased expression | |
| Rabbit SF-MSCs | Not Specified | Significantly increased | ||
| Rat Mesenchymal Stem Cells | 1.0 µM | Significantly up-regulated | ||
| Fibrocartilage Stem Cells | 100 nM | Increased expression |
Experimental Protocols
To facilitate the replication and extension of research on this compound, detailed methodologies for key experiments are provided below.
Immunoprecipitation of the CBFβ-RUNX1 Complex
This protocol is designed to isolate and detect the interaction between CBFβ and RUNX1 in response to this compound treatment.
Workflow:
Methodology:
-
Cell Culture and Treatment: Plate human bone marrow-derived mesenchymal stem cells (hMSCs) at a density of 2 x 10^6 cells per 100 mm dish. Culture overnight and then treat with 100 nM this compound or a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse in 1 mL of ice-cold non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and pre-clear by adding 20 µL of a 50% slurry of Protein A/G agarose beads and incubating for 1 hour at 4°C with gentle rotation.
-
Immunoprecipitation: Pellet the beads by centrifugation and transfer the supernatant to a new tube. Add 2 µg of anti-RUNX1 antibody and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add 30 µL of a 50% slurry of Protein A/G agarose beads and incubate for 2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with 1 mL of ice-cold lysis buffer.
-
Elution: Resuspend the beads in 30 µL of 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-CBFβ antibody to detect the co-immunoprecipitated protein.
Luciferase Reporter Assay for SOX9 Promoter Activity
This assay quantitatively measures the effect of this compound on the transcriptional activity of the SOX9 promoter.
Workflow:
Methodology:
-
Cell Culture and Transfection: Seed hMSCs in a 24-well plate at a density of 5 x 10^4 cells per well. After 24 hours, co-transfect the cells with a SOX9 promoter-luciferase reporter plasmid (pSOX9-Luc) and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing either 100 nM this compound or a vehicle control.
-
Cell Lysis and Luciferase Assay: After 48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Express the results as a fold change relative to the vehicle-treated control.
Conclusion
This compound orchestrates a complex and multifaceted signaling network to drive the chondrogenic differentiation of mesenchymal stem cells. Its primary mechanism of action through the Filamin A/CBFβ-RUNX1 axis is well-established, and its ability to fine-tune the TGF-β and BMP signaling pathways underscores its potential for promoting the formation of stable, functional cartilage. The elucidation of these and other contributing pathways provides a solid foundation for the rational design of novel therapeutic strategies for cartilage repair and the treatment of osteoarthritis. Further research into the downstream targets and long-term effects of this compound will be crucial for its successful translation into clinical applications.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrolysis product 4-aminobiphenyl distributes to cartilage and mediates cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An “EVs-in-ECM” mimicking system orchestrates transcription and translation of RUNX1 for in-situ cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Kartogenin as a small molecule inducer of chondrogenesis
An In-depth Technical Guide to Kartogenin: A Small Molecule Inducer of Chondrogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (KGN) is a small heterocyclic molecule that has emerged as a potent inducer of chondrogenesis, the process of cartilage formation.[1][2] Discovered through a high-throughput screen of 22,000 drug-like molecules, KGN has demonstrated the ability to promote the differentiation of mesenchymal stem cells (MSCs) into chondrocytes and protect existing cartilage from degradation.[1] Its small size, stability, and established efficacy in both in vitro and in vivo models make it a promising candidate for the development of novel therapies for cartilage repair and osteoarthritis.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Mechanism of Action
This compound's primary mechanism of action involves the modulation of a key transcriptional program that governs chondrogenesis. It acts by binding to the intracellular protein Filamin A (FLNA), disrupting its interaction with the core-binding factor β (CBFβ). This disruption allows CBFβ to translocate into the nucleus, where it forms a complex with the transcription factor Runt-related transcription factor 1 (RUNX1). The CBFβ-RUNX1 complex then activates the transcription of chondrocyte-specific genes, including SRY-Box Transcription Factor 9 (SOX9), Collagen Type II (COL2A1), and Aggrecan (ACAN), which are essential for the formation of the cartilage extracellular matrix.
Beyond this core pathway, this compound has also been shown to influence other signaling pathways involved in cartilage homeostasis, including the Transforming Growth Factor-β (TGF-β)/Smad and Bone Morphogenetic Protein 7 (BMP-7)/Smad5 pathways.
Quantitative Data
The following tables summarize quantitative data from various studies on this compound, providing insights into its effective concentrations and impact on chondrogenic markers.
Table 1: Effective Concentrations of this compound in In Vitro Studies
| Cell Type | Effective Concentration Range | EC50 | Observed Effects | Reference(s) |
| Human Mesenchymal Stem Cells (hMSCs) | 10 nM - 10 µM | 100 nM | Induction of chondrocyte nodule formation, increased chondrocyte-specific gene expression. | |
| Rabbit Bone Marrow Stromal Cells (BMSCs) | 1 nM - 5 µM | Not Reported | Enhanced cell proliferation and chondrogenic differentiation. | |
| Bovine Articular Chondrocytes | 0.12 - 10 µM | Not Reported | Inhibition of nitric oxide and glycosaminoglycan release induced by cytokines. | |
| Human Cartilage Progenitor Cells (CPCs) | Not Specified | Not Reported | Increased expression of SOX9 and COL2, and dose-dependent increase in GAG production. |
Table 2: In Vivo Dosages and Effects of this compound
| Animal Model | Dosage | Administration Route | Observed Effects | Reference(s) |
| Collagenase-induced Osteoarthritis (Mouse) | 10 µM in 4 µL saline | Intra-articular | Promoted cartilage repair. | |
| Surgically-induced Osteoarthritis (Mouse) | 1 µM, 100 µM | Intra-articular | Prevented cartilage degradation and alleviated osteoarthritis progression. | |
| Monoiodoacetate-induced Osteoarthritis (Mouse) | 100 µM | Intra-articular | Inhibited pain behavior and chondrocyte inflammation. | |
| Tendon-Bone Junction Injury (Rat) | 10 µL of 100 µM solution | Local Injection | Induced cartilage-like tissue formation. |
Table 3: Reported Effects of this compound on Gene and Protein Expression
| Gene/Protein | Cell Type/Model | Change in Expression | Method of Detection | Reference(s) |
| SOX9 | Human Cartilage Progenitor Cells | Increased | RT-qPCR | |
| Collagen Type II (COL2A1) | Human Mesenchymal Stem Cells | Increased | RT-qPCR, Immunofluorescence | |
| Aggrecan (ACAN) | Human Mesenchymal Stem Cells | Increased | RT-qPCR, Immunofluorescence | |
| Matrix Metalloproteinase-13 (MMP-13) | Human Bone Marrow-Derived MSCs | Decreased | RT-qPCR, ELISA | |
| Collagen Type X (COL10) | Human Bone Marrow-Derived MSCs | Decreased | RT-qPCR |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the chondrogenic potential of this compound.
In Vitro Chondrogenesis of Mesenchymal Stem Cells (MSCs)
This protocol outlines the induction of chondrogenesis in a pellet culture system, a common method to assess chondrogenic differentiation.
Materials:
-
Mesenchymal Stem Cells (e.g., human bone marrow-derived MSCs)
-
Growth Medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Chondrogenic Differentiation Medium (e.g., DMEM-high glucose, 1% ITS+ Premix, 100 nM dexamethasone, 50 µg/mL ascorbate-2-phosphate, 40 µg/mL L-proline)
-
This compound (stock solution in DMSO)
-
Sterile polypropylene conical tubes (15 mL)
-
Centrifuge
Procedure:
-
Culture MSCs in growth medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and resuspend them in chondrogenic differentiation medium to a concentration of 5 x 10^5 cells/mL.
-
Aliquot 0.5 mL of the cell suspension into 15 mL polypropylene conical tubes.
-
Centrifuge the tubes at 500 x g for 5 minutes to form a cell pellet at the bottom.
-
Loosen the cap of the tubes to allow for gas exchange and incubate at 37°C in a 5% CO2 incubator.
-
After 24 hours, carefully add this compound to the desired final concentration (e.g., 100 nM, 1 µM, 10 µM) to the medium. A vehicle control (DMSO) should be run in parallel.
-
Change the medium every 2-3 days, replenishing with fresh chondrogenic medium containing this compound or vehicle.
-
After 21 days of culture, harvest the pellets for histological and biochemical analysis.
Gene Expression Analysis by RT-qPCR
This protocol describes the quantification of chondrogenic gene expression.
Materials:
-
Cell pellets or cultured cells
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix)
-
Primers for target genes (e.g., SOX9, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR detection system
Procedure:
-
RNA Extraction: Extract total RNA from cell pellets or cultured cells according to the manufacturer's protocol of the RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.
-
Run the qPCR reaction in a real-time PCR detection system using a standard thermal cycling protocol.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.
Protein Expression Analysis by Immunofluorescence
This protocol details the visualization of chondrogenic protein expression in cultured cells or tissue sections.
Materials:
-
Cell pellets or tissue sections on slides
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibodies (e.g., anti-Collagen Type II, anti-Aggrecan)
-
Fluorescently-labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the samples with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the samples in blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate the samples with the primary antibodies diluted in blocking solution overnight at 4°C.
-
Washing: Wash the samples three times with PBS.
-
Secondary Antibody Incubation: Incubate the samples with the fluorescently-labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.
-
Washing: Wash the samples three times with PBS.
-
Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Mount the samples with mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Logical Relationship of this compound's Mechanism
The following diagram illustrates the logical flow of this compound's action from molecular interaction to the induction of chondrogenesis.
Conclusion
This compound represents a significant advancement in the field of cartilage regeneration. Its well-defined mechanism of action, centered on the activation of the CBFβ-RUNX1 transcriptional program, provides a clear rationale for its pro-chondrogenic effects. The quantitative data from numerous studies consistently demonstrate its efficacy in promoting the expression of key cartilage matrix components at physiologically relevant concentrations. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and harness the therapeutic potential of this compound. As research continues, this compound and similar small molecules hold the promise of revolutionizing the treatment of cartilage injuries and degenerative joint diseases.
References
Kartogenin's Molecular Targets in Mesenchymal Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kartogenin (KGN) is a small heterocyclic molecule that has emerged as a potent inducer of chondrogenesis in mesenchymal stem cells (MSCs). Its ability to promote the differentiation of MSCs into chondrocytes, the cells responsible for cartilage formation, has positioned it as a promising therapeutic agent for cartilage repair and the treatment of osteoarthritis. This technical guide provides an in-depth overview of the molecular targets of this compound in MSCs, detailing the signaling pathways it modulates, summarizing key quantitative data, and providing experimental protocols for studying its effects.
Core Molecular Target: The Filamin A-CBFβ-RUNX1 Axis
The primary mechanism of action of this compound involves the disruption of an intracellular protein-protein interaction, leading to the activation of a key chondrogenic transcription factor program.
This compound directly binds to the actin-binding protein Filamin A (FLNA).[1][2][3] In the absence of KGN, FLNA sequesters the Core-binding factor beta subunit (CBFβ) in the cytoplasm, preventing it from participating in nuclear transcriptional activity.[4][5] By binding to FLNA, this compound induces a conformational change that leads to the dissociation of CBFβ.
Once released from FLNA, CBFβ translocates to the nucleus, where it forms a heterodimeric complex with Runt-related transcription factor 1 (RUNX1). This CBFβ-RUNX1 complex is a potent transcriptional activator that binds to the promoter regions of key chondrogenic genes, initiating their transcription and driving the differentiation of MSCs into chondrocytes.
Modulation of Key Signaling Pathways
Beyond its primary interaction with the FLNA-CBFβ-RUNX1 axis, this compound influences a network of interconnected signaling pathways that collectively promote chondrogenesis and suppress alternative cell fates.
Key Signaling Pathways Modulated by this compound:
-
CBFβ-RUNX1 Pathway: As the core pathway, KGN's disruption of the FLNA-CBFβ interaction directly activates this chondrogenic program.
-
JNK-RUNX1 Pathway: this compound has been shown to activate the JNK (c-Jun N-terminal kinase) pathway, which in turn can phosphorylate and activate RUNX1, further enhancing its transcriptional activity.
-
Suppression of β-catenin-RUNX2 Pathway: this compound suppresses the Wnt/β-catenin signaling pathway. This is significant because β-catenin can promote the activity of RUNX2, a key transcription factor for osteogenesis (bone formation). By inhibiting this pathway, KGN helps to steer MSC differentiation towards a chondrogenic lineage and away from an osteogenic one.
-
BMP-7/Smad5 Pathway: this compound can activate the Bone Morphogenetic Protein 7 (BMP-7) signaling pathway, leading to the phosphorylation and nuclear translocation of Smad5. The BMP/Smad pathway is a well-established inducer of chondrogenesis.
-
TGF-β/Smad Signaling: KGN has been shown to modulate the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. Specifically, it appears to promote the phosphorylation of Smad2/3, which is associated with chondrogenesis, while suppressing the phosphorylation of Smad1/5/8, which can be linked to chondrocyte hypertrophy.
-
AMPK-SIRT1 Pathway: this compound can activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway. This pathway is involved in cellular energy homeostasis and has been linked to promoting cell survival and differentiation.
-
PI3K-Akt Pathway: The hydrolysis product of this compound, 4-aminobiphenyl (4-ABP), has been shown to activate the PI3K-Akt pathway, which is involved in cell proliferation and survival.
-
Down-regulation of miR-145-5p: this compound has been found to down-regulate the expression of microRNA-145-5p. This microRNA targets Smad4, a central mediator of TGF-β and BMP signaling. By reducing miR-145-5p levels, KGN can enhance Smad4 expression and thereby amplify chondrogenic signaling.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on gene and protein expression in mesenchymal stem cells, as reported in various studies.
| Table 1: Effect of this compound on Chondrogenic Gene Expression in MSCs | ||||
| Gene | Cell Type | KGN Concentration | Time Point | Fold Change (vs. Control) |
| SOX9 | Human Umbilical Cord MSCs | 1 µM | 28 days (with TGF-β3) | Increased |
| Aggrecan (ACAN) | Human Umbilical Cord MSCs | 1 µM | 28 days (with TGF-β3) | Increased |
| Collagen II (COL2A1) | Human Umbilical Cord MSCs | 1 µM | 28 days (with TGF-β3) | Increased |
| SOX9 | Rat Bone Marrow MSCs | 1.0 µM | 7 days (3D culture) | Significantly Up-regulated |
| Aggrecan (ACAN) | Rat Bone Marrow MSCs | 1.0 µM | 7 days (3D culture) | Significantly Up-regulated |
| Collagen II (COL2A1) | Rat Bone Marrow MSCs | 1.0 µM | 7 days (3D culture) | Significantly Up-regulated |
| SOX9 | Rabbit Synovial Fluid MSCs | 10 µM (with TGF-β3) | 21 days | Increased |
| Aggrecan (ACAN) | Rabbit Synovial Fluid MSCs | 10 µM (with TGF-β3) | 21 days | Increased |
| Collagen II (COL2A1) | Rabbit Synovial Fluid MSCs | 10 µM (with TGF-β3) | 21 days | Increased |
| Table 2: Effect of this compound on Hypertrophic and Osteogenic Gene Expression in MSCs | ||||
| Gene | Cell Type | KGN Concentration | Time Point | Fold Change (vs. Control) |
| Collagen X (COL10A1) | Human Umbilical Cord MSCs | 1 µM | 28 days (with TGF-β3) | Reduced |
| MMP13 | Human Umbilical Cord MSCs | 1 µM | 28 days (with TGF-β3) | Reduced |
| RUNX2 | Human Umbilical Cord MSCs | 1 µM | - | Suppressed |
| Collagen X (COL10A1) | Rabbit Synovial Fluid MSCs | 10 µM (with TGF-β3) | 21 days | Decreased |
Experimental Protocols
Chondrogenic Differentiation of Mesenchymal Stem Cells
This protocol describes a general method for inducing chondrogenic differentiation of MSCs using a pellet culture system, which is commonly employed in studies investigating the effects of this compound.
Materials:
-
Mesenchymal Stem Cells (e.g., bone marrow-derived, adipose-derived, or synovial fluid-derived)
-
MSC Growth Medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Chondrogenic Basal Medium (e.g., StemXVivo™ Human/Mouse Chondrogenic Base Media)
-
Chondrogenic Differentiation Supplement (containing dexamethasone, ascorbate-2-phosphate, ITS+premix, and sodium pyruvate)
-
This compound (to be added to the differentiation medium at the desired concentration, typically 1-10 µM)
-
15 mL conical polypropylene tubes
-
Centrifuge
-
37°C, 5% CO2 incubator
Procedure:
-
Culture MSCs in their growth medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and neutralize with growth medium.
-
Count the cells and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Chondrogenic Basal Medium to a concentration of 2.5 x 10^5 cells per 0.5 mL.
-
Aliquot 0.5 mL of the cell suspension into 15 mL conical polypropylene tubes.
-
Centrifuge the tubes at 200 x g for 5 minutes at room temperature to form a cell pellet at the bottom of the tube.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Add 0.5 mL of Chondrogenic Differentiation Medium (with or without this compound) to each tube. Loosely cap the tubes to allow for gas exchange.
-
Incubate the tubes upright in a 37°C, 5% CO2 incubator.
-
Change the medium every 2-3 days by carefully aspirating the old medium and adding 0.5 mL of fresh differentiation medium.
-
Harvest the cell pellets for analysis (e.g., histology, gene expression, protein analysis) after the desired culture period (typically 14-28 days).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
RNA extraction kit (e.g., TRIzol reagent or column-based kits)
-
Reverse transcription kit for cDNA synthesis
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for target genes (e.g., SOX9, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction: Extract total RNA from MSC pellets or monolayer cultures according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining SYBR Green master mix, forward and reverse primers for the target gene, and the synthesized cDNA template.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blotting for Protein Expression Analysis
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., RUNX1, CBFβ, p-Smad2/3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the MSC pellets or monolayer cultures in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels, normalizing to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: Core signaling pathway of this compound in mesenchymal stem cells.
Caption: Experimental workflow for inducing and analyzing MSC chondrogenesis.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. This compound hydrolysis product 4-aminobiphenyl distributes to cartilage and mediates cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Filamin A-bound PEBP2beta/CBFbeta is retained in the cytoplasm and prevented from functioning as a partner of the Runx1 transcription factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Filamin A-Bound PEBP2β/CBFβ Is Retained in the Cytoplasm and Prevented from Functioning as a Partner of the Runx1 Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Kartogenin on Human Mesenchymal Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kartogenin (KGN), a small heterocyclic molecule, has emerged as a promising agent for promoting the chondrogenic differentiation of human mesenchymal stem cells (hMSCs) in vitro.[1][2][3] This technical guide provides a comprehensive overview of the in vitro effects of KGN on hMSCs, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. KGN has been shown to induce the expression of key chondrogenic markers, such as collagen II and aggrecan, while forming cartilage nodules in vitro.[1] Notably, it does not appear to promote the expression of hypertrophic markers, suggesting a potential for generating stable hyaline cartilage.[1]
Quantitative Effects of this compound on Human MSCs
The following tables summarize the quantitative data from various studies on the effects of this compound on human MSCs, including changes in gene expression, cell proliferation, and extracellular matrix production.
Table 1: Effect of this compound on Chondrogenic Gene Expression in Human MSCs
| Gene | MSC Source | KGN Concentration | Treatment Duration | Fold Change vs. Control | Reference |
| SOX9 | Bone Marrow | 1.0 µM | 7 days (3D culture) | Significantly upregulated | |
| SOX9 | Cartilage Progenitor Cells | Not specified | 3-10 days | Significantly increased | |
| COL2A1 | Bone Marrow | 1.0 µM | 7 days (3D culture) | Greatly upregulated | |
| COL2A1 | Cartilage Progenitor Cells | Not specified | 3-10 days | Significantly increased | |
| ACAN (Aggrecan) | Bone Marrow | 1.0 µM | 7 days (3D culture) | Significantly upregulated | |
| ACAN (Aggrecan) | Synovial-derived | 1 µM and 10 µM | Not specified | Significantly increased | |
| TIMP-1 | Synovial-derived | 100 µM | Not specified | Increased |
Table 2: Effect of this compound on Hypertrophic Gene Expression in Human MSCs
| Gene | MSC Source | KGN Concentration | Treatment Duration | Fold Change vs. Control | Reference |
| COL10A1 | Bone Marrow | Not specified | 14 days | Upregulated | |
| COL10A1 | Bone Marrow | Not specified | 21 days | Downregulated | |
| MMP-13 | Bone Marrow | Not specified | Not specified | Significantly reduced mRNA expression | |
| RUNX2 | Bone Marrow | Not specified | 21 days | Unchanged |
Table 3: Effect of this compound on Human MSC Proliferation and Matrix Production
| Parameter | MSC Source | KGN Concentration | Treatment Duration | Observation | Reference |
| Proliferation | Bone Marrow | 10 µM | 9 days | Significantly increased proliferation rate | |
| Proliferation | Synovial-derived | 10 µM | 2-4 days | Promoted proliferation | |
| Glycosaminoglycan (GAG) Production | Cartilage Progenitor Cells | Dose-dependent | Not specified | Significant dose-dependent increase | |
| MMP-13 Protein Levels | Bone Marrow | Not specified | 0-10 days | Significant decrease |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the in vitro effects of this compound on human MSCs.
Human MSC Isolation and Culture
-
Source: Human bone marrow or synovial tissue.
-
Isolation: Mesenchymal stem cells are isolated from human bone marrow or synovial tissues as previously described.
-
Culture Medium: Cells are typically cultured in a growth medium such as Alpha-MEM supplemented with 10% fetal bovine serum (FBS) and 1% antibiotics.
-
Subculture: Cells are subcultured until they reach approximately 80% confluency. Passage 3 (P3) cells are commonly used for experiments.
Chondrogenic Differentiation Assay (Pellet Culture)
-
Cell Seeding: A specific number of MSCs (e.g., 5 x 10^5 cells) are centrifuged in a 15 mL tube to form a pellet.
-
Chondrogenic Medium: The cell pellet is cultured in a chondrogenic induction medium. A typical medium consists of a basal medium (e.g., DMEM-high glucose) supplemented with dexamethasone (e.g., 100 nM), ascorbic acid (e.g., 50 µg/mL), insulin (e.g., 6.25 µg/mL), and an antibiotic/antimycotic solution.
-
This compound Treatment: this compound, dissolved in a solvent like DMSO, is added to the chondrogenic medium at the desired concentration (e.g., 100 nM, 1 µM, 10 µM). The medium is refreshed every two to three days.
-
Duration: The pellet culture is maintained for a period of 21 to 28 days.
Gene Expression Analysis (RT-qPCR)
-
RNA Isolation: Total RNA is extracted from the cultured MSCs.
-
cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA.
-
Quantitative PCR: Real-time quantitative polymerase chain reaction (RT-qPCR) is performed using SYBR Green master mix and primers specific for chondrogenic (e.g., SOX9, COL2A1, ACAN) and hypertrophic (e.g., COL10A1, RUNX2, MMP13) marker genes.
-
Data Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH or β-actin) and calculated using the 2-ΔΔCt method.
Histological and Immunofluorescence Analysis
-
Fixation and Embedding: Cell pellets or tissue sections are fixed in formalin, decalcified if necessary, and embedded in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology.
-
Safranin O/Fast Green: To detect proteoglycans (stains red) and counterstain other tissues (stains green).
-
Alcian Blue: To detect glycosaminoglycans.
-
-
Immunofluorescence:
-
Permeabilization: Cells are permeabilized with a detergent like Triton X-100.
-
Blocking: Non-specific binding is blocked using a solution like bovine serum albumin (BSA).
-
Primary and Secondary Antibodies: Cells are incubated with primary antibodies against target proteins (e.g., Collagen II, Aggrecan, SOX9) followed by fluorescently labeled secondary antibodies.
-
Imaging: Stained samples are visualized using a fluorescence microscope.
-
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: MSCs are seeded in a 96-well plate at a density of, for example, 2 x 10^4 cells per well.
-
Treatment: Cells are treated with different concentrations of this compound.
-
CCK-8 Assay: At specified time points (e.g., 1, 3, and 5 days), Cell Counting Kit-8 (CCK-8) solution is added to the wells, and the plate is incubated.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader to determine cell viability, which is indicative of proliferation.
Signaling Pathways and Mechanisms of Action
This compound promotes chondrogenesis in human MSCs through the modulation of several key signaling pathways.
The Core CBFβ-RUNX1 Pathway
The primary mechanism of action for this compound involves the regulation of the core-binding factor β (CBFβ) and Runt-related transcription factor 1 (RUNX1) transcriptional program. In the absence of KGN, CBFβ is sequestered in the cytoplasm by binding to Filamin A. This compound disrupts this interaction, allowing CBFβ to translocate to the nucleus. In the nucleus, CBFβ forms a complex with RUNX1, which then activates the transcription of chondrogenesis-related genes.
References
Methodological & Application
Kartogenin (KGN) for In Vitro Chondrogenesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kartogenin (KGN) is a small, heterocyclic molecule that has emerged as a potent inducer of chondrogenesis, the process of cartilage formation.[1][2] Discovered through a high-throughput screen of a chemical library, KGN promotes the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, the specialized cells responsible for producing and maintaining the cartilaginous matrix.[1][3] Unlike traditional growth factors used in cartilage tissue engineering, KGN is a stable, cost-effective, and synthetically produced compound, making it an attractive tool for both basic research and clinical applications.[3]
This document provides detailed application notes and protocols for utilizing this compound in in vitro chondrogenesis experiments. It is intended for researchers and professionals in the fields of regenerative medicine, cell biology, and drug development.
Mechanism of Action
This compound's primary mechanism of action involves the modulation of the CBFβ-RUNX1 transcriptional program. It binds to filamin A, disrupting its interaction with core-binding factor β (CBFβ). This allows CBFβ to translocate to the nucleus, where it complexes with the transcription factor RUNX1 to activate the expression of key chondrogenic genes.
Several signaling pathways are implicated in KGN-induced chondrogenesis:
-
CBFβ-RUNX1 Pathway: This is the core pathway, where KGN facilitates the nuclear translocation of CBFβ, leading to the activation of RUNX1 and subsequent transcription of chondrogenic markers.
-
TGF-β and BMP Signaling: KGN has been shown to regulate canonical TGF-β and BMP signaling by modulating the phosphorylation of Smad proteins. Specifically, it appears to enhance the phosphorylation of Smad 2/3 (associated with chondrogenesis) while suppressing the phosphorylation of Smad 1/5/8 (linked to chondrocyte hypertrophy).
-
JNK/Runx1 Pathway: Some studies suggest that KGN may also act through the JNK/Runx1 pathway to promote chondrogenesis while suppressing pathways that lead to ossification.
Signaling Pathway Diagram
Caption: this compound signaling pathway in chondrogenesis.
Experimental Protocols
This section provides a general protocol for inducing chondrogenesis in human mesenchymal stem cells (hMSCs) using this compound. This protocol can be adapted for various MSC types and experimental setups (e.g., monolayer, pellet culture, or 3D scaffolds).
General Experimental Workflow
Caption: General workflow for in vitro chondrogenesis using this compound.
Protocol: this compound-Induced Chondrogenesis of Human Bone Marrow-Derived Mesenchymal Stem Cells (hBM-MSCs) in Pellet Culture
Materials:
-
Human Bone Marrow-Derived Mesenchymal Stem Cells (hBM-MSCs)
-
MSC Growth Medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Chondrogenic Basal Medium (DMEM-high glucose, 1% Penicillin-Streptomycin, 100 nM Dexamethasone, 50 µg/mL Ascorbate-2-phosphate, 40 µg/mL L-proline, 1X ITS+ Premix)
-
This compound (Stock solution in DMSO, typically 10 mM)
-
15 mL polypropylene conical tubes
-
Reagents for analysis (e.g., RNA extraction kits, histology stains, GAG assay kits)
Procedure:
-
Cell Culture: Culture hBM-MSCs in MSC Growth Medium at 37°C and 5% CO2. Passage cells upon reaching 80-90% confluency. Use cells at a low passage number (e.g., P3-P5) for optimal differentiation potential.
-
Pellet Formation:
-
Harvest hBM-MSCs using trypsin-EDTA and neutralize with MSC Growth Medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in Chondrogenic Basal Medium.
-
Aliquot 2.5 x 10^5 cells into each 15 mL polypropylene conical tube.
-
Centrifuge the tubes at 500 x g for 5 minutes to form a cell pellet at the bottom.
-
Carefully loosen the cap to allow gas exchange and place the tubes in a 37°C, 5% CO2 incubator. Do not disturb the pellets for 24 hours.
-
-
Chondrogenic Induction with this compound:
-
After 24 hours, prepare the Chondrogenic Induction Medium by supplementing the Chondrogenic Basal Medium with this compound. A final concentration of 100 nM is a common starting point, with a range of 10 nM to 10 µM reported in the literature.
-
Carefully aspirate the old medium from the pellet cultures without disturbing the pellets.
-
Gently add 0.5 mL of the this compound-containing Chondrogenic Induction Medium to each tube.
-
-
Culture Maintenance:
-
Incubate the pellet cultures at 37°C and 5% CO2 for up to 21 days.
-
Change the medium every 2-3 days by carefully aspirating the old medium and adding fresh this compound-containing Chondrogenic Induction Medium.
-
-
Analysis of Chondrogenesis:
-
Histology: At the end of the culture period, fix the pellets in 4% paraformaldehyde, embed in paraffin, and section. Stain with Alcian Blue or Safranin O to visualize glycosaminoglycan (GAG) content.
-
Gene Expression Analysis (qPCR): Harvest pellets at various time points (e.g., day 7, 14, 21), extract total RNA, and perform quantitative real-time PCR to analyze the expression of chondrogenic marker genes such as SOX9, ACAN (Aggrecan), and COL2A1 (Collagen Type II). Hypertrophic markers like COL10A1 and RUNX2 can also be assessed.
-
Biochemical Analysis (GAG Assay): Digest the pellets using papain and quantify the sulfated GAG content using a dimethylmethylene blue (DMMB) assay.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound-induced chondrogenesis.
Table 1: Gene Expression Analysis of Chondrogenic Markers
| Cell Type | KGN Concentration | Duration | Gene | Fold Change vs. Control | Reference |
| Human CPCs | Not Specified | 3-10 days | SOX9 | Significantly Increased | |
| Human CPCs | Not Specified | 3-10 days | COL2A1 | Significantly Increased | |
| Rat MSCs (3D culture) | 1.0 µM | 7 days | Acan | Significantly Upregulated | |
| Rat MSCs (3D culture) | 1.0 µM | 7 days | Col2a1 | Greatly Upregulated | |
| Rat MSCs (3D culture) | 1.0 µM | 7 days | Sox9 | Greatly Upregulated | |
| Fibrocartilage Stem Cells | 100 nM | 48 hours | Aggrecan | Increased | |
| Fibrocartilage Stem Cells | 100 nM | 48 hours | Col2a1 | Increased | |
| Fibrocartilage Stem Cells | 100 nM | 48 hours | SOX9 | Increased |
Table 2: Analysis of Hypertrophic Markers and Matrix Degradation
| Cell Type | KGN Concentration | Duration | Marker | Effect | Reference |
| Human BM-MSCs | Not Specified | Not Specified | COL10 | Significantly Reduced mRNA | |
| Human BM-MSCs | Not Specified | 0-10 days | MMP-13 | Significantly Reduced mRNA & Protein | |
| Human MSCs | Not Specified | Not Specified | MMPs | No Production | |
| Fibrocartilage Stem Cells | 100 nM | 48 hours | RUNX2 | Downregulated |
Table 3: Biochemical and Protein Analysis
| Cell Type | KGN Concentration | Duration | Assay | Result | Reference |
| Human CPCs | Dose-dependent | Not Specified | GAG Production | Significant Dose-dependent Increase | |
| Human MSCs | Not Specified | Not Specified | Collagen Type II | Expressed | |
| Human MSCs | Not Specified | Not Specified | Aggrecan | Expressed |
Conclusion
This compound is a powerful and versatile tool for inducing chondrogenesis in vitro. Its well-defined mechanism of action, stability, and efficacy make it a valuable reagent for cartilage research and the development of novel therapies for cartilage repair and osteoarthritis. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their experimental workflows. Further optimization of concentration, timing, and combination with other factors may lead to even more robust and clinically relevant outcomes.
References
Optimal Concentration of Kartogenin for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kartogenin (KGN) is a small, heterocyclic molecule that has emerged as a potent inducer of chondrogenesis, the process of cartilage formation.[1] It selectively promotes the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, making it a valuable tool for cartilage repair research and regenerative medicine.[1][2] Unlike traditional growth factors, KGN is a non-protein agent, offering excellent stability and ease of use.[3] This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of this compound in various cell culture systems.
Mechanism of Action
This compound's primary mechanism of action involves the intracellular protein Filamin A (FLNA) and the transcription factor core-binding factor β (CBFβ). In unstimulated cells, FLNA binds to CBFβ in the cytoplasm, preventing its translocation to the nucleus. This compound binds to FLNA, disrupting the FLNA-CBFβ interaction. This allows CBFβ to translocate to the nucleus, where it complexes with Runt-related transcription factor 1 (RUNX1). The CBFβ-RUNX1 complex then binds to the promoter regions of chondrogenic genes, such as SOX9, Collagen Type II (COL2A1), and Aggrecan (ACAN), to initiate their transcription and drive chondrogenic differentiation.[1]
Additional signaling pathways have been implicated in this compound's pro-chondrogenic effects, including the Bone Morphogenetic Protein 7 (BMP-7)/Smad5 pathway, the PI3K-Akt pathway, and the IL-6/Stat3 signaling pathway.
Diagram: this compound Signaling Pathway
Caption: this compound disrupts the Filamin A-CBFβ complex, enabling chondrogenesis.
Optimal Concentration of this compound
The optimal concentration of this compound can vary depending on the cell type, culture system (2D monolayer vs. 3D scaffold), and the specific experimental endpoint. Generally, effective concentrations range from the nanomolar to the low micromolar level.
Summary of Effective this compound Concentrations
| Cell Type | Culture System | Effective Concentration Range | Optimal Concentration | Key Outcomes | Reference(s) |
| Human Mesenchymal Stem Cells (hMSCs) | General | N/A | EC50: 100 nM | Chondrogenic tissue formation | |
| Human Bone Marrow-Derived MSCs (hBMSCs) | 2D Monolayer | 0.1 - 100 µM | 10 µM | Increased proliferation and chondrogenic differentiation (Collagen II, Aggrecan expression) | |
| Rat Mesenchymal Stem Cells (rMSCs) | 3D Tri-copolymer Scaffold | 0.1 - 1.0 µM | 1.0 µM | Upregulation of Acan, Col2a1, and Sox9 gene expression | |
| Rabbit Bone Marrow-Derived MSCs (RBMSCs) | 3D Pellet Culture | 10 - 150 nM | 100 nM | Increased cartilage matrix (sGAG) secretion | |
| Human Adipose-Derived MSCs (ADMSCs) | 2D Monolayer | 100 nM - 10 µM | 5 µM | Maximal promotion of proliferation, migration, and chondrogenic differentiation via extracellular vesicles | |
| Tendon Stem Cells (TSCs) | Not Specified | Up to 100 µM | 100 µM | Promoted proliferation |
Note: It is highly recommended to perform a dose-response experiment to determine the optimal this compound concentration for your specific cell type and experimental conditions. This compound has been shown to have low cytotoxicity, with no adverse effects observed at concentrations as high as 100 µM in some studies.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (KGN) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Based on the manufacturer's instructions, dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 5 mM or 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. KGN is stable at room temperature for shorter periods.
Protocol 2: Dose-Response Study for Optimal Concentration Determination
This protocol outlines a general workflow for identifying the optimal KGN concentration for inducing chondrogenic differentiation in MSCs.
Diagram: Experimental Workflow for Optimal KGN Concentration
Caption: Workflow to determine the optimal this compound concentration for cell culture.
Materials:
-
Mesenchymal Stem Cells (e.g., hBMSCs)
-
Basal culture medium (e.g., Alpha-MEM or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Chondrogenic differentiation medium (basal medium supplemented with dexamethasone, ascorbate-2-phosphate, and ITS+ Premix)
-
This compound (KGN) stock solution (see Protocol 1)
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Reagents for proliferation, gene expression, and protein analysis
Procedure:
-
Cell Seeding:
-
Culture MSCs to 80% confluency.
-
Trypsinize and seed the cells into multi-well plates at a desired density (e.g., 2.0 x 10³ cells/cm²).
-
Allow cells to adhere for 24 hours in basal culture medium.
-
-
This compound Treatment:
-
Prepare a range of KGN concentrations in chondrogenic differentiation medium (e.g., 0 µM (control), 0.1 µM, 1 µM, 10 µM, and 100 µM).
-
Aspirate the basal medium from the cells and replace it with the medium containing the different KGN concentrations.
-
-
Cell Culture and Maintenance:
-
Culture the cells at 37°C in a 5% CO₂ incubator for a period of 7 to 21 days.
-
Change the medium every 2-3 days with freshly prepared KGN-containing medium.
-
-
Endpoint Analysis:
-
Cell Proliferation Assay (e.g., at day 3, 6, 9):
-
Use a commercially available assay such as CCK-8 or WST-1 according to the manufacturer's protocol to assess cell viability and proliferation.
-
-
Gene Expression Analysis (e.g., at day 7 and 14):
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative real-time PCR (RT-qPCR) to measure the relative expression levels of chondrogenic marker genes (SOX9, COL2A1, ACAN) and hypertrophic markers (COL10A1, RUNX2) if necessary. Normalize to a housekeeping gene like GAPDH or β-actin.
-
-
Immunofluorescence Staining for Protein Expression (e.g., at day 21):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).
-
Block with a suitable blocking buffer (e.g., 5% BSA).
-
Incubate with primary antibodies against Collagen Type II and Aggrecan.
-
Incubate with fluorescently labeled secondary antibodies.
-
Visualize using a fluorescence microscope.
-
-
Extracellular Matrix Staining (e.g., at day 21):
-
Fix the cells as described above.
-
Stain with Alcian Blue or Safranin-O to visualize proteoglycan and glycosaminoglycan (GAG) deposition in the extracellular matrix.
-
-
-
Data Analysis:
-
Analyze the quantitative data from the proliferation assays, RT-qPCR, and quantification of staining intensity.
-
The optimal concentration of this compound will be the one that provides the most significant increase in chondrogenic markers and matrix production without inducing hypertrophy or cytotoxicity.
-
Conclusion
This compound is a powerful and stable small molecule for inducing chondrogenic differentiation in MSCs. While concentrations around 1-10 µM are often found to be optimal for human MSCs, it is crucial to perform a dose-response study to determine the most effective concentration for the specific cell type and culture conditions being used. The protocols provided here offer a framework for the preparation, application, and optimization of this compound in cell culture for cartilage tissue engineering and related research.
References
Preparation of Kartogenin Stock Solutions for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and application of Kartogenin (KGN) stock solutions for various experimental settings. This compound is a small molecule that promotes the differentiation of mesenchymal stem cells into chondrocytes, making it a valuable tool in cartilage regeneration research and osteoarthritis studies.
Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 317.34 g/mol | [1][2][3] |
| CAS Number | 4727-31-5 | [1][2] |
| Solubility in DMSO | ≥ 10.6 mg/mL to 100 mg/mL (≥ 33.4 mM to 315.12 mM) | |
| Solubility in Ethanol | 5 mg/mL (15.75 mM) to 10 mg/mL (31.51 mM) | |
| Solubility in Water | Insoluble | |
| Recommended Stock Solution Concentration | 10 mM in DMSO | |
| Typical In Vitro Working Concentration | 100 nM - 10 µM | |
| Typical In Vivo Working Concentration | 10 µM - 100 µM | |
| Storage of Powder | -20°C for up to 4 years | |
| Storage of Stock Solution in DMSO | -80°C for up to 1 year; -20°C for 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (KGN) powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh out the desired amount of this compound powder using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.1734 mg of this compound (Molecular Weight = 317.34 g/mol ).
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO. Note: It is crucial to use anhydrous DMSO as moisture can reduce the solubility of this compound.
-
Dissolve this compound: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol outlines the dilution of the this compound stock solution to a final working concentration for in vitro applications.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell type
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final working concentration in your cell culture medium. For example, to prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM, you would perform a 1:1000 dilution of the 10 mM stock solution.
-
Serial Dilution (Recommended): To ensure accurate dilution, it is recommended to perform serial dilutions. For a 1:1000 dilution:
-
First, prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium to get a 100 µM solution.
-
Then, add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve the final 10 µM working concentration.
-
-
Add to Cells: Add the freshly prepared working solution to your cell culture plates. Ensure that the final concentration of DMSO in the culture medium is not cytotoxic to your cells (typically ≤ 0.1%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
-
Aqueous Solution Stability: Aqueous solutions of this compound are not stable for long periods. It is recommended to prepare fresh working solutions for each experiment and not to store them for more than one day.
Signaling Pathways and Experimental Workflow
This compound primarily functions by promoting chondrogenesis through the activation of specific signaling pathways. One of the key mechanisms involves its interaction with Filamin A, which leads to the nuclear translocation of Core-Binding Factor β (CBFβ) and subsequent activation of the RUNX1 transcription factor. Additionally, this compound has been shown to activate the Smad4/Smad5 pathway, which is a component of the TGF-β signaling cascade.
Caption: this compound signaling pathways promoting chondrogenesis.
The following diagram illustrates the general workflow for preparing and using this compound in a typical cell-based experiment.
References
Application Notes and Protocols: Utilizing Kartogenin in 3D Scaffold Cultures for Cartilage Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Articular cartilage possesses a limited capacity for self-repair, making injuries and degenerative conditions like osteoarthritis significant clinical challenges. Tissue engineering has emerged as a promising strategy, utilizing a combination of cells, scaffolds, and bioactive molecules to regenerate damaged cartilage. Kartogenin (KGN), a small heterocyclic molecule, has garnered substantial interest as a potent chondrogenic agent.[1] Unlike traditional protein-based growth factors, KGN offers high stability and cost-effectiveness, making it an attractive candidate for clinical translation.[2][3] This document provides detailed application notes and protocols for the use of this compound in three-dimensional (3D) scaffold cultures to promote the chondrogenic differentiation of stem cells for cartilage regeneration.
Mechanism of Action
This compound promotes chondrogenesis through the modulation of several key signaling pathways. Its primary mechanism involves binding to filamin A, which leads to the disruption of the filamin A-core-binding factor β (CBFβ) complex. This allows CBFβ to translocate to the nucleus and bind with Runt-related transcription factor 1 (RUNX1), activating a transcriptional program that drives the differentiation of mesenchymal stem cells (MSCs) into chondrocytes.[1] KGN also influences other critical pathways, including the TGF-β/Smad and PI3K/AKT pathways, to enhance cartilage matrix production and cell survival.[4]
Signaling Pathways
Below are diagrams illustrating the key signaling pathways modulated by this compound in promoting chondrogenesis.
Application Notes
Suitable Cell Sources
Mesenchymal stem cells (MSCs) are the most commonly used cell type for KGN-mediated chondrogenesis. Various sources of MSCs have been shown to be effective:
-
Bone Marrow-Derived MSCs (BMSCs): The most extensively studied MSC type for cartilage repair.
-
Adipose-Derived Stem Cells (ADSCs): An abundant and easily accessible source of MSCs.
-
Synovial Fluid-Derived MSCs (SF-MSCs): Possess a strong intrinsic chondrogenic potential.
-
Umbilical Cord-Derived MSCs (UC-MSCs): A primitive and highly proliferative MSC source.
-
Cartilage-Derived Progenitor Cells (CPCs): A specialized cell source with a high propensity for chondrogenesis.
Scaffold Selection and Preparation
The 3D scaffold provides a supportive environment for cell attachment, proliferation, and differentiation. KGN can be incorporated into scaffolds for sustained release, enhancing its therapeutic efficacy.
-
Hydrogels: These are highly hydrated polymer networks that mimic the native extracellular matrix (ECM) of cartilage. Materials like polyethylene glycol (PEG), chitosan, and hyaluronic acid are commonly used. KGN can be physically encapsulated or chemically conjugated to the hydrogel polymer.
-
Porous Scaffolds: These provide a robust structure with interconnected pores for cell infiltration and nutrient transport. Natural polymers (collagen, chitosan) and synthetic polymers (PCL, PLGA) are often used. KGN can be loaded into these scaffolds directly or via microspheres for controlled release.
-
3D Bioprinted Scaffolds: This technology allows for the precise fabrication of scaffolds with controlled architecture. A "bio-ink" containing cells, biomaterials, and KGN can be printed layer-by-layer to create complex structures.
This compound Concentration and Culture Conditions
The optimal concentration of KGN can vary depending on the cell type and culture system.
-
Effective Concentration Range: Studies have reported effective concentrations ranging from 100 nM to 10 µM. A concentration of 100 nM KGN has been shown to be highly effective for inducing cartilage matrix secretion in pellet cultures. In 2D cultures, 1.0 µM KGN significantly up-regulated Acan and Sox9 gene expression.
-
Chondrogenic Medium: A basal medium (e.g., DMEM) should be supplemented with components that support chondrogenesis, such as ITS+ (Insulin-Transferrin-Selenium), dexamethasone, ascorbic acid, and proline. KGN is used as the primary chondrogenic inducer, often replacing or used in synergy with TGF-β family growth factors.
Quantitative Data Summary
The following tables summarize quantitative findings from studies using this compound in 3D cultures for chondrogenesis.
Table 1: Effect of this compound on Extracellular Matrix Production
| Cell Type | Scaffold/Culture Type | KGN Treatment | Outcome Measure | Result | Reference |
| Rabbit BMSCs | Injectable Hydrogel | 100 nM KGN for 21 days | sGAG Content | Significant increase in secreted cartilage matrix (Safranin-O staining) | |
| Rabbit BMSCs | Injectable Hydrogel | 100 nM KGN for 21 days | Aggrecan (ACAN) Protein | Significant increase vs. control (ELISA) | |
| Rabbit BMSCs | Injectable Hydrogel | 100 nM KGN for 21 days | Collagen Type II Protein | Significant increase vs. control (ELISA) | |
| Human ADSCs | Fibrin Scaffold | KGN (concentration not specified) | GAG Deposition | Higher GAG deposition compared to control group | |
| Rabbit SF-MSCs | Pellet Culture | KGN + TGF-β3 for 21 days | Collagen Type II Protein | Significantly increased expression compared to single treatments |
Table 2: Effect of this compound on Chondrogenic Gene Expression
| Cell Type | Scaffold/Culture Type | KGN Treatment | Gene | Fold Change / Result | Reference |
| Rat MSCs | 3D Tri-copolymer Scaffold | 1.0 µM KGN for 7 days | Acan, Col2a1, Sox9 | Significantly up-regulated compared to 2D culture | |
| Rat MSCs | 2D Culture | 1.0 µM KGN for 7 days | Acan, Sox9 | Significantly up-regulated vs. control | |
| Human ADSCs | Fibrin Scaffold | KGN for 21 days | SOX9, AGG, Col II | Significantly higher expression vs. control (p < 0.01) | |
| Rabbit BMSCs | Injectable Hydrogel | 100 nM KGN for 14 days | Aggrecan, SOX-9, Collagen-II | Significantly up-regulated vs. control | |
| Human Chondrocytes | Silk-CS Scaffold | N/A (Scaffold effect) | COL2A1 | 8.2-fold higher vs. silk scaffold | |
| Human Chondrocytes | Silk-CS Scaffold | N/A (Scaffold effect) | ACAN | 5.2-fold higher vs. silk scaffold |
Experimental Protocols
The following protocols provide a framework for conducting experiments with this compound in 3D scaffold cultures.
Protocol 1: Preparation of KGN-Loaded Hydrogel Scaffolds
This protocol is an example using a carboxymethyl chitosan (CMC) hydrogel.
-
Prepare Solutions:
-
Prepare a sterile solution of carboxymethyl chitosan (CMC) in deionized water.
-
Prepare a sterile solution of an appropriate crosslinker (e.g., aldehyde-modified cellulose nanocrystals, DACNCs).
-
Dissolve this compound in a small amount of DMSO and then dilute to the final desired concentration in the CMC solution.
-
-
Hydrogel Formation:
-
In a sterile environment, mix the KGN-containing CMC solution with the crosslinker solution.
-
Pipette the mixture into a mold (e.g., a 96-well plate) to form scaffolds of the desired shape and size.
-
Allow the mixture to crosslink at 37°C for a specified time until a stable hydrogel is formed.
-
-
Washing:
-
Gently wash the formed hydrogels with sterile phosphate-buffered saline (PBS) to remove any unreacted crosslinker.
-
Equilibrate the scaffolds in basal cell culture medium before cell seeding.
-
Protocol 2: Cell Seeding and 3D Chondrogenic Culture
-
Cell Preparation:
-
Culture MSCs to passage 2-4 in standard growth medium.
-
Harvest the cells using TrypLE or trypsin-EDTA and count them using a hemocytometer or automated cell counter.
-
Resuspend the cells at a high density (e.g., 20 x 10^6 cells/mL) in chondrogenic medium.
-
-
Cell Seeding:
-
Place the pre-equilibrated scaffolds into a new culture plate.
-
Carefully pipette the concentrated cell suspension directly onto the top of each scaffold.
-
Allow the cells to adhere for 1-2 hours in a 37°C, 5% CO2 incubator before adding more medium.
-
-
Chondrogenic Induction:
-
Prepare the chondrogenic induction medium: Basal medium (e.g., LG-DMEM) supplemented with 1x ITS, 50 µg/mL ascorbic acid, 40 µg/mL proline, 100 nM dexamethasone, and the desired concentration of this compound (e.g., 100 nM or 1.0 µM).
-
Gently add the chondrogenic medium to each well to cover the cell-seeded scaffolds.
-
Culture the constructs for up to 28 days, replacing the medium every 2-3 days.
-
Protocol 3: Biochemical Analysis of ECM Components
A. Glycosaminoglycan (GAG) Quantification (DMMB Assay)
-
Sample Preparation:
-
Rinse harvested scaffolds with PBS.
-
Digest the scaffolds overnight at 65°C in a papain digestion buffer (125 µg/mL papain in PBS with 5 mM L-cysteine and 5 mM EDTA).
-
Centrifuge the digest to pellet any debris and collect the supernatant.
-
-
DMMB Assay:
-
Prepare a 1,9-dimethylmethylene blue (DMMB) dye solution (16 mg DMMB, 3.04 g glycine, 1.6 g NaCl in 1 L of water with 95 mL of 0.1 M Acetic Acid).
-
Prepare chondroitin sulfate standards (0-50 µg/mL).
-
In a 96-well plate, add 20 µL of each sample digest or standard.
-
Add 200 µL of DMMB solution to each well.
-
Immediately read the absorbance at 525 nm. The color fades quickly.
-
Calculate the GAG content in samples based on the standard curve and normalize to the DNA content of the digest (quantified separately using a PicoGreen assay).
-
B. Collagen Type II Quantification (ELISA)
-
Sample Preparation:
-
Digest scaffolds as described for the GAG assay. A limited digestion with pepsin can also be used to specifically extract native collagen.
-
-
ELISA Procedure (using a commercial kit):
-
Coat a 96-well ELISA plate with a capture antibody specific for native type II collagen overnight at 4°C.
-
Wash the plate and block non-specific binding sites with 1% BSA.
-
Add standards and diluted sample digests to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotin-conjugated detection antibody. Incubate for 1-2 hours.
-
Wash the plate and add Streptavidin-HRP. Incubate for 1 hour.
-
Wash the plate and add a substrate solution (e.g., TMB). Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the collagen II content from the standard curve and normalize to DNA content.
-
Protocol 4: Gene Expression Analysis (RT-qPCR)
-
RNA Extraction:
-
Harvest scaffolds and immediately homogenize them in an RNA lysis buffer (e.g., TRIzol). Mechanical disruption may be necessary.
-
Extract total RNA using a column-based kit or phenol-chloroform extraction protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe 500 ng to 1 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) and/or random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (SOX9, ACAN, COL2A1) and a reference gene (GAPDH or ACTB), and a SYBR Green master mix.
-
Run the qPCR plate on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to a control group (e.g., cells cultured without KGN or at day 0).
-
Conclusion
This compound is a powerful small molecule that effectively promotes the chondrogenic differentiation of stem cells within 3D scaffolds. By selecting appropriate cell sources, scaffold materials, and culture conditions, researchers can create robust tissue-engineered cartilage constructs. The protocols and data presented here provide a comprehensive guide for professionals in tissue engineering and drug development to harness the potential of this compound for cartilage repair applications.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. This compound Enhances Chondrogenic Differentiation of MSCs in 3D Tri-Copolymer Scaffolds and the Self-Designed Bioreactor System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cartilage Extracellular Matrix Scaffold With this compound-Encapsulated PLGA Microspheres for Cartilage Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Injectable this compound-Incorporated Hydrogel Supports Mesenchymal Stem Cells for Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Kartogenin's Efficacy in Animal Models of Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models and detailed protocols for assessing the therapeutic efficacy of Kartogenin (KGN), a small molecule known to promote chondrogenesis, in the context of osteoarthritis (OA).
Introduction to this compound and Its Mechanism of Action
This compound is a small heterocyclic compound that has demonstrated significant potential as a disease-modifying drug for osteoarthritis.[1][2] It promotes the differentiation of mesenchymal stem cells (MSCs) into chondrocytes and protects existing chondrocytes from degradation.[1][3] The primary mechanism of action involves the binding of KGN to filamin A, which disrupts its interaction with core-binding factor β (CBFβ). This allows CBFβ to translocate to the nucleus and form a complex with the transcription factor RUNX1, leading to the activation of chondrogenic genes.[4] Additionally, KGN has been shown to influence other signaling pathways crucial for cartilage health, including the PI3K-Akt, TGF-β/Smad, IL-6/Stat3, and Hippo pathways.
Animal Models for Osteoarthritis Research
The selection of an appropriate animal model is critical for evaluating the efficacy of potential OA therapies. Both surgically and chemically induced models are commonly used to mimic the pathological changes seen in human OA.
1. Surgically Induced Osteoarthritis Models: These models involve surgical intervention to destabilize the joint, leading to progressive cartilage degeneration that mimics post-traumatic OA.
-
Anterior Cruciate Ligament Transection (ACLT): This model involves the surgical cutting of the anterior cruciate ligament, leading to joint instability and subsequent OA development. It is a well-established and reproducible model that reflects many features of human post-traumatic OA.
-
Destabilization of the Medial Meniscus (DMM): This model involves the surgical transection of the medial meniscotibial ligament, which destabilizes the medial meniscus and leads to the development of OA.
2. Chemically Induced Osteoarthritis Models: These models utilize the intra-articular injection of a chemical agent to induce rapid cartilage degradation and inflammation.
-
Monosodium Iodoacetate (MIA) Injection: MIA is a metabolic inhibitor that induces chondrocyte death by disrupting glycolysis. This model is characterized by a rapid onset of inflammation and pain, making it particularly useful for studying the analgesic effects of therapeutic agents.
Experimental Protocols
Below are detailed protocols for inducing OA, administering this compound, and assessing its efficacy in rodent models.
Protocol 1: Anterior Cruciate Ligament Transection (ACLT) in Rats
Objective: To induce a surgically-induced model of osteoarthritis in rats to evaluate the chondroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpel, scissors, forceps)
-
Sutures
-
This compound solution (e.g., 125 µM in a suitable vehicle)
-
Sterile saline
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave the hair around the right knee joint and sterilize the area with an antiseptic solution.
-
Surgical Incision: Make a medial parapatellar incision to expose the knee joint capsule.
-
ACLT: Incise the joint capsule and patellar tendon to expose the ACL. Carefully transect the ACL with fine surgical scissors.
-
Closure: Suture the joint capsule and skin in layers.
-
Post-operative Care: Administer analgesics as required and monitor the animals for any signs of distress.
-
This compound Administration: One week post-surgery, begin weekly intra-articular injections of 125 µM this compound into the ACLT-operated knee. The control group should receive injections of the vehicle.
-
Efficacy Assessment: Evaluate the outcomes at specified time points (e.g., 3, 6, and 12 weeks) using the methods described in the "Outcome Measures" section below.
Protocol 2: Destabilization of the Medial Meniscus (DMM) in Mice
Objective: To create a surgically-induced OA model in mice to assess the cartilage regenerative potential of this compound.
Materials:
-
Male C57BL/6 mice (10-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Fine surgical instruments
-
Sutures (e.g., 6-0)
-
This compound solution
-
Sterile saline
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse and prepare the right knee joint as described in Protocol 1.
-
Surgical Exposure: Make a medial parapatellar incision and open the joint capsule.
-
DMM Procedure: Under a surgical microscope, identify and transect the medial meniscotibial ligament, which anchors the medial meniscus to the tibial plateau.
-
Closure: Close the joint capsule and skin with 6-0 sutures.
-
Post-operative Care: Provide appropriate post-operative care.
-
This compound Administration: Administer this compound via a predetermined route and schedule (e.g., intra-articular or oral administration).
-
Efficacy Assessment: Perform histological and other analyses at the end of the study period (e.g., 8 weeks).
Protocol 3: Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats
Objective: To induce a chemical model of OA in rats to evaluate the anti-inflammatory and pain-relieving effects of this compound.
Materials:
-
Male Wistar rats
-
Anesthesia (e.g., isoflurane)
-
Monosodium iodoacetate (MIA) solution in sterile saline
-
This compound solution (e.g., 100 µM)
-
Sterile saline
Procedure:
-
Anesthesia: Anesthetize the rat.
-
MIA Injection: Administer a single intra-articular injection of MIA into the right knee joint to induce OA. The contralateral knee can serve as a control.
-
This compound Administration: On days 1 and 5 post-MIA injection, administer an intra-articular injection of 100 µM this compound.
Outcome Measures for Efficacy Assessment
A multi-modal approach is recommended to thoroughly evaluate the efficacy of this compound.
1. Histological Analysis:
-
Safranin-O and Fast Green Staining: To assess proteoglycan content and cartilage morphology.
-
Immunohistochemistry: For the detection of key cartilage matrix proteins (e.g., Collagen Type II) and catabolic enzymes (e.g., MMP-13).
-
OARSI Scoring: The Osteoarthritis Research Society International (OARSI) histopathology grading system is a standardized method to quantify the severity of OA-related changes in cartilage.
2. Imaging Techniques:
-
Micro-Computed Tomography (micro-CT): To analyze subchondral bone changes, such as sclerosis and osteophyte formation.
-
Magnetic Resonance Imaging (MRI): Quantitative MRI techniques, such as T1ρ and T2 relaxation time mapping, can non-invasively assess changes in the biochemical composition of cartilage, specifically proteoglycan and water content.
3. Pain Behavior Assessment:
-
Paw Withdrawal Latency (PWL) and Paw Withdrawal Threshold (PWT): To measure thermal and mechanical hyperalgesia, respectively.
-
Weight-Bearing Asymmetry: To assess pain-related functional impairment.
4. Biomarker Analysis:
-
Serum Biomarkers: Measurement of serum levels of cartilage oligomeric matrix protein (COMP) and C-telopeptide of type I collagen (CTX-I) can indicate the rates of cartilage and bone turnover, respectively.
-
Gene Expression Analysis: Real-time PCR can be used to quantify the expression of anabolic (e.g., Aggrecan, Col2a1, SOX9) and catabolic (e.g., MMP-13, ADAMTS5) genes in cartilage tissue.
Quantitative Data Summary
| Animal Model | Treatment | Key Findings | Reference |
| ACLT Rat Model | 125 µM KGN, weekly intra-articular injection for 12 weeks | - Significantly lower T1ρ and T2 relaxation times in KGN group compared to OA group, indicating decreased cartilage degradation.- Significantly decreased serum COMP and CTX-I levels in KGN group compared to OA group. | |
| DMM Mouse Model | Oral or intra-articular KGN | - Ameliorated OA phenotypes.- Increased number of CD44+/CD105+ stem cells and prevention of matrix loss. | |
| MIA-Induced OA Rat Model | 100 µM KGN, intra-articular injection at day 1 and 5 | - Significantly decreased pain severity (increased PWL and PWT).- Reduced joint destruction observed via micro-CT and histology.- Increased mRNA levels of IL-10 in chondrocytes. | |
| ACLT Rabbit Model | KGN-incorporated thermogel, single intra-articular injection | - Enhanced cartilage regeneration and inhibited joint inflammation.- Increased expression of Col2 and AGC, and decreased expression of MMP-13. |
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: Combining Kartogenin with Hydrogels for Cartilage Regeneration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Kartogenin (KGN), a potent small molecule chondrogenic inducer, in combination with various hydrogel systems for articular cartilage regeneration. This approach leverages the unique properties of hydrogels as three-dimensional scaffolds and drug delivery vehicles to enhance the therapeutic efficacy of KGN.
Introduction
Articular cartilage possesses limited self-repair capabilities, making injuries and degenerative conditions like osteoarthritis challenging to treat effectively.[1][2] Tissue engineering strategies combining bioactive molecules with biomaterial scaffolds offer a promising avenue for promoting cartilage regeneration.[1][3] this compound (KGN) has emerged as a key player in this field. It is a small, heterocyclic molecule that promotes the chondrogenic differentiation of mesenchymal stem cells (MSCs) and protects chondrocytes.[4] Unlike protein-based growth factors, KGN offers greater stability, a longer half-life, and lower costs, making it an attractive therapeutic agent.
Hydrogels, with their high water content and structural similarity to the native extracellular matrix (ECM) of cartilage, serve as excellent carriers for both cells and bioactive molecules like KGN. They can be designed to be injectable for minimally invasive delivery and provide a supportive microenvironment for cell proliferation and differentiation. Furthermore, hydrogels can be engineered for sustained and localized release of KGN, which is crucial for long-term chondrogenesis and effective tissue repair. This document outlines the key signaling pathways activated by KGN, summarizes the quantitative data from various KGN-hydrogel systems, and provides detailed protocols for their preparation and evaluation.
Mechanism of Action: this compound Signaling Pathways
KGN stimulates chondrogenesis through the activation of several key signaling pathways within mesenchymal stem cells and chondrocytes. The primary and most well-established pathway involves the core-binding factor β (CBFβ) and Runt-related transcription factor 1 (RUNX1). KGN binds to filamin A, disrupting its interaction with CBFβ. This allows CBFβ to translocate to the nucleus and form a complex with RUNX1, which in turn upregulates the transcription of chondrogenic genes such as SOX9, collagen type II (COL2A1), and aggrecan (ACAN).
Beyond the CBFβ-RUNX1 axis, KGN has been shown to modulate other critical pathways involved in cartilage homeostasis and regeneration:
-
BMP-7/Smad5 Pathway: KGN can activate the Bone Morphogenetic Protein 7 (BMP-7) signaling pathway, leading to the phosphorylation of Smad5. Activated Smad5 translocates to the nucleus to regulate the expression of genes essential for chondrogenesis.
-
PI3K-Akt Pathway: This pathway is crucial for cell proliferation and survival. The degradation product of KGN, 4-aminobiphenyl (4-ABP), has been found to activate the PI3K-Akt pathway, promoting MSC proliferation and chondrogenic differentiation.
-
TGF-β and FOXO Pathways: Transcriptomic analyses have revealed that KGN-loaded hydrogels can also activate the Transforming Growth Factor-β (TGF-β) and Forkhead box protein O (FOXO) signaling pathways, both of which are known to play significant roles in chondrocyte differentiation and cartilage maintenance.
Data Presentation: Performance of KGN-Hydrogel Systems
The efficacy of combining this compound with hydrogels has been demonstrated across numerous studies. The following tables summarize key quantitative data from the literature, providing a comparative overview of different hydrogel formulations and their performance in cartilage regeneration.
Table 1: In Vitro Performance of KGN-Loaded Hydrogels
| Hydrogel System | Cell Type | KGN Concentration | Key In Vitro Outcomes | Reference |
| Carboxymethyl chitosan (CMC) / Aldehyde-modified cellulose nanocrystals (DACNC) | Rabbit Bone Marrow MSCs (RBMSCs) | Not specified | Upregulation of ACAN, SOX9, COL2A1; Downregulation of COL10. | |
| Chitosan / β-Glycerophosphate | Human Adipose MSCs (hAMSCs) | 50 μM | Enhanced chondrogenic differentiation compared to pure KGN. | |
| Polyethylene glycol (PEG) / KGN-conjugated Chitosan | Peripheral Blood-derived MSCs (PB-MSCs) | 92.97% grafting ratio | Increased expression of cartilage-specific genes and ECM secretion. Cell viability over 97%. | |
| Gelatin Methacryloyl (GelMA) | Bone Marrow MSCs (BMSCs) | Not specified | Promoted deep migration of BMSCs into the hydrogel. | |
| Chitosan-Hyaluronic Acid (CS/HA) | Adipose-derived Stem Cells (ADSCs) | 50 μM | Promoted differentiation to a similar extent as TGF-β. | |
| Tri-copolymer Scaffold | Rat MSCs (rMSCs) | 1.0 µM | Significant upregulation of Acan, Sox9, and Col2a1 in 3D culture. |
Table 2: In Vivo Performance and Drug Release Kinetics of KGN-Loaded Hydrogels
| Hydrogel System | Animal Model | Defect Model | Key In Vivo Outcomes | KGN Release Profile | Reference |
| Catechol-functionalized Chitosan / AF-PEG | Rabbit | Full-thickness cartilage defect | Superior ICRS and modified O'Driscoll histological scores. Enriched type II collagen. | Sustained release via PLGA-PEG nanoparticles. | |
| KGN-conjugated Chitosan / Oxidized Alginate | Not specified | Not specified | Not specified | Sustained release, 38.7% cumulative release after 2 weeks. | |
| Gelatin Methacryloyl (GelMA) | Rabbit | Cartilage defect | Significant cartilage regeneration at 12 weeks. | Long-term sustained release. | |
| PLGA microspheres in Chondrocyte ECM scaffold | Rabbit | Knee joint cartilage defect | Supported chondrogenic differentiation of endogenous BMSCs, promoting hyaline cartilage regeneration. | Slow release from PLGA microspheres. | |
| Thermosensitive Chitosan | Not specified | Not specified | Not specified | Sustained release for ~40 days. | |
| PEG / KGN-conjugated Chitosan | Rabbit | Knee cartilage defect | Regenerated tissues were close to natural cartilage at 12 weeks. | Sustained release over 6 weeks. |
Experimental Protocols
The following section provides detailed, generalized protocols for key experiments involved in the development and evaluation of KGN-hydrogel systems for cartilage regeneration. These protocols are synthesized from methodologies reported in the cited literature.
Protocol 1: Preparation of KGN-Loaded PLGA Microspheres
This protocol describes the encapsulation of hydrophobic KGN into biodegradable Poly(lactic-co-glycolic acid) (PLGA) microspheres, a common method to achieve sustained release.
Materials:
-
This compound (KGN)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Centrifuge, Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of KGN and PLGA in DCM. The ratio of KGN to PLGA can be optimized to control drug loading.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution while stirring vigorously to create an oil-in-water (O/W) emulsion. Continue stirring for several hours to allow for solvent evaporation.
-
Microsphere Hardening: Continue stirring at a reduced speed overnight to ensure complete evaporation of DCM and hardening of the microspheres.
-
Collection and Washing: Collect the microspheres by centrifugation. Wash the collected microspheres multiple times with deionized water to remove residual PVA.
-
Lyophilization: Freeze-dry the washed microspheres to obtain a fine powder. Store at -20°C until use.
Protocol 2: Fabrication of an Injectable KGN-Hydrogel Composite
This protocol details the incorporation of KGN-loaded microspheres into an injectable hydrogel, such as a thermosensitive chitosan or a chemically crosslinked system.
Materials:
-
Hydrogel polymer (e.g., Chitosan, Carboxymethyl Chitosan, Hyaluronic Acid)
-
Crosslinking agent (e.g., β-Glycerophosphate, Aldehyde-functionalized PEG)
-
KGN powder or KGN-loaded microspheres (from Protocol 1)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Syringes, Vortex mixer
Procedure:
-
Polymer Solution Preparation: Dissolve the hydrogel polymer in an appropriate solvent (e.g., dilute acetic acid for chitosan) at a desired concentration. Ensure complete dissolution.
-
Crosslinker Preparation: Prepare the crosslinking agent solution. For thermosensitive hydrogels, this may be a concentrated solution of β-Glycerophosphate.
-
Incorporation of KGN: Aseptically disperse the KGN powder or KGN-loaded microspheres into either the polymer or crosslinker solution. Vortex or sonicate briefly to ensure a homogenous suspension.
-
Mixing and Gelation:
-
For Thermosensitive Gels: Cool both solutions on ice. Slowly add the crosslinker/KGN solution to the polymer solution while stirring. The resulting solution should remain liquid at low temperatures but gel upon warming to 37°C.
-
For Chemically Crosslinked Gels: Mix the polymer/KGN solution with the crosslinker solution. The gelation time will depend on the specific chemistry and concentration of the components.
-
-
Loading for Injection: Draw the final, un-gelled composite solution into a sterile syringe for subsequent in vitro or in vivo application.
Protocol 3: In Vitro Chondrogenesis Assay with MSCs
This protocol outlines the steps to assess the chondrogenic potential of the KGN-hydrogel system using Mesenchymal Stem Cells (MSCs).
Materials:
-
Mesenchymal Stem Cells (e.g., bone marrow- or adipose-derived)
-
Basal culture medium (e.g., DMEM) and chondrogenic differentiation medium
-
KGN-hydrogel composite (from Protocol 2)
-
Control hydrogel (without KGN)
-
Cell culture plates (24- or 48-well)
-
Reagents for analysis: Live/Dead staining kit, RNA extraction kit, qRT-PCR reagents, histology stains (e.g., Alcian Blue, Safranin O).
Procedure:
-
Cell Encapsulation: Resuspend a pellet of MSCs in the liquid KGN-hydrogel composite solution at a desired cell density (e.g., 10-20 million cells/mL).
-
3D Culture: Dispense droplets of the cell-laden hydrogel into wells of a culture plate. Induce gelation by warming the plate to 37°C (for thermosensitive gels) or allowing the crosslinking reaction to complete.
-
Culture: After gelation, add chondrogenic differentiation medium to each well. Culture the constructs for 14-28 days, changing the medium every 2-3 days. Include control groups (e.g., cells in hydrogel without KGN, cells in standard chondrogenic medium).
-
Cell Viability Assessment: At various time points (e.g., Day 1, 7, 14), assess cell viability within the hydrogels using a Live/Dead staining assay and fluorescence microscopy.
-
Gene Expression Analysis: At terminal time points (e.g., Day 14, 21), retrieve the cells from the hydrogel (if possible, using a digestion solution). Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to analyze the expression of key chondrogenic marker genes: SOX9, ACAN, COL2A1, and the hypertrophic marker COL10.
-
Histological Analysis: Fix the hydrogel constructs in 4% paraformaldehyde, process for paraffin embedding, and section. Stain the sections with Alcian Blue or Safranin O to visualize glycosaminoglycan (GAG) deposition, a key component of cartilage matrix.
Protocol 4: In Vivo Cartilage Defect Repair Model
This protocol describes a common in vivo model using rabbits to evaluate the cartilage regeneration efficacy of the KGN-hydrogel. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Skeletally mature New Zealand White rabbits
-
Surgical instruments, anesthesia, analgesics
-
Sterile KGN-hydrogel composite in syringes
-
Fixatives (e.g., 10% neutral buffered formalin)
-
Decalcifying solution
-
Histology processing reagents and stains (Safranin O/Fast Green, anti-Collagen Type II antibody)
Procedure:
-
Surgical Defect Creation: Under general anesthesia and sterile conditions, create a full-thickness cylindrical cartilage defect (e.g., 3-4 mm diameter, 3 mm depth) in the femoral trochlear groove or medial femoral condyle of the rabbit knee joint.
-
Implantation: Carefully inject the prepared KGN-hydrogel composite to fill the defect. Ensure the hydrogel remains in place after implantation.
-
Wound Closure and Recovery: Close the surgical site in layers. Administer post-operative analgesics and allow the animals to recover with free movement in their cages.
-
Endpoint Analysis: At predetermined time points (e.g., 6, 12, or 24 weeks), euthanize the animals and harvest the distal femur.
-
Macroscopic Evaluation: Photograph the joint surface and score the gross appearance of the repair tissue based on criteria such as defect filling, color, and surface smoothness.
-
Histological Evaluation: Fix the harvested tissue, decalcify, and process for paraffin embedding. Obtain sections through the center of the defect.
-
Staining and Scoring: Stain sections with Safranin O/Fast Green to assess proteoglycan content and overall morphology. Perform immunohistochemistry for Collagen Type II to identify hyaline cartilage formation. Score the histological sections using a standardized scale, such as the International Cartilage Repair Society (ICRS) or the modified O'Driscoll scoring system, to quantitatively assess the quality of the regenerated tissue.
Conclusion
The combination of this compound with hydrogel-based delivery systems represents a powerful and promising strategy for cartilage regeneration. By providing a supportive 3D environment and ensuring the sustained, localized delivery of a potent chondrogenic small molecule, these composite systems can effectively recruit endogenous stem cells and guide their differentiation to form new, functional hyaline cartilage. The protocols and data presented here offer a foundational guide for researchers and developers to design, fabricate, and evaluate novel KGN-hydrogel therapies for the treatment of cartilage defects and osteoarthritis.
References
- 1. An Injectable this compound-Incorporated Hydrogel Supports Mesenchymal Stem Cells for Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time MRI Monitoring of GelMA-Based Hydrogel-Loaded this compound for In Situ Cartilage Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual functional construct containing this compound releasing microtissues and curcumin for cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinmedjournals.org [clinmedjournals.org]
Application Notes and Protocols for Assessing Kartogenin-Induced Chondrogenesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kartogenin (KGN) is a small heterocyclic molecule that has emerged as a potent inducer of chondrogenesis, the process of cartilage formation.[1] It promotes the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, the specialized cells responsible for producing and maintaining the cartilaginous matrix.[1] Furthermore, KGN exhibits chondroprotective properties, safeguarding cartilage from degradation.[1][2] These characteristics make this compound a promising candidate for the development of novel therapies for cartilage repair and for treating degenerative joint diseases like osteoarthritis.
These application notes provide a comprehensive guide to the key techniques used to assess the efficacy of this compound in promoting chondrogenesis. Detailed protocols for histological analysis, gene expression profiling, and protein quantification are presented, along with visualizations of the underlying signaling pathways and experimental workflows.
Key Signaling Pathways in this compound-Induced Chondrogenesis
This compound orchestrates chondrogenesis through the modulation of several key signaling pathways:
-
CBFβ-RUNX1 Pathway: This is considered the primary mechanism of this compound action. KGN disrupts the interaction between core-binding factor β (CBFβ) and Filamin A, allowing CBFβ to translocate to the nucleus. There, it binds to the transcription factor RUNX1, forming a complex that activates the transcription of chondrogenic genes.[3]
-
JNK and β-catenin Pathways: this compound has been shown to promote chondrogenesis by activating the JNK/Runx1 pathway while simultaneously suppressing the β-catenin/RUNX2 pathway, which is associated with osteogenesis (bone formation). This dual action helps to ensure that MSCs differentiate specifically into chondrocytes rather than bone cells.
-
PI3K-Akt Pathway: The PI3K-Akt signaling pathway is also implicated in this compound-induced chondrogenesis, playing a role in chondrocyte proliferation and differentiation.
Diagrams of Signaling Pathways:
Caption: Signaling pathways activated by this compound to promote chondrogenesis.
Assessment Techniques and Protocols
A multi-faceted approach is recommended to thoroughly evaluate the effects of this compound on chondrogenesis. This typically involves a combination of histological staining to visualize the cartilage matrix, gene expression analysis to quantify chondrogenic markers, and protein assays to measure key components of the extracellular matrix.
Caption: A typical experimental workflow for evaluating this compound's effects.
Data Presentation: Summary of Quantitative Data
The following tables summarize typical quantitative data obtained from various assays used to assess this compound-induced chondrogenesis.
Table 1: Gene Expression Analysis (Relative Quantification by qPCR)
| Gene | Function | Expected Change with this compound |
| SOX9 | Master regulator of chondrogenesis | ↑↑↑ |
| COL2A1 | Encodes type II collagen, a major component of cartilage | ↑↑↑ |
| ACAN | Encodes aggrecan, the primary proteoglycan in cartilage | ↑↑ |
| COL10A1 | Marker for hypertrophic chondrocytes (undesirable) | ↓ or ↔ |
| RUNX2 | Transcription factor associated with osteogenesis | ↓ or ↔ |
| MMP-13 | Collagenase involved in cartilage degradation | ↓ |
(↑↑↑: Strong increase; ↑↑: Moderate increase; ↓: Decrease; ↔: No significant change)
Table 2: Protein and Glycosaminoglycan (GAG) Quantification
| Assay | Analyte | Expected Change with this compound |
| Western Blot | SOX9 protein | ↑ |
| DMMB Assay | Sulfated Glycosaminoglycans (sGAGs) | ↑ |
| ELISA | MMP-13 protein | ↓ |
(↑: Increase; ↓: Decrease)
Experimental Protocols
Histological Staining
a) Safranin O and Fast Green Staining for Proteoglycans
This method is used to visualize proteoglycan content in cartilage sections. Proteoglycans stain orange to red, nuclei stain black, and the background is stained green.
Protocol:
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded ethanol solutions: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Nuclear Staining:
-
Stain with Weigert's iron hematoxylin working solution for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.
-
Wash in running tap water.
-
-
Counterstaining:
-
Stain with 0.02% Fast Green solution for 5 minutes.
-
Rinse quickly with 1% acetic acid solution for 10-15 seconds.
-
-
Proteoglycan Staining:
-
Stain with 0.1% Safranin O solution for 5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through 95% ethanol, 100% ethanol (2 changes each).
-
Clear in xylene (2 changes).
-
Mount with a resinous mounting medium.
-
b) Alcian Blue Staining for Glycosaminoglycans
Alcian blue stains acidic mucopolysaccharides and glycosaminoglycans (GAGs) a deep blue color.
Protocol for Micromass Cultures:
-
Fixation:
-
Aspirate culture medium and wash with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash twice with distilled water.
-
-
Staining:
-
Add 1% Alcian Blue solution in 0.1 N HCl.
-
Incubate overnight at room temperature or for 30 minutes with gentle agitation.
-
-
Washing:
-
Aspirate the Alcian Blue solution.
-
Rinse with 0.1 N HCl to remove excess stain.
-
Wash with distilled water.
-
-
Quantification (Optional):
-
Add 6 M guanidine hydrochloride to each well and incubate overnight at room temperature to extract the dye.
-
Measure the absorbance of the extracted dye at 600-620 nm.
-
Immunohistochemistry (IHC) for Collagen Type II
This protocol allows for the specific detection of type II collagen, a hallmark of hyaline cartilage.
Protocol:
-
Deparaffinization and Rehydration: As described for Safranin O staining.
-
Antigen Retrieval:
-
Perform enzymatic digestion with pepsin or hyaluronidase, or heat-induced epitope retrieval (HIER) using citrate buffer (pH 6.0), depending on the primary antibody manufacturer's recommendations.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.
-
Block non-specific binding sites with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against Collagen Type II (diluted in antibody diluent) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash with PBS or TBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash, then incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30-60 minutes.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin to visualize nuclei.
-
Dehydrate and mount as previously described.
-
Gene Expression Analysis by Quantitative PCR (qPCR)
a) RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cell pellets or tissue samples using a commercial RNA isolation kit (e.g., TRIzol reagent or column-based kits).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
b) qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for the target gene, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Cq (ΔΔCq) method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH).
Table 3: Human qPCR Primer Sequences
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Ref. |
| SOX9 | AGGAAGTCGGTGAAGAACGG | GCGGCTGTAGTAGCGGTTG | |
| COL2A1 | TTTCCCAGGGCAACAGCAG | TCATCACGTCGTCCTCAATCT | |
| ACAN | AGGGCGAGTGGAATGATGTT | GGTGGCTGTGCCCTTTTTAC | |
| COL10A1 | GCTGCCACAAATACCCTTTT | AGGATTCCCAGAGGAAGTTG | N/A |
| RUNX2 | CCAACCCACAGCATCATTC | AGCAGCTTCTCCATGTCCTC | |
| MMP13 | AATTTTCACTTTGCCGTAGTCC | GTAGTCATCCATCTTGCTTGGG | N/A |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
(Note: Primer sequences should always be validated for specificity and efficiency before use.)
Protein Analysis
a) Western Blot for SOX9
This technique is used to detect and quantify the amount of SOX9 protein.
Protocol:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SOX9 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
b) Dimethylmethylene Blue (DMMB) Assay for Sulfated Glycosaminoglycans (sGAGs)
The DMMB assay is a colorimetric method for the rapid quantification of sGAGs in cell culture media or tissue digests.
Protocol:
-
Sample Preparation: Digest tissue samples with papain or proteinase K. Cell culture supernatants can often be used directly.
-
Standard Curve: Prepare a standard curve using chondroitin sulfate (0-50 µg/ml).
-
Assay:
-
Add 20 µl of standard or sample to a 96-well plate.
-
Add 200 µl of DMMB reagent to each well.
-
Immediately read the absorbance at 525 nm.
-
-
Calculation: Determine the sGAG concentration in the samples by comparing their absorbance to the standard curve.
c) Enzyme-Linked Immunosorbent Assay (ELISA) for MMP-13
ELISA provides a sensitive method for quantifying the concentration of MMP-13 in cell culture supernatants.
Protocol:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for MMP-13.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample and Standard Incubation: Add standards and samples to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for MMP-13.
-
Enzyme Conjugate: Add streptavidin-HRP.
-
Substrate Addition: Add a TMB substrate solution to develop the color.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Reading: Read the absorbance at 450 nm and calculate the MMP-13 concentration based on the standard curve.
Conclusion
The assessment of this compound-induced chondrogenesis requires a combination of qualitative and quantitative techniques. The protocols outlined in these application notes provide a robust framework for researchers to evaluate the chondrogenic potential of this compound and to elucidate its mechanisms of action. By employing these methods, scientists can gain valuable insights into cartilage biology and advance the development of novel regenerative therapies.
References
Application Notes and Protocols: Long-Term Stability of Kartogenin in Culture Medium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kartogenin (KGN) is a small heterocyclic molecule that has garnered significant interest for its ability to promote chondrogenic differentiation of mesenchymal stem cells (MSCs) and protect chondrocytes.[1] Its potential applications in cartilage repair and osteoarthritis treatment necessitate a thorough understanding of its stability in in vitro culture environments to ensure reproducible and effective experimental outcomes. These application notes provide a comprehensive overview of the long-term stability of this compound in typical cell culture media, outline protocols for its stability assessment, and detail the signaling pathways it modulates.
KGN is known to undergo hydrolysis of its amide bond to yield 4-aminobiphenyl (4-ABP) and phthalic acid (PA).[2][3] Notably, some studies suggest that 4-ABP may be a more potent inducer of chondrogenic differentiation than the parent this compound molecule.[3] Understanding the kinetics of this degradation is therefore critical for interpreting experimental results accurately. While some reports describe this compound as having a "long half-life" and being stable at room temperature, others allude to its "short-term stability" in aqueous solutions, highlighting the importance of empirical determination of its stability under specific experimental conditions.[2]
Quantitative Data Summary
Precise quantitative data on the stability of unmodified this compound in cell culture medium is limited in the public domain. However, a study on a releasable, modified form of this compound (mAv-OH-KGN) provides valuable insight into its general stability profile in a physiological buffer. The following table summarizes the stability of this modified this compound formulation.
Table 1: Stability of a Releasable this compound Formulation in Phosphate-Buffered Saline (PBS)
| Time (hours) | Percent Remaining (Mean) | Half-life (t½) (hours) |
| 0 | 100% | |
| 58 | 50% | ~58 |
| 116 | 25% | |
| 174 | 12.5% | |
| 300 | ~5% |
Data derived from a study on a releasable ester-linked this compound conjugate (mAv-OH-KGN) in PBS at 37°C and pH 7.4.
It is crucial to note that the stability of unmodified this compound in a complex biological medium, such as DMEM with 10% fetal bovine serum (FBS), may differ due to enzymatic activities and interactions with media components. Therefore, it is highly recommended to perform a stability study under the specific conditions of your experiment.
Signaling Pathways Modulated by this compound
This compound influences several key signaling pathways to promote chondrogenesis and exert its chondroprotective effects. The primary mechanism involves the disruption of the interaction between Filamin A (FLNA) and Core-binding factor beta (CBFβ), allowing CBFβ to translocate to the nucleus and activate the RUNX1 transcription factor. Additionally, this compound has been shown to modulate the Smad, PI3K-Akt, and other signaling cascades.
Caption: this compound's primary and associated signaling pathways in chondrogenesis.
Experimental Protocols
Protocol for Assessing this compound Stability in Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound (KGN) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Calibrated pipettes
-
HPLC or LC-MS/MS system
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, HPLC grade
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Spike the Culture Medium: Pre-warm your complete cell culture medium to 37°C. Dilute the this compound stock solution into the pre-warmed medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all samples.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the this compound-containing medium. This will serve as your T=0 reference point.
-
Incubation: Dispense the remaining spiked medium into sterile microcentrifuge tubes for each time point. Place the tubes in a 37°C incubator with 5% CO₂.
-
Time-Course Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove one tube from the incubator.
-
Sample Processing (Protein Precipitation):
-
To each collected sample (including the T=0 sample), add 3 volumes of ice-cold acetonitrile (e.g., to 100 µL of medium, add 300 µL of ACN).
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
-
Analysis: Analyze the concentration of this compound and its primary metabolite, 4-aminobiphenyl, in the processed samples using a validated HPLC or LC-MS/MS method (see Protocol 4.2).
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Caption: Experimental workflow for determining this compound stability in culture medium.
General Protocol for HPLC-MS/MS Quantification of this compound and 4-Aminobiphenyl
This protocol provides a general methodology for the simultaneous quantification of this compound and its metabolite, 4-aminobiphenyl. Specific parameters should be optimized for your instrument.
Instrumentation:
-
Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Gradient (Example):
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM):
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of a standard)
-
4-Aminobiphenyl: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusion of a standard)
-
-
Optimization: Infuse standard solutions of this compound and 4-aminobiphenyl into the mass spectrometer to determine the optimal precursor and product ions and collision energies for MRM transitions.
Quantification:
-
Generate a standard curve for both this compound and 4-aminobiphenyl in the same matrix as the samples (i.e., culture medium processed with acetonitrile).
-
Quantify the concentration of each analyte in the samples by comparing their peak areas to the respective standard curves.
Conclusion
The long-term stability of this compound in cell culture medium is a critical parameter for ensuring the validity and reproducibility of in vitro studies. While evidence suggests a half-life on the order of days in physiological buffer, it is imperative for researchers to determine the stability profile under their specific experimental conditions. The protocols provided herein offer a robust framework for conducting such stability assessments and for the accurate quantification of this compound and its primary metabolite, 4-aminobiphenyl. A thorough understanding of this compound's stability and its complex signaling mechanisms will aid in the advancement of its potential therapeutic applications.
References
Application of Kartogenin in Temporomandibular Joint Osteoarthritis Models: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Kartogenin (KGN) in preclinical models of temporomandibular joint osteoarthritis (TMJ-OA). KGN, a small molecule, has demonstrated significant potential in promoting chondrogenesis and attenuating cartilage degradation, making it a promising candidate for a disease-modifying TMJ-OA drug.
Abstract
Temporomandibular joint osteoarthritis is a degenerative condition characterized by the progressive breakdown of articular cartilage, leading to pain and impaired joint function. Current treatments primarily focus on symptom management. This compound has emerged as a novel therapeutic agent that promotes the differentiation of mesenchymal stem cells into chondrocytes and protects existing cartilage. This protocol outlines the application of KGN in established rat models of TMJ-OA, providing data on its efficacy and detailed methodologies for in vivo and in vitro studies.
Overview of this compound's Mechanism of Action in TMJ-OA
This compound's primary mechanism involves the promotion of chondrogenesis by modulating key signaling pathways. It has been shown to bind to filamin A, which in turn disrupts its interaction with core-binding factor β (CBFβ). This allows CBFβ to translocate to the nucleus and form a complex with runt-related transcription factor 1 (RUNX1), a critical step in initiating chondrocyte differentiation.[1][2] Additionally, KGN has been found to activate the TGF-β/SMAD signaling pathway, further contributing to cell proliferation and cartilage matrix synthesis.[3][4] In the context of TMJ-OA, KGN promotes the proliferation and chondrogenic differentiation of fibrocartilage stem cells (FCSCs) residing in the joint, leading to cartilage repair and regeneration.[5]
Figure 1: this compound Signaling Pathways in Chondrogenesis.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key studies on KGN application in rat TMJ-OA models.
Table 1: Effects of this compound on Histological and Cellular Markers in Collagenase-Induced TMJ-OA
| Parameter | Control (DMSO) Group | This compound (100 µM) Group | Outcome of KGN Treatment | Reference |
| OARSI-modified Mankin Score | Higher (indicating more severe OA) | Significantly Lower | Alleviated cartilage destruction | |
| PCNA+ Cells (%) | Lower | Significantly Higher | Promoted cell proliferation | |
| CASP3+ Cells (%) | Higher | Significantly Lower | Reduced cell apoptosis | |
| IL-1β+ Cells (%) | Higher | Significantly Lower | Decreased local inflammation | |
| COL2+ Cells (%) | Lower | Significantly Higher | Increased matrix formation | |
| Subchondral Bone BV/TV (%) | Lower | Significantly Higher | Rescued subchondral bone loss |
Data presented as relative changes observed in the respective studies. PCNA: Proliferating Cell Nuclear Antigen; CASP3: Caspase-3; IL-1β: Interleukin-1β; COL2: Collagen Type II; BV/TV: Bone Volume/Tissue Volume.
Table 2: Effects of this compound on Gene Expression and Cellular Markers in Partial Discectomy-Induced TMJ-OA
| Parameter | Control (Vehicle) Group | This compound (100 nM) Group | Outcome of KGN Treatment | Reference |
| Safranin O Staining | Lower (less proteoglycan) | Significantly Higher | Attenuated cartilage degeneration | |
| TRAP-positive Osteoclasts | Higher | Significantly Lower | Inhibited subchondral bone resorption | |
| Ki67 Expression | Lower | Significantly Higher | Enhanced chondrocyte proliferation | |
| Aggrecan mRNA Expression (in vitro) | Lower | Significantly Higher | Upregulated cartilage anabolic factors | |
| Col2a1 mRNA Expression (in vitro) | Lower | Significantly Higher | Upregulated cartilage anabolic factors | |
| SOX9 mRNA/Protein Expression (in vitro) | Lower | Significantly Higher | Upregulated cartilage anabolic factors | |
| RUNX2 Protein Expression (in vitro) | Higher | Significantly Lower | Suppressed hypertrophic differentiation |
Data presented as relative changes observed in the respective studies. TRAP: Tartrate-resistant acid phosphatase; Ki67: Marker of Proliferation; Col2a1: Collagen Type II Alpha 1 Chain; SOX9: SRY-Box Transcription Factor 9; RUNX2: Runt-related transcription factor 2.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and published research.
Animal Models of TMJ-OA
Two common methods for inducing TMJ-OA in rats are the intra-articular injection of collagenase and surgical partial discectomy.
Figure 2: Experimental Workflow for TMJ-OA Model Induction.
Protocol 3.1.1: Collagenase-Induced TMJ-OA
-
Animals: Use 8-week-old male Sprague Dawley rats (average weight 200g).
-
Anesthesia: Anesthetize the rats using 0.1% pentobarbital (0.4 mL per 100g body weight) via intraperitoneal injection.
-
Induction: Unilaterally inject 0.05 mL of 2% w/v Type II collagenase into the articular cavity of the TMJ to establish the injury model.
-
Confirmation: The model is typically established within one week, characterized by cartilage degradation and subchondral bone changes.
Protocol 3.1.2: Partial Discectomy-Induced TMJ-OA
-
Animals: Use 8-week-old male Sprague Dawley rats.
-
Anesthesia: Administer appropriate anesthesia as per institutional guidelines.
-
Surgical Procedure: Perform a partial temporomandibular joint discectomy to surgically induce TMJ-OA.
-
Sham Group: For the sham-operated group, incise the capsule without exposing or destroying the joint disc.
This compound Administration
Protocol 3.2.1: Intra-articular Injection
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., 5.2‰ DMSO in saline for the collagenase model, or a standard vehicle for the discectomy model).
-
Dosage:
-
For the collagenase model, a concentration of 100 µM KGN is effective.
-
For the partial discectomy model, a concentration of 100 nmol·L⁻¹ KGN has been used.
-
-
Administration:
-
One week after TMJ-OA induction, begin weekly intra-articular injections.
-
Inject a volume of 50 µL of the KGN solution into the affected TMJ articular cavity.
-
Continue injections for the duration of the study (e.g., 4 to 8 weeks).
-
-
Control Groups: Administer the vehicle (e.g., DMSO or saline) to the control groups following the same injection schedule.
Histological and Immunohistochemical Analysis
Protocol 3.3.1: Tissue Processing
-
Harvesting: At the study endpoint, euthanize the animals and harvest the bilateral TMJs.
-
Fixation: Fix the TMJ specimens in 10% neutral buffered formalin.
-
Decalcification: Decalcify the samples in 10% EDTA.
-
Processing: Dehydrate the tissues with a graded series of alcohol, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 10-µm-thick sections for histological analysis.
Protocol 3.3.2: Staining
-
Hematoxylin and Eosin (H&E): Stain sections to observe general morphology and cellularity.
-
Safranin O (SO) and Toluidine Blue O (TBO): Stain for proteoglycans to assess cartilage matrix content and integrity.
-
Immunohistochemistry (IHC):
-
Perform antigen retrieval on the sections.
-
Incubate with primary antibodies against markers such as PCNA, Caspase-3, IL-1β, Collagen II, and Ki67.
-
Use appropriate secondary antibodies and a detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Scoring: Quantify cartilage degradation using the OARSI-modified Mankin score.
In Vitro Analysis of Fibrocartilage Stem Cells (FCSCs)
Protocol 3.4.1: FCSC Culture and Treatment
-
Isolation: Isolate FCSCs from the superficial zone of rat TMJ condylar cartilage.
-
Culture: Culture the cells in appropriate media.
-
Osteoarthritis Model: To simulate an OA environment, treat FCSCs with 10 ng/mL of TNF-α.
-
KGN Treatment: Treat the cells with 100 nM KGN, either alone or in combination with TNF-α, for 48 hours.
Protocol 3.4.2: Molecular Analysis
-
qRT-PCR: Extract total RNA and perform quantitative real-time PCR to analyze the relative mRNA expression levels of chondrogenesis-related genes (e.g., Aggrecan, Col2a1, SOX9). Use GAPDH as a reference gene.
-
Western Blot: Extract total protein and perform Western blot analysis to determine the protein levels of key factors like SOX9 and RUNX2. Use GAPDH as a loading control.
Conclusion
The intra-articular application of this compound demonstrates significant therapeutic potential in preclinical rat models of TMJ-OA. It effectively promotes cartilage regeneration, reduces inflammation, and inhibits subchondral bone resorption. The protocols outlined here provide a robust framework for further investigation into KGN as a disease-modifying drug for TMJ-OA. Future studies may explore optimal dosing, long-term efficacy, and the use of advanced delivery systems to enhance its therapeutic effects.
References
- 1. This compound potentially protects temporomandibular joints from collagenase-induced osteoarthritis via core binding factor β and runt-related transcription factor 1 binding - A rat model study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound potentially protects temporomandibular joints from collagenase-induced osteoarthritis via core binding factor β and runt-related transcription factor 1 binding - A rat model study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic effects of this compound on temporomandibular joint injury by activating the TGF-β/SMAD pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of this compound on temporomandibular joint injury by activating the TGF-β/SMAD pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Intra-articular injection of this compound promotes fibrocartilage stem cell chondrogenesis and attenuates temporomandibular joint osteoarthritis progression [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Kartogenin Solubility & Handling
Here is a technical support center guide to address challenges with Kartogenin solubility for in vitro assays.
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for working with this compound (KGN) in in vitro settings. This compound is a potent small molecule known to induce chondrogenesis, but its hydrophobic nature presents a significant challenge in aqueous experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a common issue?
This compound is a small heterocyclic molecule that promotes the differentiation of mesenchymal stem cells into chondrocytes[1][2]. It is widely used in cartilage repair and osteoarthritis research[3]. The primary challenge researchers face is this compound's high hydrophobicity and poor solubility in aqueous solutions like cell culture media or phosphate-buffered saline (PBS)[1][4]. When a concentrated stock solution, typically made in an organic solvent, is diluted into an aqueous medium, the compound can "crash out" or precipitate, leading to inaccurate dosing and potential cytotoxicity from the precipitate itself.
Q2: What are the recommended solvents for dissolving this compound?
This compound is highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is considered insoluble in water. For in vitro assays, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers. Note that slight variations may occur between batches.
| Solvent | Reported Solubility (at 25°C unless specified) | Source |
| DMSO | ~30 mg/mL | Cayman Chemical |
| DMSO | 63 mg/mL (198.52 mM) | Selleck Chemicals |
| DMSO | ≥ 100 mg/mL (315.12 mM) | MedChemExpress |
| DMSO | ≥ 10.6 mg/mL | RayBiotech |
| Dimethylformamide (DMF) | ~30 mg/mL | Cayman Chemical |
| Ethanol | 10 mg/mL (31.51 mM) - requires sonication | MedChemExpress |
| Ethanol | 5 mg/mL (15.75 mM) | Selleck Chemicals |
| Water | Insoluble (< 0.1 mg/mL) | MedChemExpress, Selleck Chemicals |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL (prepared by diluting a DMSO stock) | Cayman Chemical |
Q3: My this compound precipitated after I added it to my cell culture medium. What went wrong and how can I prevent this?
This is a common problem known as "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to aggregate and precipitate.
Troubleshooting Steps:
-
Reduce Solvent Shock with Serial Dilution: Instead of adding your concentrated DMSO stock directly to the full volume of media, perform an intermediate dilution step. First, add the DMSO stock to a small volume of serum-free medium. Mix gently, and then add this intermediate solution to the final volume of your complete (serum-containing) medium. This gradual dilution helps keep the compound in solution.
-
Ensure Final DMSO Concentration is Low: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5% and not exceeding 1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Check Your Final this compound Concentration: The effective concentration for this compound is in the nanomolar to low micromolar range (EC50 of 100 nM for chondrogenesis). Higher concentrations are more likely to exceed the solubility limit in aqueous media. If precipitation occurs, try lowering the final concentration.
-
Pre-warm Your Media: Adding a cold stock solution to warm media can sometimes cause precipitation. Ensure your media and other reagents are at the same temperature (e.g., 37°C) before mixing.
-
Mix Thoroughly but Gently: When diluting, ensure the solution is mixed immediately and thoroughly by gentle vortexing or inversion to promote rapid dispersion.
Q4: How should I store this compound solutions?
-
Solid Powder: Store at -20°C for long-term stability (≥ 4 years).
-
DMSO Stock Solutions: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to a year or at -20°C for shorter periods (up to 1 month).
-
Aqueous Working Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. Do not store aqueous solutions for more than one day, as the compound may precipitate out of solution over time.
Q5: What is the primary mechanism of action for this compound?
This compound induces chondrogenesis by modulating a specific intracellular signaling pathway. It enters the cytoplasm and binds to the protein Filamin A, which disrupts Filamin A's interaction with the Core-binding factor beta subunit (CBFβ). Once released, CBFβ translocates into the nucleus, where it forms a transcriptional complex with RUNX1. This complex then modulates the expression of genes that drive chondrocyte differentiation.
Experimental Protocols & Visualizations
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 317.34 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile tube. For example, to make 1 mL of a 10 mM stock solution, weigh out 3.17 mg of this compound.
-
Add the appropriate volume of sterile DMSO to the powder.
-
Vortex the solution thoroughly until all the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term use.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
This protocol is designed to minimize precipitation upon dilution.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) serum-free cell culture medium
-
Pre-warmed (37°C) complete cell culture medium (with serum)
-
Sterile conical tubes
Procedure:
-
Calculate Volumes: To prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution. The final DMSO concentration will be 0.1%.
-
Intermediate Dilution: In a sterile conical tube, add the 10 µL of 10 mM this compound stock solution to 990 µL of pre-warmed, serum-free medium. This creates a 1 mL intermediate solution of 100 µM this compound. Mix immediately by gentle vortexing or by pipetting up and down.
-
Final Dilution: Add the 1 mL of the intermediate solution to 9 mL of pre-warmed, complete cell culture medium.
-
Final Mixing: Cap the tube and invert it several times to ensure the solution is homogeneous.
-
Application: Use this final working solution to treat your cells immediately. Visually inspect the medium for any signs of precipitation before adding it to the cell culture plates.
Diagram: Recommended Workflow for Preparing this compound Working Solution
Caption: Workflow to prevent this compound precipitation during dilution.
Diagram: Simplified this compound Signaling Pathway
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Application of this compound for the treatment of cartilage defects: current practice and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06558A [pubs.rsc.org]
Technical Support Center: Chondrogenic Differentiation with Kartogenin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Kartogenin (KGN) to induce chondrogenic differentiation of mesenchymal stem cells (MSCs) and other progenitor cells.
Troubleshooting Guide
This guide addresses common issues encountered during chondrogenic differentiation experiments using this compound.
| Observation/Problem | Potential Cause | Recommended Solution |
| Low or no expression of chondrogenic markers (e.g., SOX9, Collagen II, Aggrecan) | 1. Suboptimal this compound concentration. | 1. Optimize KGN concentration. A dose-response experiment is recommended. Effective concentrations typically range from 100 nM to 10 µM.[1][2][3] |
| 2. Inadequate treatment duration. | 2. Extend the culture period. Chondrogenic differentiation is a process that can take from 7 to 28 days.[4] | |
| 3. Poor cell health or low passage number of MSCs. | 3. Ensure MSCs are healthy, have a spindle-shaped morphology, and are used at a low passage number (typically P3-P6) for optimal differentiation potential. | |
| 4. Inappropriate cell density. | 4. High cell density is crucial for chondrogenesis. Utilize micromass or pellet culture systems to promote cell-cell interactions.[5] | |
| 5. Issues with the basal chondrogenic medium. | 5. Ensure the basal medium contains necessary supplements like dexamethasone, ascorbic acid, and ITS (Insulin-Transferrin-Selenium). Some protocols may also include TGF-β as a co-factor. | |
| High expression of hypertrophic markers (e.g., Collagen X, RUNX2, MMP-13) | 1. Spontaneous hypertrophy of differentiated chondrocytes. | 1. This compound has been shown to suppress the expression of hypertrophic markers. If hypertrophy is still observed, consider reducing the concentration of other chondrogenic inducers like TGF-β1, which can promote hypertrophy. |
| 2. Extended culture period leading to terminal differentiation. | 2. Harvest cells at an earlier time point for analysis, before significant hypertrophy occurs. | |
| 3. Inappropriate basal medium components. | 3. Some components, like high concentrations of dexamethasone, can promote hypertrophy. Consider optimizing the concentration. | |
| Weak or inconsistent Alcian Blue staining | 1. Insufficient extracellular matrix (ECM) production. | 1. This is often linked to low chondrogenic differentiation. Refer to the troubleshooting steps for "Low or no expression of chondrogenic markers". |
| 2. Problems with the staining protocol. | 2. Ensure the Alcian Blue solution is at the correct pH (typically 2.5 for sulfated and carboxylated glycosaminoglycans). Use a positive control tissue (e.g., native cartilage) to validate the staining procedure. Ensure complete removal of OCT embedding medium if using cryosections, as it can interfere with staining. | |
| 3. Old or precipitated staining solution. | 3. Prepare a fresh solution of Alcian Blue. | |
| High variability between experimental replicates | 1. Inconsistent cell seeding density. | 1. Ensure precise and consistent cell numbers are used for each replicate, especially in micromass or pellet cultures. |
| 2. Donor-to-donor variability in primary MSCs. | 2. If possible, use MSCs from a single donor for a set of experiments. If using multiple donors, do not pool cells and analyze the results for each donor separately. | |
| 3. Inconsistent this compound preparation. | 3. Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before adding to the culture medium. Prepare a fresh stock solution regularly. | |
| Low cell viability or pellet/micromass disintegration | 1. This compound cytotoxicity at high concentrations. | 1. While this compound generally has low cytotoxicity, very high concentrations might be detrimental. Perform a dose-response for viability using an MTT assay or similar method. |
| 2. Inadequate nutrition in the culture medium. | 2. Change the chondrogenic medium every 2-3 days to ensure a constant supply of nutrients and this compound. | |
| 3. Apoptosis due to harsh pelleting/culture conditions. | 3. Optimize the centrifugation speed and duration for pellet formation. Ensure the culture environment (e.g., CO2, humidity) is stable. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound (KGN) is a small heterocyclic compound that promotes chondrogenesis by binding to filamin A (FLNA), which disrupts the FLNA-CBFβ (core-binding factor beta) interaction. This allows CBFβ to translocate to the nucleus and form a complex with the transcription factor RUNX1. The CBFβ-RUNX1 complex then activates the transcription of key chondrogenic genes, such as SOX9, Collagen type II (COL2A1), and Aggrecan (ACAN).
2. What is the optimal concentration of this compound to use?
The optimal concentration of this compound can vary depending on the cell type and culture system. The EC50 for inducing chondrogenesis in human MSCs is approximately 100 nM. However, studies have reported effective concentrations ranging from 100 nM to 10 µM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
3. How long does it take to see the effects of this compound?
An increase in the expression of early chondrogenic markers like SOX9 can be observed within a few days of treatment. Significant production of cartilaginous extracellular matrix, which can be visualized by Alcian Blue staining, is typically observed after 14 to 21 days of culture.
4. Can this compound be used with other chondrogenic inducers like TGF-β?
Yes, this compound can be used in combination with other growth factors. Some studies suggest that co-treatment of MSCs with this compound and TGF-β can have a synergistic effect on chondrogenesis. This compound may also help to mitigate the hypertrophic effects sometimes associated with high concentrations of TGF-β.
5. What cell types are responsive to this compound?
This compound has been shown to effectively induce chondrogenesis in various types of mesenchymal stem cells (MSCs), including those derived from bone marrow (BMSCs), adipose tissue (ADSCs), and synovial fluid. It has also been shown to be effective on cartilage progenitor cells (CPCs).
6. How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which can then be diluted in culture medium to the desired working concentration. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. Repeated freeze-thaw cycles should be avoided.
Quantitative Data Summary
Table 1: Recommended this compound Concentrations for Chondrogenesis
| Cell Type | Concentration Range | Reference |
| Human Mesenchymal Stem Cells (hMSCs) | 100 nM - 10 µM | |
| Rat Mesenchymal Stem Cells (rMSCs) | 0.1 µM - 1.0 µM | |
| Human Adipose-Derived Stem Cells (ADMSCs) | 5 µM (for exosome production) | |
| Human Cartilage Progenitor Cells (CPCs) | Not specified, but showed dose-dependent GAG increase |
Table 2: Expected Upregulation of Chondrogenic Markers with this compound Treatment
| Marker Gene | Typical Fold Increase (relative to control) | Notes | Reference |
| SOX9 | Variable, often precedes COL2A1 and ACAN | An essential early transcription factor for chondrogenesis. | |
| COL2A1 (Collagen Type II) | Significant upregulation | A major component of hyaline cartilage extracellular matrix. | |
| ACAN (Aggrecan) | Significant upregulation | The major proteoglycan in cartilage, responsible for its compressive stiffness. |
Experimental Protocols
Protocol: Induction of Chondrogenesis in MSCs using this compound (Micromass Culture)
-
Cell Preparation:
-
Culture human MSCs in a standard growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) until they reach 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and neutralize with growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in chondrogenic basal medium.
-
Perform a cell count and determine viability.
-
-
Micromass Culture Seeding:
-
Adjust the cell suspension to a density of 1 x 10^7 cells/mL in chondrogenic basal medium.
-
Carefully pipette a 10 µL droplet of the cell suspension into the center of each well of a multi-well culture plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2 hours to allow the cells to attach.
-
Gently add 500 µL of pre-warmed chondrogenic medium supplemented with the desired concentration of this compound to each well.
-
-
Chondrogenic Induction:
-
Culture the micromasses for 21 days.
-
Replace the this compound-supplemented chondrogenic medium every 2-3 days.
-
-
Analysis of Chondrogenesis:
-
Histology: At the end of the culture period, fix the micromasses with 4% paraformaldehyde, embed in paraffin or OCT, section, and stain with Alcian Blue to visualize glycosaminoglycans.
-
Gene Expression: Harvest micromasses at various time points (e.g., day 7, 14, 21), extract total RNA, and perform RT-qPCR to analyze the expression of chondrogenic marker genes (SOX9, COL2A1, ACAN) and hypertrophic markers (COL10A1, RUNX2).
-
Protein Analysis: Perform immunohistochemistry or western blotting for Collagen type II and other relevant proteins.
-
Visualizations
Caption: this compound signaling pathway in chondrogenesis.
References
Optimizing Kartogenin treatment duration for maximal ECM production
Technical Support Center: Kartogenin (KGN) Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using this compound (KGN) to optimize extracellular matrix (ECM) production in cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it promote ECM production?
A1: this compound (KGN) is a small, heterocyclic molecule that promotes the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, the cells responsible for producing cartilage ECM.[1][2] Its primary mechanism involves binding to the protein Filamin A, which disrupts its interaction with Core-binding factor beta subunit (CBFβ). This allows CBFβ to move into the nucleus and bind with the transcription factor RUNX1. The resulting CBFβ-RUNX1 complex activates genes essential for chondrogenesis, including those for key ECM components like type II collagen and aggrecan.[1][3][4] KGN is also known to be involved in other signaling pathways that regulate chondrogenesis, such as the BMP-7/Smad5 and PI3K-Akt pathways.
Q2: What is a recommended starting concentration and treatment duration for KGN?
A2: The optimal concentration and duration can vary significantly depending on the cell type (e.g., bone marrow MSCs, adipose-derived MSCs, cartilage progenitor cells), and culture system (2D monolayer vs. 3D scaffold). Based on published studies, a common starting point is a concentration range of 100 nM to 10 µM. For initial experiments, a 7 to 14-day treatment period is often sufficient to observe significant increases in chondrogenic markers and ECM production. However, some protocols extend up to 21 days for robust matrix deposition. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q3: How can I determine if the KGN treatment is effective and ECM production is increasing?
A3: A multi-faceted approach is best for evaluating the efficacy of KGN treatment. This includes:
-
Gene Expression Analysis: Use RT-qPCR to measure the upregulation of key chondrogenic marker genes such as SOX9, COL2A1 (Type II Collagen), and ACAN (Aggrecan).
-
Biochemical Assays: Quantify the primary components of cartilage ECM. The dimethylmethylene blue (DMMB) assay can be used to measure sulfated glycosaminoglycan (sGAG) content.
-
Histological Staining: Use techniques like Safranin-O (stains proteoglycans red/orange) and Alcian Blue (stains glycosaminoglycans blue) on cell pellets or tissue sections to visually assess ECM deposition. Immunohistochemistry can be used for specific detection of Type II collagen.
Q4: My cells show low viability after KGN treatment. What could be the cause?
A4: While KGN is generally reported to have low cytotoxicity, high concentrations or issues with the solvent could affect cell health.
-
Concentration: Very high concentrations might be detrimental. Ensure you have performed a dose-response curve to find a concentration that is both effective and non-toxic.
-
Solvent Toxicity: KGN is typically dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) as higher levels can be toxic to cells.
-
Cell Health: Confirm that the cells were healthy and proliferating normally before initiating KGN treatment. Perform a standard cell viability assay, such as an MTT assay or a Live/Dead stain, to quantify viability.
Q5: I am not observing a significant increase in ECM production. What are some common troubleshooting steps?
A5: If ECM production is suboptimal, consider the following:
-
Suboptimal Duration/Concentration: Your treatment time may be too short or the concentration too low. Refer to the optimization workflow below to systematically determine the ideal parameters.
-
KGN Stability: KGN can have short-term stability in aqueous media. Follow the manufacturer's guidelines for storage and handling. For long-term studies, consider replenishing the KGN-containing medium every 2-3 days.
-
Cell Source and Passage Number: The differentiation potential of MSCs can decrease with higher passage numbers. Use low-passage cells whenever possible. The source of the MSCs (e.g., bone marrow, adipose, synovial fluid) can also influence their chondrogenic potential.
-
Culture Conditions: Chondrogenesis is often more robust in 3D culture systems (e.g., pellets, scaffolds, hydrogels) compared to 2D monolayers, as 3D environments better mimic the native cartilage tissue.
Q6: The KGN treatment is causing hypertrophic differentiation in my MSCs. How can this be minimized?
A6: Hypertrophy is the unwanted progression of chondrocytes towards a bone-like phenotype, marked by the expression of Type X Collagen (COL10A1) and RUNX2. While KGN is noted to induce chondrogenesis without significant hypertrophy, this can still occur. One strategy is to combine KGN with other factors. For instance, co-treatment with TGF-β3 has been shown to enhance chondrogenesis while KGN can simultaneously suppress the TGF-β3-induced expression of hypertrophic markers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability | 1. KGN concentration is too high. 2. Solvent (DMSO) concentration is toxic. 3. Poor initial cell health. | 1. Perform a dose-response study starting from a low concentration (e.g., 10 nM). 2. Ensure the final DMSO concentration in the culture medium is below 0.1%. 3. Assess cell viability with an MTT or Live/Dead assay before and during treatment. |
| Inconsistent Results | 1. KGN degradation in media. 2. Variation in cell passage number or source. 3. Inconsistent seeding density. | 1. Prepare fresh KGN solutions and change the medium every 2-3 days for longer experiments. 2. Use cells from the same donor and within a narrow passage range for all experiments. 3. Standardize cell seeding protocols. |
| Low Expression of Chondrogenic Genes (e.g., COL2A1, ACAN) | 1. Insufficient treatment duration. 2. Suboptimal KGN concentration. 3. Inappropriate culture system (e.g., 2D monolayer). | 1. Extend the treatment duration. Perform a time-course experiment (e.g., analyze at 7, 14, and 21 days). 2. Run a dose-response experiment (e.g., 10 nM, 100 nM, 1 µM, 10 µM). 3. Switch to a 3D culture model such as pellet culture or a biocompatible scaffold to enhance chondrogenesis. |
| Low GAG / Proteoglycan Content | 1. All causes listed for low gene expression. 2. Assay sensitivity issues. | 1. Implement solutions for low gene expression. 2. Ensure your DMMB or Safranin-O/Alcian Blue staining protocols are optimized and that you are using appropriate standards and controls. |
| High Expression of Hypertrophic Markers (e.g., COL10A1) | 1. Cell type is prone to hypertrophy. 2. Prolonged treatment with other growth factors. | 1. KGN has been shown to attenuate hypertrophy in some cell types like BM-MSCs. 2. If co-treating with factors like TGF-β, consider that KGN can help suppress hypertrophy. Optimize the concentration of all factors. |
Experimental Protocols & Data
Optimizing KGN Treatment Duration Workflow
The following workflow outlines a systematic approach to determining the optimal KGN treatment duration for your specific cell type and culture system.
Caption: Workflow for optimizing KGN concentration and treatment duration.
KGN Signaling Pathway
This compound's primary mechanism involves the CBFβ/RUNX1 pathway, but it also influences other key chondrogenic pathways.
Caption: Key signaling pathways activated by this compound to promote chondrogenesis.
Summary of KGN Treatment Parameters and Effects
| Cell Type | KGN Concentration | Treatment Duration | Key Outcomes | Reference |
| Human Mesenchymal Stem Cells (hMSCs) | 100 nM | 72 hours | Induces chondrocyte nodule formation. | |
| hMSCs | 10 nM - 10 µM | 72 hours | Increased chondrocyte-specific gene expression. | |
| Human Bone Marrow MSCs (hBMSCs) | 1 µM, 10 µM | 72 hours | Increased Type II Collagen, decreased MMP-2. | |
| Human Cartilage Progenitor Cells (CPCs) | Not specified | 3-10 days | Significantly increased SOX9 and COL2 expression; dose-dependent increase in GAG production. | |
| Rabbit Synovial Fluid MSCs | Not specified | 21 days | Combined with TGF-β3, significantly increased COL2A1 and ACAN expression while decreasing hypertrophic marker COL10A1. | |
| Rat Bone Marrow MSCs (BMSCs) | 10 µM | 48-72 hours | Promoted chondrogenic differentiation by up-regulating Sox9, Col-2a1, and aggrecan. |
Protocol: Quantification of Sulfated Glycosaminoglycans (sGAG) using DMMB Assay
This protocol is adapted for quantifying sGAG content in cell culture lysates or conditioned media.
Materials:
-
Papain digestion buffer (for cell lysates): 0.1 M sodium phosphate, 10 mM EDTA, 10 mM L-cysteine, pH 6.5.
-
Papain (from papaya latex).
-
DMMB dye solution: 16 mg 1,9-dimethylmethylene blue, 5 mL ethanol, 2 g sodium formate, 2 mL formic acid, brought to 1 L with dH₂O.
-
Chondroitin-6-sulfate standard (for standard curve).
-
96-well microplate.
-
Spectrophotometer (plate reader) capable of reading absorbance at 525 nm.
Procedure:
-
Sample Preparation (Cell Layer): a. Wash cell layers/scaffolds with PBS. b. Add 1 mL of papain digestion buffer with 125 µg/mL of activated papain. c. Incubate at 60°C for 16-18 hours to digest cells and matrix. d. Centrifuge to pellet any debris and collect the supernatant for analysis.
-
Standard Curve Preparation: a. Prepare a stock solution of Chondroitin-6-sulfate (e.g., 1 mg/mL). b. Create a serial dilution to generate standards ranging from 0 to 50 µg/mL.
-
Assay: a. Add 20 µL of each standard and sample to wells of a 96-well plate in triplicate. b. Add 200 µL of DMMB dye solution to each well. c. Immediately read the absorbance at 525 nm. The color reaction is rapid and can fade.
-
Calculation: a. Plot the absorbance of the standards against their known concentrations to create a standard curve. b. Use the equation of the line from the standard curve to calculate the sGAG concentration in your samples. c. Normalize the sGAG content to the total DNA content or total protein content of the sample for accurate comparison between groups.
Protocol: Histological Staining with Safranin-O
This protocol is for visualizing proteoglycan-rich ECM in paraffin-embedded cell pellets or tissue constructs.
Materials:
-
10% Neutral Buffered Formalin (NBF) for fixation.
-
Weigert's Iron Hematoxylin solution.
-
0.05% Fast Green solution.
-
1% Acetic Acid solution.
-
0.1% Safranin-O solution.
-
Ethanol series (70%, 95%, 100%) and xylene for deparaffinization and dehydration.
Procedure:
-
Fixation and Processing: Fix samples in 10% NBF for 24 hours, then dehydrate and embed in paraffin. Cut 5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Staining: a. Stain with Weigert's hematoxylin for 5-7 minutes to stain cell nuclei (blue/black). b. Rinse in running tap water. c. Stain with 0.05% Fast Green for 3-5 minutes as a counterstain for cytoplasm and non-cartilaginous tissue (green). d. Rinse quickly with 1% acetic acid for 10-15 seconds. e. Stain with 0.1% Safranin-O solution for 5 minutes. This will stain proteoglycans and mucin an orange-to-red color. f. Rinse with distilled water.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series, clear with xylene, and coverslip with a permanent mounting medium.
-
Analysis: Image under a light microscope. The intensity of the red/orange Safranin-O stain is indicative of the proteoglycan content in the ECM.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. Nanomedicine-Driven Approaches for this compound Delivery: Advancing Chondrogenic Differentiation and Cartilage Regeneration in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Kartogenin (KGN) in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Kartogenin (KGN) in cell culture experiments. It is intended for researchers, scientists, and drug development professionals to address potential off-target effects and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (KGN)?
A1: this compound's primary mechanism of action is the induction of chondrogenesis. It binds to Filamin A, disrupting its interaction with the core-binding factor β (CBFβ). This allows CBFβ to translocate to the nucleus and form a complex with RUNX1, which in turn activates the transcription of genes essential for chondrocyte differentiation[1].
Q2: Are there known off-target effects of KGN?
A2: While a comprehensive off-target binding profile (e.g., kinome scan) is not publicly available, studies have shown that KGN can influence several signaling pathways beyond the canonical CBFβ/RUNX1 pathway. These can be considered off-target effects depending on the experimental context and may include modulation of TGF-β/BMP, JNK, and IL-6/Stat3 signaling pathways[2][3]. Additionally, KGN can affect non-chondrogenic cell types and has been shown to promote osteogenesis in bone marrow mesenchymal stem cells (BMMSCs) through the Smad1/5/9 pathway[4].
Q3: Can KGN degrade or metabolize in cell culture?
A3: Yes, a significant consideration is that KGN can be hydrolyzed into 4-aminobiphenyl (4-ABP) and phthalic acid[2]. The metabolite 4-ABP has been shown to be biologically active and may be responsible for some of the observed effects of KGN. For instance, 4-ABP can promote mesenchymal stem cell proliferation and chondrogenic differentiation through the PI3K-Akt pathway. Therefore, it is crucial to consider that the observed cellular effects may be due to KGN itself, its metabolite 4-ABP, or a combination of both.
Q4: What is the optimal concentration of KGN to use in cell culture?
A4: The optimal concentration of KGN is cell-type and assay-dependent. For inducing chondrogenesis in mesenchymal stem cells (MSCs), concentrations typically range from 100 nM to 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint, while minimizing potential off-target effects and cytotoxicity. For example, one study found 5 µM KGN to be optimal for enhancing the chondrogenic differentiation of adipose-derived stem cells.
Q5: Is KGN cytotoxic?
A5: KGN is generally considered to have low cytotoxicity at effective concentrations. However, like any small molecule, high concentrations can be toxic. Cell viability assays, such as MTT or WST-1, should be performed to determine the non-toxic concentration range for your specific cell type. One study on bone marrow-derived MSCs showed no significant effect on cell proliferation at 10 µM KGN over 72 hours.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent phenotypic results.
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Possible Cause: Off-target effects of KGN or activity of its metabolite, 4-ABP.
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Troubleshooting Steps:
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Validate On-Target Engagement: Confirm that the intended CBFβ/RUNX1 pathway is activated. This can be done by measuring the nuclear translocation of CBFβ or the expression of downstream target genes like SOX9 and Collagen II via qPCR or Western blot.
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Investigate Alternative Pathways: Assess the activation of known alternative signaling pathways such as TGF-β/BMP (pSmad1/5/8), JNK, and IL-6/Stat3 (pStat3) using phosphospecific antibodies in Western blotting.
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Test for Metabolite Activity: If possible, test the effect of 4-aminobiphenyl (4-ABP) directly in your assay to determine if it phenocopies the effects of KGN.
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Perform Dose-Response Analysis: A classic pharmacological approach where the potency of KGN in eliciting the phenotype should correlate with its potency for inducing chondrogenesis.
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Issue 2: High background or direct interference in reporter assays.
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Possible Cause: KGN may be directly affecting the reporter protein (e.g., luciferase) or the general transcription/translation machinery.
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Troubleshooting Steps:
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Use a Control Reporter Vector: Transfect cells with a reporter vector that lacks the specific response element for your pathway of interest but contains a constitutive promoter driving the reporter gene. This helps determine if KGN is non-specifically affecting the reporter system.
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Switch Reporter Systems: If direct inhibition or activation of the reporter enzyme is suspected, consider using a different reporter, such as a fluorescent protein instead of luciferase.
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Optimize KGN Concentration: High concentrations are more likely to cause non-specific effects. Perform a dose-response experiment to find the lowest effective concentration.
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Issue 3: Observing chondrocyte hypertrophy or apoptosis.
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Possible Cause: While KGN is known to promote chondrogenesis, at certain concentrations or in specific contexts, it might induce terminal differentiation (hypertrophy) or apoptosis.
-
Troubleshooting Steps:
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Assess Hypertrophy Markers: Measure the expression of hypertrophic markers such as Collagen X (COL10A1), Matrix Metalloproteinase-13 (MMP-13), and Runt-related transcription factor 2 (RUNX2) by qPCR or Western blot. Alkaline phosphatase activity can also be measured.
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Detect Apoptosis: Use established methods to detect apoptosis, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or a TUNEL assay to detect DNA fragmentation. Caspase activity assays can also be employed.
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Quantitative Data Summary
| Parameter | Cell Type | KGN Concentration | Observed Effect | Reference |
| EC50 for Chondrogenesis | Human Mesenchymal Stem Cells (hMSCs) | 100 nM | Induction of chondrogenic tissue formation. | |
| Proliferation | Bone Marrow Mesenchymal Stem Cells (BMMSCs) | 10 µM | No significant effect on cell proliferation after 72 hours. | |
| Chondrogenesis | Adipose-Derived Stem Cells (ADSCs) | 5 µM | Optimal induction of chondrogenic differentiation. | |
| Osteogenesis | Bone Marrow Mesenchymal Stem Cells (BMMSCs) | 10 µM | Enhanced osteogenic differentiation. | |
| Inhibition of NO and GAG release | Primary Bovine Articular Chondrocytes | 0.12 - 10 µM | Inhibition of cytokine-induced nitric oxide and glycosaminoglycan release. |
Key Experimental Protocols
Protocol 1: Assessment of Chondrocyte Hypertrophy
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Cell Culture: Culture chondrocytes or MSCs with varying concentrations of KGN for a specified period (e.g., 14-21 days). Include a positive control for hypertrophy (e.g., TGF-β1).
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from cell lysates.
-
Perform reverse transcription to generate cDNA.
-
Use specific primers for hypertrophic markers (e.g., COL10A1, MMP13, RUNX2) and a housekeeping gene for normalization.
-
-
Protein Analysis (Western Blot):
-
Prepare protein lysates from cultured cells.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against Collagen X, MMP-13, and RUNX2, followed by a suitable secondary antibody.
-
-
Histological Staining:
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For 3D cultures, fix and embed pellets.
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Section the pellets and stain with Safranin-O to visualize proteoglycans and perform immunohistochemistry for Collagen X.
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Protocol 2: Detection of Apoptosis via Annexin V/PI Staining
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Cell Treatment: Treat cells with KGN at various concentrations for 24-72 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Gently harvest both adherent and floating cells.
-
Staining:
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Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
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Live cells will be Annexin V-negative and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
-
Protocol 3: Workflow for Investigating KGN Metabolites in Culture
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Sample Collection:
-
Culture cells with KGN for the desired time.
-
Collect both the cell culture medium and the cell lysate.
-
For the cell lysate, rapidly quench metabolism by adding ice-cold methanol.
-
-
Metabolite Extraction:
-
Perform a liquid-liquid or solid-phase extraction to separate small molecules from proteins and other cellular components. A common method involves a mixture of methanol, chloroform, and water.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using liquid chromatography-mass spectrometry (LC-MS/MS) to separate and identify KGN and its potential metabolites, such as 4-ABP.
-
-
Data Analysis:
-
Compare the mass spectra of the detected compounds with known standards of KGN and 4-ABP for confirmation.
-
Visualizations
Caption: On-target signaling pathway of this compound inducing chondrogenesis.
Caption: Potential off-target and alternative signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. This compound hydrolysis product 4-aminobiphenyl distributes to cartilage and mediates cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanomedicine-Driven Approaches for this compound Delivery: Advancing Chondrogenic Differentiation and Cartilage Regeneration in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Improves Osteogenesis of Bone Marrow Mesenchymal Stem Cells via Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Kartogenin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of Kartogenin (KGN) and ensuring consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (KGN) is a small heterocyclic molecule that promotes the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, the cells responsible for cartilage formation.[1][2] Its primary mechanism involves binding to the intracellular protein Filamin A, which disrupts its interaction with Core-binding factor beta (CBFβ). This allows CBFβ to translocate to the nucleus and form a complex with the transcription factor RUNX1. The CBFβ-RUNX1 complex then activates the transcription of genes essential for chondrogenesis, such as SOX9, Collagen Type II (COL2A1), and Aggrecan (ACAN).[1][3]
Q2: What are the main causes of batch-to-batch variability of this compound?
A2: The primary causes of batch-to-batch variability in this compound include:
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Purity: The presence of unreacted starting materials (4-aminobiphenyl and phthalic anhydride), byproducts from the synthesis process, or degradation products can significantly alter its biological activity.
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Hydrolysis: this compound can hydrolyze back to 4-aminobiphenyl (4-ABP) and phthalic acid.[4] Studies suggest that 4-ABP may be a more potent inducer of chondrogenesis than KGN itself, meaning the ratio of KGN to 4-ABP can greatly influence experimental results.
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Solubility and Stability: Inconsistent solubility or degradation of KGN in culture media can lead to variations in the effective concentration.
Q3: How can I assess the quality of my this compound batch?
A3: A multi-step approach is recommended to assess the quality of your this compound batch:
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Analytical Chemistry: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the KGN powder and quantify the percentage of major impurities, particularly 4-aminobiphenyl. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of KGN and its impurities.
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Biological Activity Assay: Perform a standardized in vitro chondrogenesis assay using mesenchymal stem cells (MSCs) to determine the effective concentration (EC50) of the new batch. This involves treating MSCs with a range of KGN concentrations and measuring the expression of key chondrogenic markers.
Troubleshooting Guide
Issue 1: Inconsistent or weak chondrogenic differentiation despite using the recommended KGN concentration.
| Possible Cause | Troubleshooting Step |
| Low purity of KGN batch. | 1. Request a Certificate of Analysis (CoA) from the supplier that includes HPLC purity data. 2. Perform your own HPLC analysis to quantify the purity and the percentage of 4-aminobiphenyl (see Experimental Protocol 1). 3. If purity is low, consider purchasing KGN from a different, reputable supplier. |
| Degradation of KGN in stock solution or culture medium. | 1. Prepare fresh stock solutions of KGN in anhydrous DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Add KGN to the culture medium immediately before use. 3. Perform a dose-response experiment with each new batch to determine the optimal concentration. |
| Cell-related issues (e.g., high passage number, poor cell health). | 1. Use low-passage mesenchymal stem cells (typically P2-P5) for chondrogenesis experiments. 2. Ensure cells are healthy and actively proliferating before inducing differentiation. 3. Standardize cell seeding density as this can impact chondrogenic efficiency. |
| Presence of inhibitory factors in the culture medium. | 1. Ensure all media components and supplements are of high quality and not expired. 2. Some serum batches can contain factors that inhibit chondrogenesis. If possible, test different lots of fetal bovine serum (FBS). |
Issue 2: High levels of hypertrophic or osteogenic markers (e.g., Collagen Type X, RUNX2) are observed.
| Possible Cause | Troubleshooting Step |
| Sub-optimal KGN concentration. | An incorrect concentration of KGN may push cells towards an undesirable hypertrophic phenotype. Perform a detailed dose-response curve (e.g., from 10 nM to 10 µM) to identify the optimal concentration for chondrogenesis without inducing significant hypertrophy. |
| Synergistic effects with other media components. | Some basal media or supplements may contain factors that promote osteogenesis. Consider using a serum-free, chemically defined chondrogenic differentiation medium. |
| High percentage of 4-aminobiphenyl in the KGN batch. | While 4-ABP is chondrogenic, very high concentrations or its interaction with other impurities might alter the differentiation pathway. Quantify 4-ABP levels via HPLC (see Experimental Protocol 1). |
Data Presentation
Table 1: Example Certificate of Analysis for Two Different Batches of this compound
| Parameter | Batch A | Batch B | Recommended Specification |
| Appearance | White to off-white powder | Yellowish powder | White to off-white powder |
| Purity (HPLC) | 98.5% | 92.1% | ≥ 98% |
| 4-Aminobiphenyl (HPLC) | 0.8% | 5.2% | ≤ 1% |
| Phthalic Anhydride (HPLC) | < 0.1% | 1.5% | ≤ 0.5% |
| Moisture (Karl Fischer) | 0.2% | 0.8% | ≤ 1% |
| Solubility (in DMSO) | Clear solution | Hazy solution | Clear solution |
Table 2: Example Biological Activity Comparison of Two this compound Batches
| Parameter | Batch A (98.5% Purity) | Batch B (92.1% Purity) |
| Effective Concentration (EC50) for SOX9 Expression | 100 nM | 250 nM |
| Fold Induction of COL2A1 mRNA (at 100 nM) | 15-fold | 5-fold |
| Fold Induction of ACAN mRNA (at 100 nM) | 20-fold | 8-fold |
| Fold Induction of COL10A1 mRNA (at 100 nM) | 1.5-fold | 4-fold |
Experimental Protocols
Experimental Protocol 1: HPLC Method for Purity Assessment of this compound
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Objective: To determine the purity of a KGN sample and quantify the amount of 4-aminobiphenyl.
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Materials:
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This compound sample
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This compound reference standard (≥99% purity)
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4-aminobiphenyl reference standard (≥99% purity)
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Formic acid (0.1%)
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HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and UV detector.
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) at a ratio of 60:40 (v/v).
-
Standard Preparation: Prepare stock solutions of KGN and 4-ABP reference standards in DMSO at 1 mg/mL. Create a series of dilutions to generate a standard curve.
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Sample Preparation: Dissolve the KGN sample in DMSO to a final concentration of 1 mg/mL.
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Set the flow rate to 1.0 mL/min.
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Set the UV detection wavelength to 254 nm.
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Inject 10 µL of each standard and sample.
-
-
Data Analysis:
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Identify the peaks for KGN and 4-ABP based on the retention times of the standards.
-
Calculate the concentration of KGN and 4-ABP in the sample using the standard curve.
-
Determine the purity of KGN as a percentage of the total peak area.
-
-
Experimental Protocol 2: In Vitro Chondrogenesis Assay for Biological Activity Assessment
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Objective: To assess the chondrogenic potential of a KGN batch using mesenchymal stem cells.
-
Materials:
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Mesenchymal stem cells (e.g., bone marrow-derived, adipose-derived)
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Basal MSC growth medium
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Chondrogenic differentiation medium (serum-free)
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This compound sample
-
TRIzol or similar RNA extraction reagent
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qRT-PCR reagents and primers for SOX9, COL2A1, ACAN, and a housekeeping gene (e.g., GAPDH).
-
-
Procedure:
-
Cell Seeding: Seed MSCs in a high-density micromass culture. Pipette 2.5 x 10^5 cells in a small volume (e.g., 10-20 µL) into the center of a well in a multi-well plate. Allow the cells to adhere for 2 hours before adding medium.
-
Induction of Differentiation:
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Prepare chondrogenic differentiation medium containing a range of KGN concentrations (e.g., 0, 10, 50, 100, 200, 500 nM).
-
Culture the cell pellets in the differentiation medium for 14-21 days, changing the medium every 2-3 days.
-
-
RNA Extraction and qRT-PCR:
-
At the end of the culture period, harvest the cell pellets and extract total RNA.
-
Perform qRT-PCR to quantify the relative expression of SOX9, COL2A1, and ACAN, normalized to the housekeeping gene.
-
-
Data Analysis:
-
Determine the fold change in gene expression for each KGN concentration relative to the untreated control (0 nM KGN).
-
Plot the dose-response curve and determine the EC50 for the induction of key chondrogenic markers.
-
-
Mandatory Visualizations
Caption: Key signaling pathways activated by this compound to induce chondrogenesis.
Caption: Recommended quality control workflow for new batches of this compound.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. This compound Promotes the BMSCs Chondrogenic Differentiation in Osteoarthritis by Down-Regulation of miR-145-5p Targeting Smad4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanomedicine-Driven Approaches for this compound Delivery: Advancing Chondrogenic Differentiation and Cartilage Regeneration in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrolysis product 4-aminobiphenyl distributes to cartilage and mediates cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent hypertrophy in Kartogenin-induced chondrogenesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during Kartogenin (KGN)-induced chondrogenesis experiments, with a focus on preventing chondrocyte hypertrophy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in promoting chondrogenesis?
A1: this compound (KGN), a small heterocyclic compound, promotes the differentiation of mesenchymal stem cells (MSCs) into chondrocytes.[1] Its primary mechanism involves binding to the actin-binding protein Filamin A, which disrupts its interaction with core-binding factor beta (CBFβ). This allows CBFβ to translocate to the nucleus, where it forms a complex with the transcription factor RUNX1. This CBFβ-RUNX1 complex then activates the transcription of key chondrogenic genes, such as SOX9, Collagen Type II (COL2A1), and Aggrecan (ACAN), driving the process of chondrogenesis.[1][2]
Q2: Does this compound itself induce chondrocyte hypertrophy?
A2: The role of this compound in chondrocyte hypertrophy is context-dependent. Some studies suggest that KGN might have a slight effect on hypertrophy and calcification.[1] However, other research indicates that KGN can attenuate hypertrophic terminal differentiation, particularly in bone marrow-derived mesenchymal stem cells (BM-MSCs).[3] It has been shown to significantly reduce the mRNA expression of hypertrophic markers such as Collagen Type X (COL10A1) and Matrix Metalloproteinase-13 (MMP-13).
Q3: How does this compound's effect on signaling pathways help in preventing hypertrophy?
A3: this compound influences the TGF-β and Bone Morphogenetic Protein (BMP) signaling pathways, which are crucial in chondrogenesis and hypertrophy. TGF-β signaling can proceed through two branches of Smad proteins: the chondroprotective Smad2/3 pathway and the pro-hypertrophic Smad1/5/8 pathway. This compound has been shown to selectively promote the phosphorylation of Smad2/3 while suppressing the Smad1/5/8 pathway. By inhibiting the Smad1/5/8 pathway, KGN downregulates the expression of RUNX2, a key transcription factor that drives chondrocyte hypertrophy.
Troubleshooting Guides
Issue 1: High expression of hypertrophic markers (e.g., COL10A1, MMP-13, RUNX2) in KGN-treated cultures.
| Potential Cause | Troubleshooting Step |
| Inherent hypertrophic potential of the cell source. | Different cell sources, such as bone marrow-derived MSCs (BM-MSCs) versus cartilage-derived progenitor cells (CPCs), have varying tendencies towards hypertrophy. Consider using CPCs, which may be less prone to hypertrophy. |
| Suboptimal KGN concentration. | The effects of KGN can be dose-dependent. Perform a dose-response experiment to determine the optimal KGN concentration for chondrogenesis with minimal hypertrophy for your specific cell type and culture system. |
| Presence of hypertrophic stimuli in the culture medium. | Standard chondrogenic media often contain factors like TGF-β3 that can induce hypertrophy at later stages. Consider a co-treatment strategy. |
| Spontaneous hypertrophy over long culture periods. | Prolonged culture can sometimes lead to spontaneous hypertrophy. Optimize the culture duration by performing a time-course experiment to identify the point of maximal chondrogenesis before the onset of significant hypertrophy. |
Issue 2: Low expression of chondrogenic markers (e.g., SOX9, COL2A1, ACAN) despite KGN treatment.
| Potential Cause | Troubleshooting Step |
| Poor cell viability or proliferation. | Assess cell viability using a suitable assay (e.g., MTT assay). Ensure optimal cell seeding density and culture conditions. |
| Ineffective KGN delivery or stability. | KGN has poor aqueous solubility and can degrade. Prepare fresh KGN solutions and consider using a delivery system, such as a hydrogel or scaffold, to ensure sustained release. |
| Inappropriate cell culture system. | Three-dimensional (3D) culture systems, such as pellet cultures or scaffolds, are generally more conducive to chondrogenesis than monolayer (2D) cultures. |
| Insufficient induction period. | Chondrogenic differentiation is a time-dependent process. Extend the culture period and assess marker expression at multiple time points. |
Strategies to Prevent Hypertrophy
1. Combination Therapy with TGF-β3:
A promising strategy to enhance chondrogenesis while suppressing hypertrophy is the co-treatment of cells with KGN and TGF-β3. While TGF-β3 is a potent inducer of chondrogenesis, it can also promote hypertrophy in later stages. The addition of KGN can counteract this hypertrophic effect. It is hypothesized that KGN inhibits the TGF-β3-induced hypertrophy by suppressing the Smad1/5/8 pathway.
2. Choice of Cell Source:
The selection of the appropriate cell source is critical. Cartilage-derived progenitor cells (CPCs) have shown a more robust chondrogenic response to KGN with less hypertrophy compared to bone marrow-derived MSCs (BM-MSCs).
3. Mechanical Stimulation:
Applying specific mechanical loading protocols, such as dynamic compressive loading, to 3D cell constructs can enhance the functional properties of the engineered cartilage and has been shown to reduce the expression of hypertrophic markers.
Quantitative Data Summary
Table 1: Effect of this compound on Hypertrophic Marker Expression in Human BM-MSCs
| Marker | Treatment | Fold Change vs. Control | Reference |
| COL10A1 (mRNA) | KGN | Significantly Reduced | |
| MMP-13 (mRNA) | KGN | Significantly Reduced | |
| MMP-13 (protein) | KGN | Significantly Decreased |
Table 2: Synergistic Effect of KGN and TGF-β3 on Chondrogenic and Hypertrophic Gene Expression in Rabbit SF-MSCs
| Gene | Treatment | Relative Expression | Reference |
| COL2A1 | TGF-β3 + KGN | Significantly higher than either alone | |
| ACAN | TGF-β3 + KGN | Significantly higher than either alone | |
| COL10A1 | TGF-β3 + KGN | Significantly lower than TGF-β3 alone |
Experimental Protocols
1. Quantification of Glycosaminoglycans (GAGs):
Sulfated GAGs, a major component of the cartilage extracellular matrix, can be quantified using a dimethylmethylene blue (DMMB) colorimetric assay.
-
Principle: The cationic dye DMMB binds to sulfated GAGs, causing a shift in its absorbance spectrum, which can be measured spectrophotometrically.
-
Procedure Outline:
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Prepare GAG standards (e.g., chondroitin sulfate).
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Digest cell pellets or tissue constructs with a protease (e.g., papain) to release GAGs.
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Add the DMMB dye solution to the digested samples and standards.
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Immediately measure the absorbance at approximately 525 nm.
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Calculate the GAG concentration in the samples based on the standard curve.
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2. Immunohistochemistry (IHC) for Collagen Type II and Type X:
IHC allows for the visualization of specific collagen types within the engineered cartilage tissue.
-
Principle: Specific primary antibodies bind to the target collagen protein (Type II for chondrogenesis, Type X for hypertrophy). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
-
Procedure Outline:
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Fix, embed (e.g., in paraffin), and section the cell pellets or tissue constructs.
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Perform antigen retrieval to expose the target epitopes.
-
Block non-specific antibody binding.
-
Incubate with the primary antibody (anti-COL2A1 or anti-COL10A1).
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Wash and incubate with a labeled secondary antibody.
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Develop the signal (e.g., with a chromogen like DAB or by fluorescence microscopy).
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Counterstain nuclei (e.g., with hematoxylin) and mount for imaging.
-
3. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:
qPCR is used to quantify the mRNA expression levels of chondrogenic and hypertrophic marker genes.
-
Principle: The amount of amplified PCR product is measured in real-time using a fluorescent dye or probe, allowing for the quantification of the initial amount of target mRNA.
-
Procedure Outline:
-
Isolate total RNA from cell cultures.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform qPCR using primers specific for target genes (e.g., SOX9, COL2A1, ACAN, COL10A1, MMP13, RUNX2) and a reference gene (e.g., GAPDH, ACTB).
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Analyze the data using the comparative CT (ΔΔCT) method to determine the relative gene expression.
-
Table 3: Example qPCR Primers for Human Chondrogenic and Hypertrophic Markers
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| SOX9 | AGGAAGTCGGTGAAGAACGG | GGCAGGTGAAGGTGGAGTAG |
| COL2A1 | GGCAATAGCAGGTTCACGTACA | CGATAACAGTCTTGCCCCACTT |
| ACAN | TCGAGGACAGCGAGGCC | TCGAGGGTGTAGCGTGTAGAGA |
| COL10A1 | CAAATACCCTTTCTGCCCCC | AGGTCGTTGTTGGCAGATGC |
| RUNX2 | CCAACCCACAGCATCATTC | GCTCACGTCGCTCATCTTG |
| MMP13 | AAGGAGCATGGCGACTTC | CTTGGAGTCCTCATCGGACT |
| GAPDH | GTCAGTGGTGGACCTGACCT | AGGGGTCTACATGGCAACTG |
Note: Primer sequences should always be validated for specificity and efficiency before use.
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway for Chondrogenesis.
Caption: KGN's Modulation of TGF-β Signaling to Inhibit Hypertrophy.
Caption: Experimental Workflow for Assessing Hypertrophy.
References
Technical Support Center: Kartogenin In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kartogenin (KGN) in vivo. The focus is on overcoming its inherently poor bioavailability to achieve consistent and effective experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (KGN) and what is its primary mechanism of action?
A1: this compound (KGN) is a small, heterocyclic molecule that has been identified as a potent agent for promoting the differentiation of mesenchymal stem cells (MSCs) into chondrocytes (cartilage cells)[1][2][3][4][5]. Its primary therapeutic potential lies in cartilage repair and regeneration for conditions like osteoarthritis. The principal mechanism involves KGN binding to the protein Filamin A, which disrupts its interaction with Core-Binding Factor β (CBFβ). This allows CBFβ to move into the nucleus and form a complex with the transcription factor RUNX1, which in turn activates genes responsible for chondrogenesis.
Q2: Why does this compound exhibit poor bioavailability in vivo?
A2: The poor bioavailability of KGN is a significant challenge in its clinical application and stems from several of its physicochemical properties:
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Hydrophobicity : KGN is hydrophobic, making it insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO). This poor aqueous solubility hinders its administration and distribution in the body.
-
Rapid Joint Clearance : When administered directly via intra-articular injection, the small KGN molecule is quickly cleared from the joint cavity through blood and lymphatic drainage, resulting in a short retention time and limiting its therapeutic effect.
-
Low Retention : Without a carrier, KGN has low retention in the target tissue, requiring multiple injections which increases the risk of infection and discomfort.
Q3: What are the primary strategies to overcome KGN's poor bioavailability?
A3: To enhance the solubility, stability, and retention time of KGN, various delivery systems have been developed. The main strategies involve encapsulating or conjugating KGN with biomaterials:
-
Nanoparticles : Polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA) or Chitosan, can encapsulate hydrophobic KGN, improving its solubility and providing sustained release.
-
Microspheres : Similar to nanoparticles but larger, microspheres can be loaded with KGN for controlled, long-term release directly in the joint.
-
Hydrogels : Injectable hydrogels can act as a depot for KGN, releasing the molecule over an extended period (e.g., several weeks) and ensuring it remains at the site of injury. Often, KGN-loaded nanoparticles or microspheres are embedded within a hydrogel to further control the release profile.
-
Targeted Nanocarriers : Cationic nanocarriers, like multi-arm Avidin, can be used to deliver KGN. These carriers leverage electrostatic interactions to penetrate the negatively charged cartilage matrix, creating an intra-tissue drug depot for sustained release.
Q4: What are the key signaling pathways involved in KGN-induced chondrogenesis?
A4: KGN influences several signaling pathways to promote cartilage formation and protection. The primary pathway is the Filamin A/CBFβ/RUNX1 axis. However, other pathways are also modulated:
-
TGF-β/Smad Pathway : KGN has been shown to activate the Smad2/3 pathway, which is chondroprotective, while suppressing the Smad1/5/8 pathway that can lead to unwanted chondrocyte hypertrophy.
-
PI3K-Akt Pathway : Studies have shown that a hydrolysis product of KGN, 4-aminobiphenyl (4-ABP), is detectable in cartilage after KGN administration and promotes cartilage repair by activating the PI3K-Akt pathway.
-
Other Pathways : KGN has also been linked to the IL-6/Stat3, JNK/Runx1, and BMP-7/Smad5 pathways in promoting chondrogenesis.
KGN Signaling Pathways
A diagram of key signaling pathways modulated by this compound.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with KGN.
Problem 1: Inconsistent or no therapeutic effect observed after KGN administration.
| Possible Cause | Recommended Solution & Explanation |
| Rapid Clearance / Low Retention | Direct intra-articular injection of free KGN is often ineffective due to its fast clearance from the joint. Solution: Utilize a drug delivery system. Encapsulating KGN in a hydrogel, nanoparticles, or microspheres will prolong its residence time in the joint, allowing for a sustained therapeutic effect. |
| Poor Solubility / Aggregation | KGN is hydrophobic and will precipitate in aqueous solutions, preventing it from reaching target cells. Solution: Ensure KGN is fully dissolved in a suitable solvent (like DMSO) before incorporating it into any delivery system or buffer. Formulations like chitosan-conjugated nanoparticles can also improve its aqueous solubility. |
| Incorrect Dosage | The effective concentration of KGN can vary between cell types. Solution: While optimal in vivo dosage depends on the model and delivery system, in vitro studies often use concentrations around 10 µM for MSCs and 100 µM for tendon stem cells. For in vivo mouse models, intra-articular injections have ranged from 10 µM to 100 µM. A dose-response study may be necessary. |
| Degradation of KGN | Although generally stable, KGN's long-term stability in aqueous medium can be a concern. Solution: Follow the manufacturer's guidelines for storage and handling. Prepare formulations fresh when possible. Encapsulation can protect KGN from degradation. |
Problem 2: Difficulty fabricating a stable and effective KGN delivery system.
| Possible Cause | Recommended Solution & Explanation |
| Low Encapsulation Efficiency | Due to its hydrophobicity, KGN may not efficiently load into hydrophilic carriers. Solution: Optimize the fabrication method. For PLGA nanoparticles/microspheres, an emulsion-solvent evaporation technique is commonly effective. For chitosan-based systems, ionic gelation is a standard method. Adjusting parameters like polymer concentration and surfactant can improve drug loading. |
| Initial Burst Release | Many delivery systems exhibit an initial burst release, where a large amount of the drug is released immediately, followed by a slower, sustained release. This can reduce the long-term efficacy. Solution: To mitigate burst release, consider a dual-delivery system. For example, embedding KGN-loaded PLGA nanoparticles within a hydrogel scaffold can achieve a more linear and sustained release over a longer period. |
| Poor Biocompatibility of Carrier | The chosen biomaterial carrier may cause an inflammatory response in vivo. Solution: Select materials with known high biocompatibility and biodegradability, such as PLGA, chitosan, and hyaluronic acid, which have been used successfully for KGN delivery. |
Troubleshooting Workflow
A logical workflow for troubleshooting common KGN experimental issues.
Quantitative Data on KGN Delivery Systems
The following tables summarize quantitative data from various studies on KGN delivery systems, providing a reference for formulation development.
Table 1: Nanoparticle-Based KGN Delivery Systems
| Formulation | Particle Size (nm) | Encapsulation Efficiency / Loading | Release Profile | Key Findings |
| PLGA NPs | ~167 | ~50% drug loading | Not specified | Hydrophobic surface, negative charge. |
| PLGA-PEG NPs | ~297 | Not specified | Higher release than PLGA NPs. | Hydrophilic surface, positive charge, increased cellular uptake. |
| PLGA-PEG-HA NPs | ~507 | Not specified | Released the most KGN among the three formulations. | Hydrophilic surface, negative charge, increased cellular uptake. |
| Chitosan-KGN NPs | Not specified | Not specified | Sustained release for up to 7 weeks; ~30% released at 50 days. | Improved aqueous solubility and biocompatibility. |
| Polyurethane-KGN NPs | ~25 | 14% loading efficiency | Sustained and controlled release in vitro. | Small size allows for efficient penetration of cartilage matrix. |
| Exosomes (via electroporation) | Not specified | Not specified | ~50% release within 24 hours; ~75% release in 7 days. | Enhanced effective concentration of KGN within cells. |
Table 2: Microsphere and Hydrogel-Based KGN Delivery Systems
| Formulation | System Type | Release Profile | Key Findings |
| KGN-Chitosan MPs | Microspheres | ~50% release at 50 days. | Retained in rat knee joints for over 3 weeks. |
| KGN-PLGA MPs in CECM Scaffold | Microspheres in Scaffold | Sustained release for up to 30-32 days with an initial burst. | Provided an optimal environment for BMSC attachment and chondrogenesis. |
| KGN in PLGA-PEG-PLGA Thermogel | Hydrogel | Sustained in vitro release for 3 weeks. | Enhanced cartilage regeneration and inhibited joint inflammation in a rabbit OA model. |
| KGN in Hyaluronic Acid/Chitosan Hydrogel | Hydrogel | Shear-stimulated release (20% in 1h), sustained for 28 days. | Self-healing injectable hydrogel suitable for viscosupplementation. |
| KGN-PLGA MPs in Collagen Hydrogel | Microspheres in Hydrogel | Linear and sustained release for up to 30 days with reduced burst. | Embedding microspheres in a hydrogel improves the release profile. |
Experimental Protocols
Below are generalized methodologies for preparing common KGN delivery systems, based on cited literature. Researchers should adapt these protocols based on their specific materials and experimental needs.
Protocol 1: Preparation of KGN-loaded PLGA Microspheres (Based on Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation : Dissolve a specific amount of this compound (KGN) and PLGA polymer in a water-immiscible organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation : Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) to stabilize the emulsion.
-
Emulsification : Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (O/W) emulsion. The size of the resulting microspheres is controlled by the energy input during this step.
-
Solvent Evaporation : Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, which causes the PLGA microspheres to harden and encapsulate the KGN.
-
Collection and Washing : Collect the hardened microspheres by centrifugation. Wash them multiple times with deionized water to remove residual surfactant and unencapsulated KGN.
-
Lyophilization : Freeze-dry the washed microspheres to obtain a fine powder for storage and future use.
Protocol 2: Fabrication of an Injectable KGN-Hydrogel System (General procedure based on in-situ forming hydrogels)
-
Polymer Solution Preparation : Prepare separate aqueous solutions of the hydrogel-forming polymers. For a chitosan/hyaluronic acid system, this may involve preparing an N-succinyl chitosan (NSC) solution and a hyaluronic dialdehyde (HAD) solution. For a thermogel, a PLGA-PEG-PLGA polymer is dissolved in a buffer solution.
-
KGN Incorporation : Disperse the KGN (either as a free powder, dissolved in a minimal amount of a biocompatible solvent like DMSO, or pre-encapsulated in microspheres) into one of the polymer solutions. Ensure uniform distribution through gentle mixing or sonication.
-
Crosslinking/Gelation : The gelation mechanism depends on the hydrogel type.
-
For chemically crosslinked gels : Mix the two reactive polymer solutions (e.g., NSC and HAD). The Schiff base reaction between the aldehyde and amine groups will form the hydrogel network in situ.
-
For thermogels : The prepared KGN-polymer solution is injectable at room temperature and will undergo gelation upon injection into the body due to the temperature increase to 37°C.
-
-
Sterilization : Ensure all components are sterile and the preparation is performed under aseptic conditions for in vivo use.
Experimental Workflow: From Formulation to In Vivo Analysis
A typical workflow for developing and testing a KGN delivery system.
References
- 1. Nanomedicine-Driven Approaches for this compound Delivery: Advancing Chondrogenic Differentiation and Cartilage Regeneration in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Promotes the BMSCs Chondrogenic Differentiation in Osteoarthritis by Down-Regulation of miR-145-5p Targeting Smad4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Frontiers | Preparation of this compound-loaded PLGA microspheres and a study of their drug release profiles [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing the Chondroprotective Effects of Kartogenin
Welcome to the technical support center for Kartogenin (KGN), a promising small molecule for cartilage regeneration and protection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, address common challenges, and offer strategies to maximize the chondroprotective effects of KGN.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's chondroprotective effects?
A1: this compound (KGN) primarily functions by binding to filamin A, which disrupts its interaction with the core-binding factor beta subunit (CBFβ). This allows CBFβ to translocate to the nucleus, where it complexes with the transcription factor RUNX1.[1][2][3] This CBFβ-RUNX1 complex then activates the transcription of genes crucial for chondrogenesis, such as those for type II collagen and aggrecan, and increases the synthesis of cartilage matrix components.[1][4] Additionally, KGN exerts chondroprotective effects by inhibiting the degradation of aggrecan and CD44, particularly in the presence of inflammatory cytokines like IL-1β.
Q2: What is the optimal concentration of this compound for in vitro experiments?
A2: The optimal concentration of KGN can vary depending on the cell type and culture conditions. However, a concentration of 10 µM has been shown to be effective for inducing chondrogenic differentiation in human bone marrow-derived mesenchymal stromal cells (hBMSCs) and increasing their proliferation. For human adipose-derived mesenchymal stem cells (ADMSCs), a concentration of 5 µM has been identified as optimal for promoting proliferation, migration, and chondrogenic differentiation of their exosomes. Some studies have used concentrations ranging from 0.1 µM to 100 µM, with chondrogenic effects observed in a dose-dependent manner. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental setup.
Q3: Is this compound cytotoxic at higher concentrations?
A3: this compound is generally considered non-toxic and has been shown to have no cytotoxic effects on various cell types, including fibroblasts and human bone marrow-derived mesenchymal stem cells, even at concentrations up to 100 µM. However, it is always good practice to perform a cytotoxicity assay, such as an MTT or CCK-8 assay, to confirm the lack of toxicity in your specific cell line and experimental conditions.
Q4: Can the effects of this compound be enhanced by combining it with other factors?
A4: Yes, combination therapy has been shown to synergistically enhance the chondroprotective effects of this compound. A notable example is the combination of KGN with Transforming Growth Factor-β3 (TGF-β3). This combination has been found to significantly increase the expression of chondrogenic markers like type II collagen (COL II) and SOX9, while decreasing markers of hypertrophy such as type X collagen (COL X). The synergy is believed to occur through the enhancement of the Smad2/3 pathway, while KGN concurrently inhibits TGF-β3-induced hypertrophy via the Smad1/5/8 pathway.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Media
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Question: I am having difficulty dissolving this compound in my cell culture medium. It appears to be precipitating out of solution. What can I do?
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Answer: this compound is a hydrophobic molecule with low water solubility. To overcome this, it is recommended to first prepare a stock solution in an organic solvent like dimethyl sulfoxide (DMSO). You can then dilute this stock solution into your culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. For in vivo applications, various delivery systems like nanoparticles and hydrogels have been developed to improve KGN's solubility and bioavailability.
Issue 2: Inconsistent or Low Chondrogenic Induction
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Question: I am not observing a significant increase in chondrogenic markers (e.g., SOX9, Aggrecan, Collagen Type II) after treating my mesenchymal stem cells with this compound. What could be the reason?
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Answer: Several factors could contribute to suboptimal chondrogenic induction:
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Suboptimal KGN Concentration: As mentioned in the FAQs, the optimal concentration can be cell-type dependent. Perform a dose-response experiment (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) to identify the most effective concentration for your cells.
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Cell Density and Culture System: Chondrogenesis is often enhanced in high-density cultures, such as pellet cultures or 3D scaffolds, which promote cell-cell interactions. A 3D culture system can significantly enhance the chondrogenic effects of KGN compared to a 2D monolayer culture.
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Quality and Purity of KGN: Ensure you are using high-purity this compound. Impurities can affect its biological activity.
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Duration of Treatment: Chondrogenic differentiation is a process that occurs over time. Ensure your treatment duration is sufficient, typically ranging from 7 to 21 days, with medium changes every 2-3 days.
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Issue 3: Rapid Clearance and Short Half-life in Vivo
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Question: I am conducting an in vivo study, and the therapeutic effect of a single injection of this compound seems to be short-lived. How can I improve its retention in the joint?
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Answer: this compound as a small molecule is subject to rapid clearance from the joint space, limiting its in vivo efficacy. To address this, various sustained-release delivery systems have been developed:
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Hydrogels: Injectable hydrogels can encapsulate KGN and release it in a controlled manner over an extended period, enhancing local bioavailability and therapeutic outcomes.
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Nanoparticles: Encapsulating KGN into biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can protect it from degradation, improve solubility, and provide sustained release.
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Thermogels: These polymers are liquid at room temperature and form a gel at body temperature, allowing for easy injection and in situ formation of a KGN depot.
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Strategies to Enhance Chondroprotective Effects
Combination Therapies
Combining this compound with other bioactive molecules can lead to synergistic effects, promoting more robust cartilage formation and protection.
| Combination Agent | Observed Synergistic Effects | Key Findings & Rationale |
| TGF-β3 | Increased expression of Collagen II and SOX9; Decreased expression of Collagen X. | KGN and TGF-β3 together promote chondrogenesis via the Smad2/3 pathway, while KGN inhibits TGF-β3-induced hypertrophy through the Smad1/5/8 pathway. |
| Curcumin | Alleviated inflammatory environment and enhanced KGN's effect on promoting cartilage marker expression. | Anti-inflammatory agents can improve the microenvironment for KGN to act, thereby enhancing its regenerative effects. |
| siRNA targeting RUNX2 | Enhanced chondrogenesis and suppressed hypertrophy and calcification of regenerated cartilage. | Silencing RUNX2, a key transcription factor in chondrocyte hypertrophy, can steer the differentiation process towards a stable hyaline cartilage phenotype. |
Advanced Delivery Systems
To overcome the challenges of KGN's hydrophobicity and short in vivo half-life, various delivery systems have been engineered.
| Delivery System | Material Examples | Advantages | Key Quantitative Data |
| Nanoparticles | PLGA, Chitosan, Polyurethane | Improved solubility, sustained and controlled release, protection from degradation, potential for targeted delivery. | PLGA nanoparticles can achieve a KGN encapsulation efficiency of around 70% and provide sustained release for over 30 days. Chitosan-conjugated KGN nanoparticles have shown sustained release for up to 7 weeks in vitro. |
| Hydrogels | Chitosan, Hyaluronic Acid, Polyethylene Glycol (PEG) | Biocompatible, injectable for minimally invasive application, provides a 3D scaffold for cell growth, sustained drug release. | KGN-incorporated hydrogels can achieve sustained release and promote significant cartilage repair in vivo. |
| Thermogels | PLGA-PEG-PLGA | Injectable as a liquid at room temperature, forms a gel depot at body temperature for sustained KGN release. | In a rabbit osteoarthritis model, a single injection of KGN-thermogel enhanced cartilage regeneration and inhibited joint inflammation at 3 weeks. |
Key Experimental Protocols
In Vitro Chondrogenesis of Mesenchymal Stem Cells (MSCs)
Objective: To induce and assess the chondrogenic differentiation of MSCs using this compound.
Methodology:
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Cell Seeding:
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For pellet culture , centrifuge 2.5 x 10^5 MSCs in a 15 mL polypropylene tube to form a pellet.
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For 3D scaffold culture , seed MSCs onto a pre-wetted scaffold in a low-attachment plate.
-
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Chondrogenic Induction:
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Culture cells in a chondrogenic basal medium consisting of high-glucose DMEM, 1% ITS+ Premix, 50 µg/mL L-ascorbic acid 2-phosphate, 100 nM dexamethasone, and 1% penicillin-streptomycin.
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Add this compound to the chondrogenic medium at the predetermined optimal concentration (e.g., 10 µM).
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Culture the cells for 21 days, changing the medium every 2-3 days.
-
-
Assessment of Chondrogenesis:
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Histology: At day 21, fix the pellets or scaffolds in 4% paraformaldehyde, embed in paraffin, section, and stain with Safranin-O/Fast Green or Alcian Blue to visualize proteoglycan content.
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Gene Expression: At various time points (e.g., day 7, 14, 21), extract total RNA and perform qRT-PCR to quantify the expression of chondrogenic marker genes such as SOX9, ACAN (Aggrecan), and COL2A1 (Collagen Type II).
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Immunohistochemistry/Immunofluorescence: Stain sections for Collagen Type II to confirm the presence of this key cartilage matrix protein.
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Safranin-O and Fast Green Staining for Proteoglycans
Objective: To histologically assess the proteoglycan content in cartilage tissue or cell pellets.
Methodology:
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Deparaffinization and Rehydration:
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Immerse paraffin-embedded sections in xylene to remove paraffin.
-
Rehydrate the sections through a series of graded ethanol solutions (100%, 95%, 70%) to distilled water.
-
-
Staining:
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Stain with Weigert's iron hematoxylin for 5-10 minutes to stain the nuclei.
-
Wash in running tap water.
-
Stain with a 0.02% Fast Green solution for 1-5 minutes as a counterstain.
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Rinse briefly in 1% acetic acid.
-
Stain with a 0.1% or 1.0% Safranin-O solution for 5-30 minutes, which stains proteoglycans orange to red.
-
-
Dehydration and Mounting:
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Dehydrate the sections through graded ethanol solutions and clear in xylene.
-
Mount with a resinous mounting medium.
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Expected Results: Cartilage matrix and other proteoglycan-rich areas will be stained orange to red, nuclei will be black, and the background will be greenish-blue.
Cytotoxicity Assay (CCK-8)
Objective: To evaluate the potential cytotoxicity of this compound or KGN-loaded delivery systems.
Methodology:
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Cell Seeding: Seed cells (e.g., MSCs or chondrocytes) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
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Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or the delivery system being tested. Include an untreated control group.
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Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Analysis: Calculate cell viability as a percentage relative to the untreated control group.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound's primary signaling pathway for inducing chondrogenesis.
Experimental Workflow for In Vitro Chondrogenesis
Caption: A typical experimental workflow for assessing this compound-induced chondrogenesis in vitro.
Strategy for Enhancing KGN Efficacy
Caption: Logical relationship of strategies to overcome this compound's limitations.
References
- 1. An Injectable this compound-Incorporated Hydrogel Supports Mesenchymal Stem Cells for Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. This compound Enhances Chondrogenic Differentiation of MSCs in 3D Tri-Copolymer Scaffolds and the Self-Designed Bioreactor System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Co-culture Systems with Kartogenin and Chondrocytes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing co-culture systems involving Kartogenin (KGN) and chondrocytes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound in chondrocyte and co-culture experiments.
Q1: What is this compound and what is its primary mechanism of action in chondrogenesis?
A1: this compound (KGN) is a small heterocyclic molecule that promotes the differentiation of mesenchymal stem cells (MSCs) into chondrocytes and protects existing chondrocytes.[1] Its primary mechanism involves binding to the protein Filamin A, which disrupts its interaction with Core-binding factor beta subunit (CBFβ). This allows CBFβ to translocate to the nucleus and form a complex with the transcription factor RUNX1. The CBFβ-RUNX1 complex then activates the transcription of genes essential for chondrogenesis.[1]
Q2: What is the optimal concentration of this compound for inducing chondrogenesis?
A2: The optimal concentration of KGN can vary depending on the cell type and culture system. However, most in vitro studies report effective concentrations in the range of 100 nM to 10 µM.[2][3][4] One study found that 1.0 µM KGN significantly upregulated the expression of chondrogenic markers Acan, Sox9, and Col2a1 in a 3D culture system. Another study identified 5 µM KGN as optimal for inducing chondrogenic differentiation of adipose-derived MSCs. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: Can this compound be used in serum-free medium?
A3: Yes, several protocols utilize serum-free chondrogenic medium for KGN treatment, particularly in high-density pellet cultures and monolayer cultures. A typical serum-free chondrogenic medium is composed of DMEM supplemented with insulin-transferrin-selenous acid (ITS), dexamethasone, L-ascorbic acid-2-phosphate, sodium pyruvate, and L-proline.
Q4: How stable is this compound in culture medium?
A4: this compound has been noted to have short-term stability in aqueous medium, which can be a limitation in long-term studies. For prolonged experiments, it is crucial to follow the manufacturer's guidelines for storage and handling. Some studies suggest that the medium containing KGN should be changed every 2-3 days to ensure a consistent effective concentration.
Q5: What are the expected effects of this compound on chondrocyte gene expression?
A5: this compound treatment is expected to upregulate the expression of key chondrogenic marker genes. These include SOX9, a master transcription factor for chondrogenesis, Collagen Type II (COL2A1), the primary collagen in hyaline cartilage, and Aggrecan (ACAN), a major proteoglycan of the cartilage extracellular matrix.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during co-culture experiments with this compound and chondrocytes.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability | High concentration of KGN or DMSO (solvent). Contamination. Sub-optimal culture conditions (pH, temperature, CO2). | Perform a dose-response curve to determine the optimal, non-toxic concentration of KGN. Ensure the final DMSO concentration is below 0.1%. Regularly check for signs of contamination (turbidity, color change) and practice strict aseptic techniques. Verify incubator settings. |
| Chondrocyte Dedifferentiation in Monolayer Culture | Prolonged expansion in 2D culture leads to a fibroblastic phenotype. | Minimize the number of passages before inducing differentiation. Culture cells in high-density micromass or pellet cultures to promote a chondrocytic phenotype. Consider using a 3D culture system. Some studies suggest that lower culture temperatures (e.g., 32.2°C) can slow down dedifferentiation during expansion. |
| Inconsistent Chondrogenic Differentiation | Variability in cell source (donor age, passage number). Inconsistent KGN concentration due to degradation. Heterogeneity in the co-culture cell population. | Use cells from the same donor and passage number for all experiments within a set. Prepare fresh KGN solutions and change the medium every 2-3 days. Consider cell sorting to enrich for a more homogenous progenitor population if using MSCs. |
| Contamination (Bacterial, Fungal, Mycoplasma) | Poor aseptic technique. Contaminated reagents or equipment. | Discard contaminated cultures. Thoroughly decontaminate the incubator, biosafety cabinet, and all equipment. Filter-sterilize all media and reagents. Regularly test for mycoplasma. |
| Difficulty in Dissolving this compound | KGN is poorly soluble in water. | Dissolve KGN in a small amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution before diluting it in the culture medium. Ensure the final DMSO concentration in the culture is low (typically <0.1%) to avoid cytotoxicity. |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Isolation of Primary Chondrocytes from Articular Cartilage
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Cartilage Harvest: Aseptically harvest articular cartilage from the source tissue. Transport the cartilage in sterile Dulbecco's Modified Eagle Medium (DMEM) or Phosphate-Buffered Saline (PBS) supplemented with antibiotics.
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Mincing: Mince the cartilage into small pieces (approximately 1 mm³) using a sterile scalpel.
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Enzymatic Digestion:
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Wash the minced cartilage pieces with PBS.
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Perform a sequential digestion. First, incubate with 0.25% Trypsin-EDTA for 30 minutes at 37°C to remove non-cartilaginous cells.
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Discard the trypsin solution and wash the cartilage pieces with PBS.
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Incubate the cartilage pieces in a digestion solution containing Collagenase Type II (e.g., 0.2% in DMEM) overnight at 37°C with gentle agitation.
-
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Cell Isolation:
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Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
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Centrifuge the cell suspension at 300 x g for 5 minutes.
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Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
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Cell Plating: Count the viable cells using a hemocytometer and trypan blue exclusion. Plate the chondrocytes at a desired density (e.g., 1 x 10⁴ cells/cm²).
Protocol 2: Co-culture of Chondrocytes and MSCs with this compound Treatment
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Cell Preparation: Culture primary chondrocytes and MSCs separately to the desired passage number.
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Co-culture Seeding:
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For monolayer co-culture, seed chondrocytes and MSCs at a specific ratio (e.g., 1:1 or other experimentally determined ratios) in a culture plate.
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For pellet co-culture, mix the desired number of chondrocytes and MSCs (e.g., 2.5 x 10⁵ cells total) in a polypropylene tube, centrifuge to form a pellet, and culture in a serum-free chondrogenic medium.
-
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This compound Treatment:
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Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
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Dilute the KGN stock solution in the appropriate culture medium to the final desired concentration (e.g., 1 µM).
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Replace the medium with the KGN-containing medium. For control groups, add the same volume of medium with an equivalent concentration of DMSO.
-
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Culture Maintenance: Culture the cells at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days with fresh KGN-containing or control medium for the duration of the experiment (typically 14-21 days).
Protocol 3: Quantification of Glycosaminoglycans (GAGs)
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Sample Preparation:
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Culture Medium: Collect the culture supernatant at desired time points.
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Cell/Tissue Lysate: Wash the cell layer or tissue construct with PBS. Digest the sample using a papain digestion buffer overnight at 60°C.
-
-
DMMB Assay:
-
Use a commercially available Blyscan™ or a similar dimethylmethylene blue (DMMB) colorimetric assay kit.
-
Prepare a standard curve using the provided chondroitin sulfate standard.
-
Add the DMMB dye solution to the standards and samples in a 96-well plate.
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Incubate for the recommended time (usually 5-10 minutes) at room temperature.
-
-
Measurement: Read the absorbance at the specified wavelength (typically 525 nm or 656 nm) using a microplate reader.
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Calculation: Determine the GAG concentration in the samples by comparing their absorbance to the standard curve.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Chondrogenic Markers
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RNA Extraction: Extract total RNA from the cultured cells using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
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qRT-PCR:
-
Prepare the PCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., SOX9, COL2A1, ACAN) and a housekeeping gene (e.g., GAPDH, 18S rRNA), and a suitable qPCR master mix.
-
Perform the qRT-PCR using a real-time PCR system.
-
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Data Analysis: Analyze the results using the comparative Ct (2^-ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene and compared to a control group.
Section 4: Data Presentation
This section provides a summary of quantitative data from literature to serve as a reference.
Table 1: Effect of this compound on Chondrogenic Gene Expression (Relative Fold Change)
| Gene | KGN Concentration | Cell Type | Culture System | Fold Change vs. Control | Reference |
| SOX9 | 1.0 µM | Rat MSCs | 3D Scaffold | ~3.5 | |
| ACAN | 1.0 µM | Rat MSCs | 3D Scaffold | ~7.5 | |
| COL2A1 | 1.0 µM | Rat MSCs | 3D Scaffold | ~4.0 | |
| SOX9 | KGN treated | BMSCs | Monolayer | Upregulated | |
| ACAN | KGN treated | BMSCs | Monolayer | Upregulated | |
| COL2A1 | KGN treated | BMSCs | Monolayer | Upregulated |
Section 5: Signaling Pathways and Experimental Workflows
This section provides visual representations of key processes using the DOT language for Graphviz.
Caption: this compound signaling pathway in chondrogenesis.
Caption: General experimental workflow for co-culture with this compound.
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Application of this compound for the treatment of cartilage defects: current practice and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of this compound on Chondrogenic Differentiation of Human Bone Marrow-Derived MSCs in 2D Culture and in Co-Cultivation with OA Osteochondral Explant - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Kartogenin's Mechanism: A Comparative Guide to RUNX1 Activation in Chondrogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kartogenin's performance in inducing chondrogenesis through RUNX1 activation against other alternatives. Detailed experimental data and protocols are presented to support the validation of its mechanism of action.
Unveiling the Chondrogenic Potential of this compound
This compound (KGN), a small heterocyclic molecule, has emerged as a promising agent for cartilage repair and regeneration.[1] Its primary mechanism of action involves the activation of the Runt-related transcription factor 1 (RUNX1), a key regulator of chondrogenesis.[1][2] KGN facilitates the dissociation of core-binding factor β (CBFβ) from Filamin A in the cytoplasm, allowing CBFβ to translocate to the nucleus.[1][3] Within the nucleus, CBFβ forms a complex with RUNX1, which then activates the transcription of crucial chondrogenic genes, including SOX9, collagen type II (COL2A1), and aggrecan (ACAN). This targeted activation promotes the differentiation of mesenchymal stem cells (MSCs) into chondrocytes, the cells responsible for producing and maintaining cartilage tissue.
Recent studies have also shed light on a hydrolysis product of this compound, 4-aminobiphenyl (4-ABP), which may be a more potent inducer of chondrogenesis. Evidence suggests that 4-ABP also promotes chondrogenic differentiation and MSC proliferation, potentially through the PI3K-Akt signaling pathway.
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound in promoting chondrogenesis is often compared to that of growth factors, particularly Transforming Growth Factor-beta (TGF-β) isoforms, which are well-established inducers of cartilage formation. The following tables summarize the quantitative comparison of this compound, its hydrolysis product 4-aminobiphenyl, and TGF-β in inducing key chondrogenic markers.
Table 1: Comparison of this compound and TGF-β on Chondrogenic Gene Expression in Mesenchymal Stem Cells
| Treatment Group | SOX9 Expression (Fold Change vs. Control) | COL2A1 Expression (Fold Change vs. Control) | ACAN Expression (Fold Change vs. Control) | COL10A1 (Hypertrophy Marker) Expression (Fold Change vs. Control) | Source |
| This compound (1.0 µM) | Significantly up-regulated | Slightly lower than TGF-β1 | Significantly up-regulated | Lower than TGF-β3 | |
| TGF-β1 (10 ng/mL) | Up-regulated | Slightly higher than KGN | Up-regulated | Higher than KGN | |
| This compound | Significantly increased | Significantly increased | Significantly increased | Low expression | |
| TGF-β3 | Significantly increased | Significantly increased | Significantly increased | Significantly higher than KGN | |
| KGN + TGF-β3 | Significantly higher than either alone | Significantly higher than either alone | Significantly higher than either alone | Significantly lower than TGF-β3 alone |
Table 2: Comparison of this compound and its Hydrolysis Product 4-aminobiphenyl (4-ABP) on Chondrogenic Gene Expression
| Treatment Group | SOX9 mRNA Expression (Fold Change vs. Vehicle) | Aggrecan mRNA Expression (Fold Change vs. Vehicle) | COL2A1 mRNA Expression (Fold Change vs. Vehicle) | Source |
| This compound | ~2.5 | ~3.0 | ~2.0 | |
| 4-aminobiphenyl (4-ABP) | ~3.5 | ~4.5 | ~3.0 |
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound's signaling pathway leading to RUNX1 activation.
Caption: General experimental workflow for validating chondrogenic induction.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's mechanism.
Quantitative Real-Time PCR (qRT-PCR) for Chondrogenic Gene Expression
-
Objective: To quantify the mRNA expression levels of chondrogenic marker genes (SOX9, COL2A1, ACAN) and hypertrophic marker (COL10A1) in MSCs following treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate human MSCs at a density of 2.5 x 10^5 cells/well in a 6-well plate. Culture cells in chondrogenic differentiation medium and treat with this compound (e.g., 1 µM), TGF-β (e.g., 10 ng/mL), or 4-ABP for a specified duration (e.g., 21 days).
-
RNA Extraction: Isolate total RNA from the cultured cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR: Perform quantitative PCR using a SYBR Green-based master mix on a real-time PCR system. A typical reaction mixture includes 10 µL of SYBR Green master mix, 1 µL of each forward and reverse primer (10 µM), 2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds.
-
Annealing/Extension: 60°C for 30 seconds.
-
-
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH). Calculate the relative gene expression using the 2-ΔΔCt method.
-
Western Blot for CBFβ Nuclear Translocation
-
Objective: To detect the translocation of CBFβ from the cytoplasm to the nucleus upon this compound treatment.
-
Methodology:
-
Cell Lysis and Nuclear/Cytoplasmic Fractionation:
-
Treat MSCs with this compound for the desired time.
-
Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents, Thermo Fisher Scientific).
-
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CBFβ overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to ensure proper fractionation.
-
Glycosaminoglycan (GAG) Content Assay
-
Objective: To quantify the amount of sulfated glycosaminoglycans, a major component of the cartilage extracellular matrix, produced by chondrocytes.
-
Methodology:
-
Sample Preparation:
-
After the treatment period, digest the cell pellets or tissue constructs with papain solution (e.g., 125 µg/mL papain in 0.1 M sodium phosphate, 5 mM Na2EDTA, 5 mM L-cysteine-HCl, pH 6.5) at 60°C for 18 hours.
-
-
DMMB Assay:
-
Use the 1,9-dimethylmethylene blue (DMMB) dye-binding assay.
-
Add DMMB solution to the papain-digested samples and standards (chondroitin sulfate).
-
Measure the absorbance at 525 nm using a spectrophotometer.
-
-
Quantification: Generate a standard curve using known concentrations of chondroitin sulfate to determine the GAG content in the samples. Normalize the GAG content to the total DNA content of the sample.
-
RUNX1 Luciferase Reporter Assay
-
Objective: To directly measure the transcriptional activity of RUNX1 in response to this compound treatment.
-
Methodology:
-
Cell Transfection:
-
Co-transfect MSCs with a luciferase reporter plasmid containing RUNX1 binding sites upstream of the luciferase gene and a Renilla luciferase control plasmid for normalization.
-
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.
-
Luciferase Assay: After the desired treatment period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase in the normalized luciferase activity indicates an increase in RUNX1 transcriptional activity.
-
References
- 1. Combination of this compound and transforming growth factor-β3 supports synovial fluid-derived mesenchymal stem cell-based cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Reliable Protocol for the Isolation of Viable, Chondrogenically Differentiated Human Mesenchymal Stem Cells from High-Density Pellet Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparing the efficacy of Kartogenin versus TGF-beta1 for chondrogenesis
For researchers, scientists, and drug development professionals, the choice of inducing agent is critical for successful chondrogenesis. This guide provides an objective comparison of the small molecule Kartogenin (KGN) and the growth factor Transforming Growth Factor-beta1 (TGF-beta1), supported by experimental data, to inform this decision.
Both this compound and TGF-beta1 are potent inducers of chondrogenesis, the process of cartilage formation. However, they operate through distinct mechanisms, which results in different outcomes regarding the quality and stability of the neocartilage. While TGF-beta1 is a well-established and powerful chondrogenic factor, it is also known to promote hypertrophic differentiation, an undesirable outcome in articular cartilage repair that can lead to calcification and degradation. This compound has emerged as a promising alternative that may promote stable cartilage formation without the associated hypertrophy.
Quantitative Comparison of Chondrogenic Efficacy
The following tables summarize quantitative data from various studies comparing the effects of this compound and TGF-beta1 on key markers of chondrogenesis.
Gene Expression Analysis
The expression of key chondrogenic transcription factors and extracellular matrix components is a primary indicator of successful differentiation.
| Gene | Cell Type | Treatment | Fold Change vs. Control | Key Findings |
| SOX9 | Human Adipose-Derived Stem Cells | KGN | Significantly Increased[1][2] | KGN effectively upregulates this master regulator of chondrogenesis. |
| TGF-β3 | Significantly Increased[1][2] | TGF-β3 also strongly induces SOX9 expression. | ||
| Rat Mesenchymal Stem Cells | KGN (1.0 µM) | Significantly higher than TGF-β1[3] | KGN showed a more potent induction of SOX9 compared to TGF-β1 in this model. | |
| TGF-β1 (10 ng/mL) | Upregulated | |||
| Aggrecan (ACAN) | Human Adipose-Derived Stem Cells | KGN | Significantly Increased | KGN promotes the expression of this major proteoglycan of cartilage. |
| TGF-β3 | Significantly Increased | TGF-β3 also robustly increases Aggrecan expression. | ||
| Rat Mesenchymal Stem Cells | KGN (1.0 µM) | Significantly higher than TGF-β1 | KGN was more effective than TGF-β1 in upregulating Aggrecan. | |
| TGF-β1 (10 ng/mL) | Upregulated | |||
| Collagen Type II (COL2A1) | Human Adipose-Derived Stem Cells | KGN | Significantly Increased | KGN induces the expression of the primary collagenous component of hyaline cartilage. |
| TGF-β3 | Significantly Increased | TGF-β3 is a potent inducer of Collagen Type II. | ||
| Rat Mesenchymal Stem Cells | KGN (1.0 µM) | Slightly lower than TGF-β1 | TGF-β1 showed a slightly stronger induction of Collagen Type II in this study. | |
| TGF-β1 (10 ng/mL) | Slightly higher than KGN | |||
| Collagen Type X (COL10A1) | Human Adipose-Derived Stem Cells | KGN | Low expression | KGN treatment resulted in a significantly lower expression of this hypertrophic marker compared to TGF-β3. |
| TGF-β3 | Significantly higher than KGN and control | TGF-β3 was found to significantly upregulate this marker of chondrocyte hypertrophy. |
Extracellular Matrix Production
The synthesis and accumulation of key extracellular matrix components like glycosaminoglycans (GAGs) and Collagen Type II are crucial for the functional properties of engineered cartilage.
| Parameter | Cell Type | Treatment | Result | Key Findings |
| Glycosaminoglycan (GAG) Content | Human Bone Marrow MSCs | KGN | Minimal GAG production | In this direct comparison, KGN alone was found to be a weak inducer of GAG synthesis compared to TGF-β1. |
| TGF-β1 | Significantly higher GAG production than KGN | TGF-β1 was more potent in stimulating GAG accumulation. | ||
| Human Umbilical Cord MSCs | KGN + TGF-β3 | Synergistic increase in GAG secretion | The combination of KGN and TGF-β3 resulted in the highest GAG production. | |
| Collagen Type II Deposition | Human Umbilical Cord MSCs | KGN | Increased secretion vs. control | KGN alone promoted Collagen Type II secretion. |
| TGF-β3 | Higher secretion than KGN alone | TGF-β3 was a more potent inducer of Collagen Type II deposition. | ||
| KGN + TGF-β3 | Synergistically and significantly higher secretion than either agent alone | The combination of KGN and TGF-β3 showed a synergistic effect on Collagen Type II production. |
Signaling Pathways
The distinct mechanisms of action of this compound and TGF-beta1 are central to their differing effects on chondrogenesis and hypertrophy.
This compound Signaling Pathway
This compound is a small molecule that initiates chondrogenesis by interacting with intracellular proteins. It has been shown to bind to filamin A, disrupting its interaction with core-binding factor beta subunit (CBFβ). This allows CBFβ to translocate to the nucleus and form a complex with Runt-related transcription factor 1 (RUNX1), which in turn activates the transcription of chondrogenic genes. Some studies also suggest that KGN can activate the Smad 4/5 pathway.
Caption: this compound signaling pathway for chondrogenesis.
TGF-beta1 Signaling Pathway
TGF-beta1 initiates signaling by binding to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads then bind to the common mediator Smad (Co-Smad), Smad4. The resulting Smad complex translocates to the nucleus to regulate the transcription of target genes, including those involved in chondrogenesis. However, TGF-beta1 can also activate pathways that lead to hypertrophy.
Caption: Canonical TGF-beta1/Smad signaling pathway in chondrogenesis.
Experimental Protocols
Standardized in vitro chondrogenesis assays are essential for evaluating and comparing inducing agents. The micromass and pellet culture systems are two of the most common methods.
Micromass Culture Protocol for Chondrogenesis
This method involves plating a high density of mesenchymal stem cells (MSCs) in a small volume, which encourages cell-cell interactions necessary for chondrogenic condensation.
-
Cell Seeding: Harvest MSCs and resuspend to a high concentration (e.g., 1 x 10^7 cells/mL) in chondrogenic medium.
-
Micromass Formation: Dispense 10-20 µL droplets of the cell suspension onto the center of each well of a multi-well plate.
-
Cell Attachment: Incubate for 2-4 hours in a humidified incubator to allow cells to attach.
-
Culture: Gently add pre-warmed chondrogenic medium supplemented with either this compound (typically 1-10 µM) or TGF-beta1 (typically 10 ng/mL) to each well.
-
Medium Change: Replace the medium every 2-3 days.
-
Harvest and Analysis: Harvest micromasses at desired time points (e.g., day 7, 14, 21) for analysis of gene expression (RT-qPCR), and histological assessment of extracellular matrix production (e.g., Safranin O staining for proteoglycans and immunohistochemistry for Collagen Type II).
Pellet Culture Protocol for Chondrogenesis
This technique involves the aggregation of a defined number of cells into a pellet by centrifugation, creating a three-dimensional environment that mimics in vivo chondrogenesis.
-
Cell Preparation: Aliquot a defined number of MSCs (e.g., 2.5 x 10^5 cells) into 15 mL conical polypropylene tubes.
-
Pellet Formation: Centrifuge the tubes at a low speed (e.g., 500 x g) for 5 minutes to form a cell pellet at the bottom.
-
Culture Initiation: Loosen the cap of each tube to allow for gas exchange and incubate overnight to allow the cells to aggregate.
-
Induction of Chondrogenesis: The following day, replace the medium with chondrogenic medium containing either this compound or TGF-beta1.
-
Medium Change: Change the medium every 2-3 days.
-
Harvest and Analysis: After the desired culture period (e.g., 21-28 days), harvest the pellets for biochemical assays (e.g., DMMB assay for GAG content), gene expression analysis, and histological and immunohistochemical staining.
Caption: General experimental workflow for in vitro chondrogenesis.
References
- 1. Comparison between the effect of this compound and TGFβ3 on chondrogenesis of human adipose- derived stem cells in fibrin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation and Comparison of the Effect of TGF-β3, this compound and Avocado/Soybean Unsaponifiables on the In-vitro and In-vivo Chondrogenesis of Human Adipose-Derived Stem Cells on Fibrin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Kartogenin vs. BMP-7: A Comparative Guide to Promoting Cartilage Repair
For Researchers, Scientists, and Drug Development Professionals
Articular cartilage degeneration, a hallmark of osteoarthritis and a consequence of joint injury, presents a significant challenge in regenerative medicine due to the tissue's limited intrinsic repair capacity. In the quest for effective chondroprotective and chondrogenic therapies, two molecules have emerged as promising candidates: Kartogenin (KGN), a small molecule compound, and Bone Morphogenetic Protein-7 (BMP-7), a member of the transforming growth factor-β (TGF-β) superfamily. This guide provides an objective comparison of their performance in promoting cartilage repair, supported by experimental data, detailed methodologies, and signaling pathway visualizations.
At a Glance: Key Differences
| Feature | This compound (KGN) | Bone Morphogenetic Protein-7 (BMP-7) |
| Molecular Type | Small heterocyclic molecule | Recombinant human protein (growth factor) |
| Primary Mechanism | Disrupts Filamin A-CBFβ interaction, promoting CBFβ-RUNX1 mediated chondrogenesis.[1][2] | Binds to cell surface receptors (ALK2, ALK3, ALK6, BMPR2, ACVR2A/B) to activate SMAD and non-SMAD signaling pathways.[3] |
| Delivery | Can be delivered systemically (orally) or via intra-articular injection.[4] | Typically requires local delivery (e.g., intra-articular injection) due to protein nature and systemic side effects. |
| Reported Efficacy | Promotes chondrogenic differentiation of MSCs, protects chondrocytes, and enhances cartilage matrix synthesis.[1] | Stimulates cartilage matrix synthesis, counteracts catabolic effects, and promotes repair in animal models. |
| Potential Advantages | Oral bioavailability, lower cost of production, potential for sustained release formulations. | Well-characterized role in embryonic development and tissue homeostasis. |
| Potential Disadvantages | Shorter half-life in aqueous medium, potential for off-target effects. | High cost of production, potential for inducing hypertrophy and ossification at high doses. |
Signaling Pathways: A Visual Comparison
The mechanisms through which this compound and BMP-7 exert their chondrogenic effects are distinct, involving different intracellular signaling cascades.
Caption: this compound Signaling Pathways.
Caption: BMP-7 Signaling Pathways.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the effects of this compound and BMP-7 on key markers of chondrogenesis and cartilage repair. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental models, cell types, concentrations, and time points.
In Vitro Studies: Chondrogenic Marker Expression
| Agent | Cell Type | Concentration | Time Point | Outcome Measure | Result | Reference |
| This compound | Human Mesenchymal Stem Cells (hMSCs) | 100 nM | 72 hours | Chondrocyte nodule formation | Induced nodule formation | |
| hMSCs | 10 nM - 10 µM | 72 hours | Chondrocyte-specific gene expression (e.g., COL2A1, ACAN) | Increased expression | ||
| Human Chondrocytes | 1 µM | - | COL2A1 and ACAN mRNA expression (in IL-1β stimulated cells) | Upregulated COL2A1 by 1.2-fold and ACAN by 86.5% | ||
| Synovial-derived MSCs (SMSCs) | 1 µM & 10 µM | - | Aggrecan and Type II Collagen gene expression | Significantly increased | ||
| BMP-7 | Rabbit Mesenchymal Stem Cells (rMSCs) | Not Specified | 21 days | Type II Collagen and Glycosaminoglycan (GAG) expression | Increased expression | |
| Bovine Articular Chondrocytes | Not Specified | - | Proteoglycan and COL2A1 production | Induced production | ||
| Human Umbilical Cord Blood-derived MSCs | Not Specified | 21 days | Chondrocyte-like cell marker expression (ACAN, COL2A1, SOX-9) | Significantly elevated |
In Vivo Studies: Cartilage Repair in Animal Models
| Agent | Animal Model | Defect Model | Treatment | Outcome Measure | Result | Reference |
| This compound | Mouse | Destabilization of Medial Meniscus (DMM) | Intra-articular injection | OARSI histological score | Ameliorated cartilage degeneration | |
| Mouse | Not Specified | Intra-articular injection | Articular cartilage thickness | Increased thickness | ||
| Rabbit | Not Specified | Not Specified | Tendon-bone healing | Promoted healing | ||
| BMP-7 | Dog | Full-thickness osteochondral defects | Not Specified | Hyaline cartilage-like repair | Maintained repair at 52 weeks | |
| Sheep | Impact injury | Intra-articular injection (340 µg) | OARSI histological scoring, sGAG content | Chondroprotective if administered within 3 weeks of injury | ||
| Rabbit | Osteochondral defect with microfracture | Combined with microfracture | Quality and quantity of repair tissue | Increased both quality and quantity |
Experimental Protocols
Key In Vitro Chondrogenesis Assay
Objective: To assess the potential of a compound to induce the differentiation of mesenchymal stem cells (MSCs) into chondrocytes.
Methodology:
-
Cell Culture: Human bone marrow-derived MSCs (hMSCs) are cultured in a high-density micromass pellet culture system or in a 3D scaffold (e.g., alginate, hydrogel).
-
Induction Medium: The standard chondrogenic medium typically contains DMEM, dexamethasone, ascorbate-2-phosphate, ITS+ supplement, and a growth factor (e.g., TGF-β3).
-
Treatment: The experimental groups are treated with varying concentrations of this compound or BMP-7, while the control group receives the vehicle.
-
Duration: The cultures are maintained for a period of 14-28 days, with media changes every 2-3 days.
-
Analysis:
-
Histology: Pellets or scaffolds are fixed, sectioned, and stained with Safranin O (for proteoglycans) and immunohistochemically for type II collagen.
-
Biochemical Analysis: Glycosaminoglycan (GAG) content is quantified using the dimethylmethylene blue (DMMB) assay. DNA content is measured to normalize GAG content.
-
Gene Expression Analysis: RNA is extracted from the cultures, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of chondrogenic marker genes such as SOX9, ACAN (Aggrecan), and COL2A1 (Type II Collagen), as well as hypertrophic markers like COL10A1 and RUNX2.
-
Representative In Vivo Cartilage Defect Model
Objective: To evaluate the efficacy of a therapeutic agent in promoting the repair of a cartilage defect in an animal model.
Methodology:
-
Animal Model: A common model is the creation of a full-thickness cartilage defect in the femoral condyle or trochlear groove of a rabbit, rat, or larger animal like a sheep or goat.
-
Surgical Procedure: Under anesthesia, a circular defect (e.g., 3-5 mm in diameter) is created in the articular cartilage, extending down to, but not through, the subchondral bone.
-
Treatment Administration: The therapeutic agent (this compound or BMP-7), often incorporated into a carrier scaffold (e.g., collagen sponge, hydrogel), is implanted into the defect. Control groups receive the scaffold alone.
-
Post-operative Care: Animals are allowed to move freely in their cages, and analgesics are administered as needed.
-
Endpoint Analysis: At specific time points (e.g., 4, 8, 12, or 24 weeks) post-surgery, the animals are euthanized.
-
Evaluation:
-
Macroscopic Assessment: The repair site is visually inspected and scored based on criteria such as the degree of defect fill, color, and surface regularity.
-
Histological Analysis: The joint is harvested, decalcified, sectioned, and stained with Hematoxylin and Eosin (H&E), Safranin O, and antibodies against type I and type II collagen. The quality of the repair tissue is assessed using a standardized histological scoring system (e.g., the O'Driscoll or Wakitani score).
-
Biomechanical Testing: Indentation testing can be performed to assess the mechanical properties of the repaired cartilage.
-
Micro-computed Tomography (µCT): This can be used to evaluate the subchondral bone structure.
-
Caption: General Experimental Workflows.
Conclusion
Both this compound and BMP-7 demonstrate significant potential in promoting cartilage repair, albeit through different mechanisms of action. This compound, as a small molecule, offers advantages in terms of cost and potential for systemic delivery. Its primary known mechanism involves the activation of the CBFβ-RUNX1 transcriptional program, leading to the expression of key chondrogenic genes. Evidence also suggests its involvement in other pro-chondrogenic pathways, including PI3K-Akt and BMP-7/Smad5.
BMP-7, a well-established growth factor, acts through canonical SMAD and non-SMAD pathways to stimulate cartilage matrix production and has shown efficacy in various preclinical models of cartilage injury and osteoarthritis. However, its protein nature necessitates local delivery and entails higher production costs.
The choice between this compound and BMP-7 for therapeutic development will likely depend on the specific clinical application, desired delivery method, and cost-effectiveness. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative efficacy of these two promising agents in the field of cartilage regeneration. Additionally, combination therapies, for instance using this compound in conjunction with growth factors like TGF-β1 and BMP-7, have shown synergistic effects in promoting the accumulation of lubricin, a key chondroprotective glycoprotein. This suggests that a multi-pronged approach may ultimately be the most effective strategy for robust and durable cartilage repair.
References
Unveiling Chondrogenesis: A Comparative Guide to Gene Expression Analysis of Kartogenin-Induced Differentiation
For researchers, scientists, and drug development professionals, confirming the chondrogenic potential of therapeutic candidates is a critical step. This guide provides a comprehensive comparison of gene expression analysis to validate the differentiation of stem cells induced by Kartogenin (KGN), a promising small molecule for cartilage repair. We present supporting experimental data, detailed protocols, and comparative performance against the well-established chondrogenic inducer, Transforming Growth Factor-beta 1 (TGF-β1).
Performance Comparison: this compound vs. TGF-β1
This compound has emerged as a potent inducer of chondrogenesis, demonstrating comparable and, in some aspects, superior performance to the traditional growth factor TGF-β1. Gene expression analysis reveals that KGN effectively upregulates key chondrogenic markers while simultaneously suppressing markers associated with hypertrophy, an undesirable outcome in cartilage regeneration.
Key Chondrogenic and Hypertrophic Gene Expression
The following table summarizes the relative gene expression changes observed in mesenchymal stem cells (MSCs) following treatment with this compound compared to a control group and TGF-β1. The data is a synthesis of findings from multiple studies.
| Gene | Function | This compound (KGN) Treatment | TGF-β1 Treatment | Key Findings |
| Chondrogenic Markers | ||||
| SOX9 | Master transcription factor for chondrogenesis | Significantly Upregulated | Upregulated | KGN consistently shows strong induction of SOX9, a critical initiator of the chondrogenic cascade.[1][2][3][4] |
| COL2A1 (Collagen, Type II, Alpha 1) | Major structural component of hyaline cartilage | Significantly Upregulated | Upregulated | Both KGN and TGF-β1 robustly increase COL2A1 expression, indicative of cartilage matrix formation.[1] |
| ACAN (Aggrecan) | Core protein of the major proteoglycan in cartilage | Significantly Upregulated | Upregulated | KGN treatment leads to a significant increase in ACAN expression, essential for the load-bearing properties of cartilage. |
| Hypertrophic Markers | ||||
| COL10A1 (Collagen, Type X, Alpha 1) | Marker for hypertrophic chondrocytes | Downregulated or No Significant Change | Can be Upregulated | KGN demonstrates an advantage by not significantly inducing or even suppressing this marker of chondrocyte hypertrophy. |
| MMP-13 (Matrix Metallopeptidase 13) | Enzyme involved in cartilage degradation | Significantly Downregulated | Variable | KGN has been shown to reduce the expression of MMP-13, suggesting a chondroprotective effect. |
| RUNX2 (Runt-related transcription factor 2) | Transcription factor associated with osteogenesis | No Significant Change or Downregulated | Can be Upregulated | KGN avoids the osteogenic differentiation pathway by not upregulating RUNX2. |
Experimental Protocols
To ensure reproducibility and accurate interpretation of results, detailed experimental protocols are essential. Below are standardized methodologies for key experiments in the gene expression analysis of this compound-induced chondrogenesis.
Mesenchymal Stem Cell (MSC) Culture and Chondrogenic Induction
-
Cell Seeding: Plate human bone marrow-derived MSCs (hBMSCs) in a high-density micromass culture or as a pellet culture.
-
Chondrogenic Medium: Culture the cells in a basal medium supplemented with chondrogenic factors.
-
Induction Agents:
-
This compound Group: Supplement the chondrogenic medium with this compound at a final concentration typically ranging from 100 nM to 10 µM.
-
TGF-β1 Group (Positive Control): Supplement the chondrogenic medium with TGF-β1 at a concentration of 10 ng/mL.
-
Control Group: Culture cells in the basal chondrogenic medium without any inducing agents.
-
-
Incubation: Culture the cells for a period of 7 to 21 days, with media changes every 2-3 days.
RNA Extraction from Chondrogenic Cultures
-
Harvesting Cells: At the desired time points, harvest the cell pellets or micromass cultures.
-
Lysis: Homogenize the samples in a suitable lysis buffer (e.g., TRIzol reagent).
-
Phase Separation: Add chloroform and centrifuge to separate the mixture into aqueous, interphase, and organic phases.
-
RNA Precipitation: Transfer the aqueous phase containing RNA to a new tube and precipitate the RNA using isopropanol.
-
Washing and Resuspension: Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and check for integrity via gel electrophoresis or a bioanalyzer.
Quantitative Real-Time PCR (RT-qPCR)
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Typically, 1 µg of total RNA is used per reaction.
-
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target genes (SOX9, COL2A1, ACAN, COL10A1, MMP-13) and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green).
-
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR detection system with appropriate cycling conditions (denaturation, annealing, and extension steps).
-
Data Analysis (ΔΔCt Method):
-
Normalization to Housekeeping Gene (ΔCt): For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Normalization to Control Group (ΔΔCt): Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Fold Change Calculation: The fold change in gene expression is calculated as 2-ΔΔCt.
-
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows, the following diagrams have been generated using Graphviz.
Caption: this compound's core signaling mechanism.
Caption: Experimental workflow for gene expression analysis.
References
Kartogenin's Chondrogenic Effects: A Comparative Guide for Mesenchymal Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Kartogenin's (KGN) effects on the chondrogenic differentiation of various mesenchymal stem cell (MSC) types, including Bone Marrow-Derived MSCs (BMSCs), Adipose-Derived MSCs (ADSCs), and Synovial Membrane-Derived MSCs (SMSCs). We present a synthesis of experimental data, detailed methodologies for key assays, and visualizations of the underlying molecular pathways to support research and development in cartilage regeneration.
Executive Summary
This compound, a small heterocyclic molecule, has been identified as a potent inducer of chondrogenesis in MSCs.[1][2] It primarily functions by modulating the CBFβ-RUNX1 transcriptional program, which in turn upregulates the expression of key chondrogenic marker genes such as SOX9, ACAN (Aggrecan), and COL2A1 (Collagen Type II).[1] This guide consolidates findings on KGN's efficacy across different MSC sources, highlighting variations in their responsiveness and providing a framework for selecting the appropriate cell type and experimental conditions for cartilage tissue engineering applications.
Comparative Analysis of this compound's Chondrogenic Efficacy
The chondrogenic potential of MSCs in response to this compound can vary depending on their tissue of origin. Synovial-derived MSCs appear to be more sensitive to KGN than bone marrow-derived MSCs.
Quantitative Data Summary: Gene Expression
The following table summarizes the relative gene expression changes in key chondrogenic markers across different MSC types following treatment with this compound. Note that experimental conditions such as KGN concentration and culture duration may vary between studies.
| MSC Type | This compound Conc. | Duration | SOX9 Expression (Fold Change) | ACAN (Aggrecan) Expression (Fold Change) | COL2A1 (Collagen Type II) Expression (Fold Change) | Hypertrophy Marker (COL10A1) | Source |
| BMSCs | 100 µM | 72 hours | - | Increased (Not statistically significant) | Increased (Not statistically significant) | - | [3] |
| BMSCs | 10 µM | - | Up-regulated | Up-regulated | Up-regulated | No significant effect | [1] |
| ADSCs | 5 µM | - | Significantly Increased | Significantly Increased | Significantly Increased | Low expression | |
| SMSCs | 1 µM & 10 µM | 72 hours | - | Significantly Increased | Significantly Increased | - | |
| Rat MSCs | 1.0 µM | 21 days | Significantly Up-regulated (vs. TGF-β1) | Significantly Up-regulated (vs. TGF-β1) | Slightly lower (vs. TGF-β1) | - |
Quantitative Data Summary: Glycosaminoglycan (GAG) Content
This table presents data on the production of sulfated glycosaminoglycans (GAGs), a key component of the cartilage extracellular matrix, by different MSC types treated with this compound.
| MSC Type | This compound Conc. | Duration | GAG Production Assessment | Outcome | Source |
| BMSCs | 10 µM | 21 days | Histological Analysis | Increased GAG and proteoglycan production | |
| ADSCs | 5 µM | - | Alcian Blue & Toluidine Blue Staining | Enhanced chondrogenic differentiation | |
| SMSCs | - | - | - | Data not available |
Key Observation : Synovial membrane-derived MSCs (SMSCs) demonstrate a more robust chondrogenic response to lower concentrations of this compound compared to bone marrow-derived MSCs (BMSCs). One study found that significant increases in ACAN and COL2A1 expression were observed in SMSCs at KGN concentrations of 1 µM and 10 µM, whereas in BMSCs, a non-statistically significant increase was only noted at a much higher concentration of 100 µM. Adipose-derived MSCs also show a strong chondrogenic response to KGN.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism and the experimental processes used to evaluate its effects, we provide the following diagrams generated using the DOT language.
This compound's Core Signaling Pathway in MSC Chondrogenesis
This compound initiates a signaling cascade that promotes the expression of genes essential for cartilage formation. The primary pathway involves the disruption of the Filamin A (FLNA) and Core-binding factor subunit beta (CBFβ) interaction, allowing CBFβ to translocate to the nucleus and co-activate the transcription factor RUNX1. Other pathways, including the BMP and TGF-β signaling cascades, are also implicated.
General Experimental Workflow for Assessing this compound's Effects
The following diagram outlines a typical experimental workflow for evaluating the chondrogenic potential of this compound on a selected MSC population.
Detailed Experimental Protocols
The following are synthesized protocols for the key experiments involved in assessing this compound-induced chondrogenesis.
MSC Isolation and Culture
-
Bone Marrow-Derived MSCs (BMSCs):
-
Aspirate bone marrow from the iliac crest of the donor.
-
Use a method based on red blood cell lysis with ammonium chloride to isolate cells.
-
After lysis, collect cells by centrifugation at 150 x g for 7 minutes.
-
Resuspend the cell pellet in a complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).
-
Plate cells at a density of 1.7 x 10⁶ per cm² in tissue culture flasks.
-
Culture at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days.
-
-
Adipose-Derived MSCs (ADSCs):
-
Obtain adipose tissue through elective surgery (e.g., liposuction).
-
Wash the tissue with phosphate-buffered saline (PBS) and digest with collagenase type I at 37°C.
-
Neutralize the enzyme with a complete culture medium and centrifuge to obtain a cell pellet.
-
Resuspend the pellet and culture in a complete medium as described for BMSCs.
-
-
Synovial Membrane-Derived MSCs (SMSCs):
-
Obtain synovial tissue during arthroscopic surgery.
-
Mince the tissue and digest with collagenase type I at 37°C.
-
Filter the cell suspension to remove undigested tissue.
-
Centrifuge to pellet the cells and culture as described for BMSCs.
-
Chondrogenic Differentiation in Pellet Culture
-
Harvest cultured MSCs (passage 2-4) using trypsin-EDTA.
-
Resuspend cells in a chondrogenic differentiation medium at a concentration of 1.25 x 10⁶ cells/ml. The basal medium typically consists of high-glucose DMEM supplemented with ITS (Insulin-Transferrin-Selenium), dexamethasone, L-proline, and ascorbate-2-phosphate.
-
Dispense 0.2 ml aliquots of the cell suspension (2.5 x 10⁵ cells/well) into polypropylene 96-well V-bottom plates.
-
Centrifuge the plate at 500 x g for 5 minutes to form a pellet at the bottom of each well.
-
Add this compound to the chondrogenic medium at the desired final concentration (e.g., 1 µM, 5 µM, or 10 µM).
-
Culture the pellets at 37°C in a humidified atmosphere of 5% CO₂ for up to 21 days, changing the medium every 2-3 days.
Gene Expression Analysis (RT-qPCR)
-
RNA Isolation:
-
Harvest pellets at specified time points (e.g., day 7, 14, 21).
-
Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's protocol, including an on-column DNase treatment to remove genomic DNA.
-
-
cDNA Synthesis:
-
Quantify RNA concentration and purity (A260/280 ratio).
-
Reverse transcribe 100 ng to 1 µg of total RNA into cDNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing SYBR Green qPCR Master Mix, forward and reverse primers for target genes (SOX9, ACAN, COL2A1) and a housekeeping gene (e.g., GAPDH, ACTB), and the synthesized cDNA.
-
Perform qPCR using a thermal cycler with a typical program: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).
-
Analyze the data using the 2-ΔΔCt method to determine the fold change in gene expression relative to an untreated control group.
-
Glycosaminoglycan (GAG) Quantification (DMMB Assay)
-
Sample Preparation:
-
Wash harvested pellets twice with PBS.
-
Digest the pellets using a papain solution (e.g., 125 µg/ml papain in 0.1 M sodium phosphate, 5 mM Na₂EDTA, 5 mM L-cysteine HCl, pH 6.5) at 60°C overnight.
-
-
DMMB Assay:
-
Prepare a DMMB solution (16 mg 1,9-dimethylmethylene blue in 1 L water with 3.04 g glycine, 1.6 g NaCl, and 95 ml of 0.1 M Acetic Acid, pH 3.0).
-
Prepare chondroitin sulfate standards in the same buffer as the samples.
-
Pipette 20 µl of each sample digest and standard into a 96-well plate.
-
Add 200 µl of the DMMB reagent to each well.
-
Immediately read the absorbance at 525 nm and 595 nm using a microplate reader. The absorbance at 595 nm is often subtracted from the 525 nm reading to correct for interfering substances.
-
-
Normalization:
-
Quantify the DNA content in the papain digest using a fluorescent DNA quantification kit (e.g., PicoGreen).
-
Normalize the GAG content to the total DNA content (µg GAG / µg DNA).
-
Histological Analysis (Alcian Blue Staining)
-
Sample Preparation:
-
Fix harvested pellets in 4% paraformaldehyde.
-
Dehydrate the pellets through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Cut 5 µm sections using a microtome and mount them on glass slides.
-
-
Staining Procedure:
-
Deparaffinize and rehydrate the sections.
-
Incubate slides in 3% acetic acid for 3 minutes.
-
Stain with 1% Alcian Blue solution (pH 2.5) for 30-60 minutes. This will stain the acidic mucopolysaccharides (GAGs) blue.
-
Rinse with running tap water.
-
(Optional) Counterstain with Nuclear Fast Red for 5-10 minutes to stain cell nuclei pink/red.
-
Dehydrate, clear, and mount the slides with a coverslip.
-
Observe under a microscope.
-
Protein Expression Analysis (Western Blot)
-
Protein Extraction:
-
Homogenize harvested pellets in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size by running 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., anti-COL2A1, anti-SOX9) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize to the loading control.
-
Conclusion
This compound is a promising small molecule for promoting the chondrogenic differentiation of various MSC types. This guide provides a comparative overview of its effects, highlighting the enhanced sensitivity of synovial-derived MSCs. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers and professionals working to advance cartilage repair and regenerative medicine. Further studies employing standardized conditions will be crucial for a more direct and robust comparison of KGN's efficacy across different MSC sources.
References
A Comparative Analysis of Kartogenin and Its Analogs in Cartilage Regeneration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Kartogenin (KGN), a promising small molecule for cartilage repair, and its known analogs. The objective is to present a clear overview of their respective chondrogenic and therapeutic potentials, supported by available experimental data. This document summarizes their mechanisms of action, compares their efficacy through quantitative data, and provides detailed experimental protocols for key assays.
Introduction to this compound and its Analogs
This compound (KGN) is a small heterocyclic molecule identified for its potent ability to promote chondrogenesis, the process of cartilage formation. It has emerged as a significant candidate for the development of therapies for osteoarthritis (OA) and other cartilage-related injuries. KGN's primary mechanism of action involves the induction of chondrogenic differentiation in mesenchymal stem cells (MSCs) and the protection of existing chondrocytes.
Recent research has identified key analogs and metabolites of this compound, which may play a crucial role in its bioactivity. This guide will focus on the comparative analysis of:
-
This compound (KGN): The parent molecule.
-
4-Aminobiphenyl (4-ABP): A hydrolysis product and potential active metabolite of KGN.
-
KA34: A more potent and stable analog of KGN that has advanced to clinical trials.
Mechanism of Action
The chondrogenic activity of this compound and its analogs is primarily mediated through the regulation of the CBFβ-RUNX1 transcriptional program.
This compound (KGN): KGN initiates chondrogenesis by binding to the intracellular protein Filamin A (FLNA), disrupting its interaction with the core-binding factor beta subunit (CBFβ). This disruption allows CBFβ to translocate into the nucleus, where it forms a complex with the transcription factor RUNX1. The CBFβ-RUNX1 complex then activates the transcription of key chondrogenic genes, including SOX9, Collagen Type II (COL2A1), and Aggrecan (ACAN), leading to the synthesis of cartilage matrix.[1][2]
4-Aminobiphenyl (4-ABP): Studies have shown that KGN can be hydrolyzed into 4-aminobiphenyl (4-ABP) and phthalic acid. Evidence suggests that 4-ABP is not merely a metabolite but a potent chondrogenic inducer itself, potentially mediating the effects of KGN.[3][4] One study found that while KGN administration was effective in an OA mouse model, only 4-ABP was detectable in the cartilage, suggesting it is a key active component.[3] The effects of 4-ABP are reported to be stronger than those of KGN in promoting chondrogenic differentiation and proliferation of MSCs.
KA34: While the precise mechanism of KA34 has not been detailed in the available literature, it is described as a more potent and stable analog of KGN. It is presumed to share a similar mechanism of action, targeting the CBFβ-RUNX1 pathway to promote chondrogenesis. Its enhanced stability and potency suggest modifications to the parent KGN structure that may improve its pharmacokinetic and pharmacodynamic properties.
Signaling Pathway Diagram
Comparative Performance Data
Quantitative data from in vitro and in vivo studies are summarized below to facilitate a direct comparison of this compound and its analogs.
In Vitro Chondrogenic Differentiation
The ability of these compounds to induce chondrogenic differentiation in mesenchymal stem cells (MSCs) is a key measure of their potential efficacy.
| Compound | Cell Type | Concentration | Outcome Measure | Result | Reference |
| This compound (KGN) | Human MSCs | 100 nM | EC50 for chondrogenic tissue formation | 100 nM | |
| Human MSCs | 10 µM | Chondrogenic marker expression (COL2A1, ACAN, SOX9) | Significant upregulation | ||
| 4-Aminobiphenyl (4-ABP) | Rat Bone Marrow MSCs | 10 µM | Chondrogenic marker expression (COL2A1, Aggrecan) | Significantly higher than KGN | |
| Cartilage-derived Stem/Progenitor Cells | 10 µM | Chondrogenic marker expression (Aggrecan, Sox9, COL2A1) | Significantly higher than KGN | ||
| KA34 | Not specified | Not specified | Chondrogenic differentiation | Reported to be more potent than KGN |
In Vivo Efficacy in Osteoarthritis Models
The therapeutic potential of these compounds has been evaluated in animal models of osteoarthritis, typically by assessing cartilage repair and protection.
| Compound | Animal Model | Dosing Regimen | Outcome Measure | Result | Reference |
| This compound (KGN) | Mouse DMM model | Oral administration | OARSI histological score | Significantly improved cartilage structure vs. vehicle | |
| Rat ACLT model | 125 µM intra-articular weekly | Cartilage degradation and subchondral bone changes | Significantly prevented cartilage degradation and bone changes | ||
| 4-Aminobiphenyl (4-ABP) | Mouse DMM model | Intra-articular injection | OARSI histological score | Significantly better cartilage repair than KGN | |
| KA34 | Rat and dog injury models | Weekly or biweekly intra-articular injections | Cartilage repair and pain modulation | Reported to be effective |
Note: DMM = Destabilization of the Medial Meniscus; ACLT = Anterior Cruciate Ligament Transection; OARSI = Osteoarthritis Research Society International.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for researchers seeking to replicate or build upon these findings.
In Vitro Chondrogenesis Assay
Objective: To assess the chondrogenic potential of test compounds on mesenchymal stem cells.
Methodology:
-
Cell Culture: Human or animal-derived MSCs are cultured in a high-density micromass pellet culture system. 2.5 x 10^5 cells are pelleted by centrifugation in a conical tube.
-
Chondrogenic Induction: The cell pellets are cultured in a chondrogenic differentiation medium containing the test compound (e.g., this compound, 4-ABP) at various concentrations. A positive control (e.g., TGF-β3) and a vehicle control are included.
-
Duration: The culture is maintained for 21 days, with the medium changed every 2-3 days.
-
Analysis:
-
Histology: Pellets are fixed, sectioned, and stained with Safranin-O to visualize proteoglycan content and with antibodies against Collagen Type II.
-
Gene Expression Analysis (qRT-PCR): Total RNA is extracted from the pellets at various time points (e.g., day 7, 14, 21). The expression of chondrogenic marker genes (SOX9, COL2A1, ACAN) is quantified by quantitative real-time polymerase chain reaction (qRT-PCR). Gene expression is normalized to a housekeeping gene (e.g., GAPDH), and the relative expression is calculated using the 2-ΔΔCt method.
-
In Vivo Osteoarthritis Model: Destabilization of the Medial Meniscus (DMM)
Objective: To induce osteoarthritis in a mouse model to evaluate the therapeutic efficacy of test compounds.
Methodology:
-
Animal Model: 10-12 week old male mice (e.g., C57BL/6) are used.
-
Surgical Procedure:
-
Animals are anesthetized.
-
A medial parapatellar incision is made in the right knee joint.
-
The medial meniscotibial ligament (MMTL) is transected, leading to the destabilization of the medial meniscus.
-
The joint capsule and skin are sutured.
-
Sham-operated animals undergo the same procedure without MMTL transection.
-
-
Treatment: Test compounds are administered via a specified route (e.g., intra-articular injection, oral gavage) at predetermined doses and frequencies, starting at a defined time point post-surgery.
-
Duration: The study typically lasts for 8-12 weeks post-surgery.
-
Analysis:
-
Histological Analysis: At the end of the study, the knee joints are harvested, decalcified, and embedded in paraffin. Sections are stained with Safranin-O and Fast Green.
-
OARSI Scoring: The severity of cartilage degradation is semi-quantitatively scored by blinded observers using the Osteoarthritis Research Society International (OARSI) scoring system. This system evaluates the extent of cartilage structural changes and proteoglycan loss.
-
Experimental Workflow Diagram
Summary and Future Directions
The available evidence suggests that this compound and its analogs are promising therapeutic agents for cartilage regeneration.
-
This compound (KGN) has been well-established as a potent inducer of chondrogenesis.
-
4-Aminobiphenyl (4-ABP) , a hydrolysis product of KGN, appears to be a more potent active metabolite, suggesting that KGN may act as a prodrug. This finding has important implications for future drug design and delivery strategies.
-
KA34 is a next-generation analog that is reported to have enhanced potency and stability, and its progression into clinical trials is a significant step forward for this class of compounds.
For researchers and drug developers, the focus should be on several key areas:
-
Head-to-Head Comparative Studies: Rigorous preclinical studies directly comparing the efficacy, safety, and pharmacokinetic profiles of KGN, 4-ABP, and KA34 are needed to definitively establish their relative therapeutic potential.
-
Mechanism of Action of Analogs: Further elucidation of the specific molecular interactions and downstream signaling pathways of 4-ABP and KA34 will provide a more complete understanding of their enhanced activity.
-
Optimized Delivery Systems: Due to the hydrophobic nature of these compounds, the development of targeted and sustained-release delivery systems is crucial for maximizing their therapeutic effect in the joint while minimizing potential systemic exposure.
-
Clinical Translation: The ongoing clinical trial for KA34 will provide valuable data on the safety and efficacy of this new analog in humans, paving the way for potential new treatments for osteoarthritis.
This comparative guide highlights the significant progress made in the field of small molecule-based cartilage regeneration. As more data on this compound's analogs become available, a clearer picture of their clinical potential will emerge, offering hope for more effective treatments for patients with cartilage damage and osteoarthritis.
References
- 1. Single-Dose Intra-Cartilage Delivery of this compound Using a Cationic Multi-Arm Avidin Nanocarrier Suppresses Cytokine-Induced Osteoarthritis-Related Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound hydrolysis product 4-aminobiphenyl distributes to cartilage and mediates cartilage regeneration [thno.org]
- 4. This compound hydrolysis product 4-aminobiphenyl distributes to cartilage and mediates cartilage regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Kartogenin's Long-Term Efficacy in Preclinical Osteoarthritis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the quest for disease-modifying treatments for osteoarthritis (OA), the small molecule Kartogenin (KGN) has emerged as a promising candidate for promoting cartilage regeneration. This guide provides a comprehensive evaluation of the long-term efficacy of KGN in animal models of OA, comparing its performance with alternative therapeutic strategies, namely growth factor and stem cell-based therapies. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Comparative Efficacy of this compound and Alternatives
This compound, a small heterocyclic compound, has been shown to promote the differentiation of mesenchymal stem cells (MSCs) into chondrocytes and protect existing cartilage. Its primary mechanism of action involves the regulation of the RUNX1 and TGF-β signaling pathways, which are crucial for chondrogenesis. When compared to traditional growth factor therapies, such as Transforming Growth Factor-beta (TGF-β), KGN offers the advantage of better stability and lower immunogenicity. While direct, long-term comparative studies with stem cell therapies are limited, existing data suggests KGN may offer a more readily available and less complex therapeutic option.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating the long-term efficacy of this compound and alternative treatments in animal models of osteoarthritis.
Table 1: Efficacy of this compound in Rodent Models of Osteoarthritis (12-week studies)
| Outcome Measure | Animal Model | Control (OA) | This compound (125 µM, weekly intra-articular) | Reference |
| MRI T1ρ Relaxation Time (ms) | Rat (ACLT model) | Increased | Significantly Lowered | |
| MRI T2 Relaxation Time (ms) | Rat (ACLT model) | Increased | Significantly Lowered | |
| Serum COMP (ng/mL) | Rat (ACLT model) | Significantly Elevated | Significantly Lower | |
| Serum CTX-I (ng/mL) | Rat (ACLT model) | Significantly Elevated | Significantly Lower | |
| Histological Score (OARSI) | Mouse (DMM model) | High (severe degeneration) | Significantly Lowered |
ACLT: Anterior Cruciate Ligament Transection; DMM: Destabilization of the Medial Meniscus; COMP: Cartilage Oligomeric Matrix Protein; CTX-I: C-terminal telopeptide of type I collagen. Data are presented as qualitative summaries of significant findings.
Table 2: Comparative Efficacy of this compound and TGF-β3 in a Rabbit Model (21-day in vitro culture followed by in vivo implantation)
| Outcome Measure | Control | TGF-β3 | This compound | KGN + TGF-β3 | Reference |
| Type II Collagen Expression | Low | High | High | Significantly Highest | |
| SOX9 Expression | Low | High | High | Significantly Highest | |
| Type X Collagen Expression | Low | Significantly High | Low | Low | |
| In Vivo Cartilage Regeneration | Minimal | Moderate | Moderate | Substantial Hyaline-like Cartilage |
This study highlights the synergistic effect of KGN and TGF-β3 in promoting chondrogenesis while suppressing hypertrophy (indicated by Type X Collagen expression).
Key Signaling Pathways
The therapeutic effects of this compound and alternative treatments are mediated by complex signaling pathways that regulate chondrocyte differentiation, proliferation, and matrix synthesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols from the cited literature.
Surgically Induced Osteoarthritis Models
A common method to induce OA in animal models is through surgical intervention to destabilize the knee joint.
-
Anterior Cruciate Ligament Transection (ACLT) in Rats:
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Isoflurane inhalation.
-
Procedure: A medial parapatellar incision is made in the right knee. The patella is dislocated laterally to expose the joint. The anterior cruciate ligament is then transected using micro-scissors. The joint capsule and skin are sutured in layers.
-
Post-operative Care: Administration of analgesics and antibiotics. Animals are allowed free cage activity.
-
OA Development: OA develops progressively over several weeks, characterized by cartilage degradation and subchondral bone changes.
-
-
Destabilization of the Medial Meniscus (DMM) in Mice:
-
Animal Model: Male C57BL/6 mice.
-
Anesthesia: Isoflurane inhalation.
-
Procedure: The medial meniscotibial ligament of the right knee is transected, leading to the destabilization of the medial meniscus.
-
Post-operative Care: Standard post-operative care is provided.
-
OA Development: This model results in a slower, more progressive development of OA compared to the ACLT model.
-
Histological and Immunohistochemical Analysis
Evaluation of cartilage repair at the cellular level is critical for assessing treatment efficacy.
-
Histological Staining:
-
Sample Preparation: Knee joints are harvested, fixed in 10% neutral buffered formalin, decalcified in EDTA, and embedded in paraffin.
-
Staining: Sections are stained with Safranin O-Fast Green to visualize proteoglycan content (stains red) and cartilage morphology. Hematoxylin and Eosin (H&E) staining is used to assess cellularity and tissue structure.
-
Scoring: The severity of OA is quantified using a standardized scoring system, such as the Osteoarthritis Research Society International (OARSI) score.
-
-
Immunohistochemistry:
-
Purpose: To detect the presence and localization of specific proteins within the cartilage tissue.
-
Procedure: Sections are incubated with primary antibodies against key cartilage matrix proteins (e.g., Collagen Type II) and catabolic enzymes (e.g., MMP-13). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
-
Analysis: The intensity and distribution of staining provide insights into the anabolic and catabolic processes occurring within the joint.
-
Conclusion
The available preclinical data strongly support the long-term efficacy of this compound in promoting cartilage repair and slowing the progression of osteoarthritis in animal models. Its ability to stimulate chondrogenesis and protect existing cartilage, combined with its favorable pharmacological properties as a small molecule, makes it a compelling candidate for further development as a disease-modifying OA drug. While direct, long-term comparative data with stem cell therapies are still needed, KGN's synergistic effects with growth factors like TGF-β3 suggest its potential use in combination therapies. Future research should focus on optimizing delivery systems to enhance its retention and bioavailability within the joint, as well as on conducting head-to-head comparative studies with other emerging therapies to clearly define its therapeutic potential in the clinical setting.
A Head-to-Head Comparison of Kartogenin and Other Small Molecule Chondroinducers
For Researchers, Scientists, and Drug Development Professionals
The regeneration of articular cartilage remains a significant challenge in medicine due to its limited intrinsic repair capacity. Small molecule chondroinducers have emerged as a promising therapeutic strategy to stimulate chondrogenesis, the process of cartilage formation. This guide provides an objective, data-driven comparison of Kartogenin (KGN), a well-characterized chondroinductive small molecule, with other notable small molecule chondroinducers: TD-198946, and the Glycogen Synthase Kinase 3β (GSK3β) inhibitors CHIR99021 and BIO (6-bromoindirubin-3'-oxime). Additionally, we will discuss Pyrintegrin, a small molecule with a distinct mechanism of action.
Quantitative Comparison of Chondrogenic Activity
The following table summarizes the quantitative data on the chondrogenic efficacy of this compound and other selected small molecules. It is important to note that this data is compiled from various studies and direct, side-by-side comparisons under identical experimental conditions are limited.
| Small Molecule | Target/Pathway | Effective Concentration | Key Chondrogenic Effects | Source Cell Type(s) | Reference |
| This compound (KGN) | Filamin A/CBFβ-RUNX1[1] | EC₅₀: 100 nM[1] | Induces chondrocyte nodule formation; Increases expression of chondrocyte-specific genes.[1] | Human Mesenchymal Stem Cells (hMSCs) | [1] |
| TD-198946 | RUNX1, NOTCH3[2] | 1-10 µM (marker expression); <1 nM (with TGF-β3 for differentiation); >1 nM (GAG production) | Stimulates chondrocyte marker expression (Col2a1, Acan); Enhances GAG production. | C3H10T1/2 cells, ATDC5 cells, primary mouse chondrocytes, human synovium-derived stem cells (hSSCs) | |
| CHIR99021 | GSK3β (Wnt/β-catenin activation) | 2.5 - 5 µM | Promotes osteoblast differentiation and mineralization; Upregulates osteoblast marker genes. | Mouse bone marrow stromal cells (ST2), osteocyte cell line (MLO-Y4) | |
| BIO (6-bromoindirubin-3'-oxime) | GSK3β (Wnt/β-catenin activation) | 200 - 800 nM | Promotes odonto/osteogenic differentiation; Upregulates osteogenic marker genes. | Human Dental Pulp Stem Cells (hDPSCs) | |
| Pyrintegrin | β1-integrin agonist | IC₅₀: 1.14 µM (for inhibition of BMP4-mediated SMAD1/5 phosphorylation) | Enhances cell-extracellular matrix (ECM) adhesion-mediated integrin signaling. | Human Adipose Stem/Progenitor Cells (hASCs) |
Signaling Pathways
Understanding the molecular mechanisms by which these small molecules exert their chondrogenic effects is crucial for their targeted application.
This compound (KGN) Signaling Pathway
This compound promotes chondrogenesis by modulating the CBFβ-RUNX1 transcriptional program. It binds to Filamin A, disrupting its interaction with Core-Binding Factor β (CBFβ). This allows CBFβ to translocate to the nucleus and form a complex with Runt-related transcription factor 1 (RUNX1), which in turn activates the transcription of chondrogenic genes.
TD-198946 Signaling Pathway
TD-198946 exerts its chondrogenic effects through the regulation of RUNX1 expression. Additionally, it has been shown to enhance the chondrogenic potential of human synovium-derived stem cells through the NOTCH3 signaling pathway.
GSK3β Inhibitor (CHIR99021/BIO) Signaling Pathway
GSK3β inhibitors, such as CHIR99021 and BIO, promote chondrogenesis by activating the canonical Wnt/β-catenin signaling pathway. Inhibition of GSK3β prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes involved in chondrogenesis.
Pyrintegrin Signaling Pathway
Pyrintegrin is a β1-integrin agonist that enhances cell-extracellular matrix (ECM) adhesion-mediated integrin signaling. Integrins are transmembrane receptors that mediate cell-matrix interactions and play a crucial role in chondrogenesis by influencing cell proliferation, differentiation, and matrix production.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of chondroinducers are provided below.
Experimental Workflow for Screening Chondroinducers
A typical workflow for identifying and validating small molecule chondroinducers involves several stages, from high-throughput screening to in vivo validation.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Kartogenin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Kartogenin, a small molecule used to induce chondrogenic differentiation. Adherence to these procedures is critical not only for personnel safety but also for environmental protection.
This compound Hazard Profile
This compound is classified as a hazardous substance with specific risks that must be managed during handling and disposal. The following table summarizes its key hazard information based on available Safety Data Sheets (SDS).[1][2]
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. |
It is imperative to note that while one Safety Data Sheet for this compound sodium salt states it is not a hazardous substance, the more common form of this compound is classified with the hazards listed above. Therefore, it is best practice to handle all forms of this compound with the precautions outlined for the hazardous classification.
Experimental Protocols for Safe Disposal
The following step-by-step procedures are based on general laboratory chemical waste guidelines and the specific hazards of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, puncture-proof, and clearly labeled hazardous waste container.
-
The container must have a secure lid and be kept closed except when adding waste.
-
Do not mix with other incompatible waste streams.
-
-
Liquid Waste:
-
This compound is often dissolved in organic solvents like DMSO. Collect all liquid waste containing this compound, including stock solutions and experimental media, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvent used (e.g., plastic or metal for organic solvents).
-
Do not dispose of liquid this compound waste down the drain. This is to prevent harm to aquatic life.
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.
-
3. Decontamination of Glassware and Surfaces:
-
Glassware:
-
Rinse contaminated glassware three times with a suitable solvent (e.g., the solvent used to dissolve the this compound, followed by a rinse with a less hazardous solvent like ethanol).
-
The first rinseate must be collected as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.
-
-
Surfaces:
-
Decontaminate work surfaces by scrubbing with alcohol or another suitable solvent.
-
Collect all cleaning materials (e.g., absorbent pads, wipes) as solid hazardous waste.
-
4. Storage and Labeling of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Eye Irritant," "Marine Pollutant").
-
Keep incompatible wastes segregated. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, you contribute to a safer research environment and ensure compliance with regulations, building a foundation of trust in your laboratory's commitment to safety and responsible chemical handling.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Kartogenin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling investigational compounds like Kartogenin. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Immediate Safety and Handling Protocols
This compound is classified as an acute oral toxicant (Category 4) and a serious eye irritant (Category 2A).[1][2] It is also considered very toxic to aquatic life with long-lasting effects.[1] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory to minimize exposure and ensure safety.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[3][4] | Protects against splashes and aerosols that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or nitrile rubber). | Prevents skin contact with the compound. |
| Body Protection | A long-sleeved laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or when generating dust or aerosols. | Minimizes inhalation of the compound. |
Storage and Handling:
-
Storage: Store this compound as a crystalline solid at -20°C for long-term stability (≥4 years).
-
Solution Preparation:
-
This compound is soluble in organic solvents like DMSO and dimethylformamide at approximately 30 mg/ml.
-
It is sparingly soluble in aqueous buffers. To prepare an aqueous solution, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice. A 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/ml.
-
Aqueous solutions are not recommended for storage for more than one day.
-
-
General Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Operational Workflow for Handling this compound
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
